molecular formula C6H12ClNO3 B112297 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride CAS No. 217299-03-1

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride

Cat. No.: B112297
CAS No.: 217299-03-1
M. Wt: 181.62 g/mol
InChI Key: ASFXLCNDBDHZGC-UHFFFAOYSA-N
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Description

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO3 and its molecular weight is 181.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-aminooxane-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c7-6(5(8)9)1-3-10-4-2-6;/h1-4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFXLCNDBDHZGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370285
Record name 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217299-03-1
Record name 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the primary synthetic routes for 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride, a valuable building block in medicinal chemistry and drug development.[1][2][3] The document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development.

Introduction

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride is a heterocyclic amino acid derivative. Its constrained cyclic structure makes it a useful component in the synthesis of novel therapeutics, including constrained peptides and compounds targeting neurological disorders.[2][3] The pyran ring is a common motif in bioactive compounds, often conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability.[4] This guide will focus on the two most prevalent and well-documented synthetic strategies starting from Tetrahydro-4H-pyran-4-one: the Bucherer-Bergs reaction and the Strecker synthesis.

Core Synthetic Pathways

The synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride predominantly starts from the readily available Tetrahydro-4H-pyran-4-one.[4] Two classical named reactions, the Bucherer-Bergs synthesis and the Strecker synthesis, provide efficient routes to the target molecule through key intermediates.

  • Bucherer-Bergs Reaction: This is a one-pot, multicomponent reaction that converts a ketone into a spirohydantoin.[4][5][6] In this case, Tetrahydro-4H-pyran-4-one reacts with an ammonium salt and a cyanide source to form 1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione. This spirohydantoin is then hydrolyzed to yield the desired amino acid.

  • Strecker Synthesis: This method involves the formation of an α-aminonitrile from a ketone, ammonia, and a cyanide source.[4][7] The resulting 4-amino-tetrahydro-2H-pyran-4-carbonitrile is subsequently hydrolyzed to the corresponding carboxylic acid.[4][7]

The overall synthetic logic is depicted in the diagram below.

G cluster_0 Bucherer-Bergs Pathway cluster_1 Strecker Pathway start Tetrahydro-4H-pyran-4-one B_intermediate 1-Oxa-3,8-diazaspiro[4.5]decane-2,4-dione (Spirohydantoin) start->B_intermediate (NH4)2CO3, KCN S_intermediate 4-Amino-tetrahydro-2H-pyran-4-carbonitrile (α-Aminonitrile) start->S_intermediate NH3, KCN final_product 4-Aminotetrahydro-2H-pyran-4-carboxylic acid B_intermediate->final_product Hydrolysis final_salt 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride final_product->final_salt HCl S_intermediate->final_product Hydrolysis

Figure 1: Overview of Synthetic Pathways

Experimental Protocols

The following sections provide detailed experimental procedures for the key transformations in the synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride.

This protocol is adapted from a patented procedure and is representative of a typical Bucherer-Bergs reaction.[8]

Reaction Scheme:

G reactant1 Tetrahydro-4H-pyran-4-one plus1 + reactant1->plus1 reactant2 (NH4)2CO3 + NaCN plus1->reactant2 arrow EtOH/H2O, 60-70°C reactant2->arrow product 1-Oxa-3,8-diazaspiro[4.5]decane-2,4-dione arrow->product

Figure 2: Bucherer-Bergs Reaction Scheme

Procedure:

  • To a solution of 100g of tetrahydro-4H-pyran-4-one in 500mL of deionized water and 500mL of ethanol, add 247g of ammonium carbonate and 89g of sodium cyanide.[8]

  • Heat the reaction mixture to 60°C for 3 hours.[8]

  • Cool the mixture to 5°C.[8]

  • Filter the resulting precipitate and wash the filter cake twice with ice water.[8]

  • Dry the solid under vacuum at 70°C for 4 hours to obtain the spirohydantoin intermediate.[8]

This part of the synthesis involves the hydrolysis of the hydantoin ring to yield the amino acid.

Procedure:

  • Add the spirohydantoin intermediate to a solution of 40-60% sodium hydroxide in tetrahydrofuran.[8]

  • Heat the mixture to reflux for 5-6 hours.[8]

  • Distill off the tetrahydrofuran.[8]

  • Adjust the pH of the remaining aqueous solution to 2-4 with hydrochloric acid to precipitate the product.[8]

  • Filter and dry the solid to obtain 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.[8]

The final step is the conversion of the amino acid to its hydrochloride salt for improved stability and solubility.[3]

Procedure:

  • Suspend the 4-Aminotetrahydro-2H-pyran-4-carboxylic acid in a suitable solvent (e.g., isopropanol).

  • Add a stoichiometric amount of concentrated hydrochloric acid.

  • Stir the mixture until a uniform suspension is formed.

  • Filter the solid product and wash with a non-polar solvent (e.g., diethyl ether).

  • Dry the product under vacuum to yield 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride.

Data Presentation

The following table summarizes quantitative data from a representative synthesis.

Step No.ReactantMass/Volume of ReactantProductMass of ProductYieldReference
1Tetrahydro-4H-pyran-4-one100 gIntermediate I (Spirohydantoin)165 g~97%[8]
2Intermediate I165 g4-Aminotetrahydro-2H-pyran-4-carboxylic acid--[8]
34-Aminotetrahydro-2H-pyran-4-carboxylic acid-4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride---

Yield for steps 2 and 3 are not explicitly provided in the cited patent but are expected to be high under optimized conditions.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis via the Bucherer-Bergs pathway.

G cluster_0 Step 1: Bucherer-Bergs Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Salt Formation A Combine Tetrahydro-4H-pyran-4-one, (NH4)2CO3, NaCN, EtOH, and H2O B Heat to 60°C for 3 hours A->B C Cool to 5°C B->C D Filter and wash with ice water C->D E Dry under vacuum D->E F Suspend Intermediate I in THF/NaOH solution E->F Intermediate I G Reflux for 5-6 hours F->G H Distill off THF G->H I Adjust pH to 2-4 with HCl H->I J Filter and dry the product I->J K Suspend amino acid in isopropanol J->K Free Amino Acid L Add concentrated HCl K->L M Filter and wash with ether L->M N Dry under vacuum M->N O 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride N->O Final Product

Figure 3: Detailed Experimental Workflow

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid, a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. This document outlines its key properties, detailed experimental protocols for their determination, and visual representations of its synthesis and applications.

Core Physicochemical Properties

4-Aminotetrahydro-2H-pyran-4-carboxylic acid is a unique molecule that incorporates both an amino group and a carboxylic acid group on a tetrahydropyran ring.[1][2] This structure provides a rigid scaffold that is valuable in the design of novel therapeutics.[1] It is often used as an intermediate in organic synthesis and as a building block for more complex molecules, particularly in the development of peptidomimetics and enzyme inhibitors.[2] The compound is typically available as a free acid or as a hydrochloride salt, the latter of which enhances its stability and solubility.[2][3]

The following table summarizes the key physicochemical properties of both the free acid form and the hydrochloride salt of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.

PropertyValue (Free Acid)Value (Hydrochloride Salt)Data Source
Molecular Formula C₆H₁₁NO₃C₆H₁₂ClNO₃[1][4][5][6]
Molecular Weight 145.16 g/mol 181.62 g/mol [2][4][5][6]
CAS Number 39124-20-4217299-03-1[2][4][5]
Appearance -White crystalline powder[1]
Melting Point >265°C (with decomposition)-[7][8]
Boiling Point 299.4°C at 760 mmHg (Predicted)299.4°C at 760 mmHg (Predicted)[3][7]
Calculated logP -3.2-[4]
Solubility -Slightly soluble in water and some organic solvents.[1] Enhanced solubility in polar solvents.[2][1][2]

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical properties of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.

The melting point is a critical indicator of a compound's purity.[9][10]

  • Principle: A small, powdered sample of the pure compound is heated at a controlled rate, and the temperature range from the beginning to the completion of melting is recorded.[9][11] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

  • Apparatus:

    • Melting point apparatus (e.g., Mel-Temp or similar)

    • Capillary tubes (sealed at one end)

    • Mortar and pestle (if the sample is not a fine powder)

  • Procedure:

    • Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.

    • Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample until a small amount (approximately 1-2 mm in height) enters the tube.

    • Tap the sealed end of the tube on a hard surface to compact the sample at the bottom.[12]

    • Measurement:

      • Place the capillary tube into the heating block of the melting point apparatus.

      • For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.[9]

      • For a more precise measurement, start heating at a slow rate (e.g., 1-2°C per minute) when the temperature is about 10-15°C below the expected melting point.[12]

      • Record the temperature at which the first drop of liquid appears (the beginning of melting).

      • Record the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point.

The pKa values indicate the strength of the acidic and basic groups in the molecule.

  • Principle: The pKa is determined by titrating a solution of the amino acid with a strong acid and a strong base and monitoring the pH change. The pKa is the pH at which the ionized and non-ionized forms of a specific functional group are present in equal concentrations.

  • Apparatus:

    • pH meter with an electrode

    • Burettes (2)

    • Beaker (100 mL)

    • Magnetic stirrer and stir bar

    • Standard buffer solutions (pH 4, 7, 10) for pH meter calibration

  • Reagents:

    • 0.1 M solution of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid

    • 0.1 M HCl solution

    • 0.1 M NaOH solution

  • Procedure: [13][14]

    • Calibration: Calibrate the pH meter using the standard buffer solutions.

    • Acid Titration:

      • Place 20 mL of the 0.1 M amino acid solution into a beaker with a magnetic stir bar.

      • Measure and record the initial pH of the solution.

      • Add 0.1 M HCl from a burette in small increments (e.g., 0.3-0.5 mL).

      • After each addition, allow the pH to stabilize and record the value.

      • Continue the titration until the pH drops to approximately 1.5.

    • Base Titration:

      • Thoroughly rinse the pH electrode.

      • Place a fresh 20 mL sample of the 0.1 M amino acid solution into a clean beaker.

      • Titrate with 0.1 M NaOH from a second burette in small increments, recording the pH after each addition.

      • Continue the titration until the pH reaches approximately 12.5.

    • Data Analysis:

      • Plot pH (y-axis) versus the volume of titrant (HCl and NaOH) added (x-axis).

      • The pKa values correspond to the midpoints of the flat buffer regions of the titration curve. The isoelectric point (pI) is the point of inflection between the two pKa values.

LogP is a measure of a compound's lipophilicity, which is crucial for predicting its pharmacokinetic properties.

  • Principle: The shake-flask method is the gold standard for logP determination.[15] It involves measuring the equilibrium concentration of the compound in two immiscible phases, typically n-octanol and water.[15][16] The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[17]

  • Apparatus:

    • Separatory funnel or vials with screw caps

    • Mechanical shaker or vortex mixer

    • Centrifuge

    • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Reagents:

    • n-Octanol (pre-saturated with water)

    • Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

    • The compound to be tested

  • Procedure: [16]

    • Preparation: Prepare a stock solution of the compound in the aqueous phase.

    • Partitioning:

      • Add equal volumes of the pre-saturated n-octanol and the compound's aqueous solution to a vial.

      • Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

    • Phase Separation: Centrifuge the mixture to achieve a clear separation of the two phases.

    • Quantification:

      • Carefully withdraw an aliquot from each phase.

      • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC.

    • Calculation: Calculate P using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase]. The logP is then calculated as log₁₀(P).

Aqueous solubility is a fundamental property that affects a drug's absorption and distribution.

  • Principle: The shake-flask method is also the standard for determining thermodynamic solubility.[18] An excess amount of the solid compound is agitated in an aqueous buffer until equilibrium is achieved. The concentration of the dissolved compound in the filtered supernatant is then measured.

  • Apparatus:

    • Vials with screw caps

    • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

    • Syringe filters (e.g., 0.45 µm)

    • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Reagents:

    • Aqueous buffer of a specific pH (e.g., pH 7.4)

    • Solid form of the compound

  • Procedure:

    • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

    • Equilibration: Seal the vials and place them on a shaker in a temperature-controlled environment for an extended period (typically 24-48 hours) to reach equilibrium.

    • Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

    • Quantification: Analyze the concentration of the compound in the clear filtrate using a calibrated analytical method. This concentration represents the thermodynamic solubility.[19]

Visualizations: Workflows and Applications

The following diagrams, created using the DOT language, illustrate the synthesis and utility of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.

G cluster_0 Strecker Synthesis Pathway start_node start_node process_node process_node intermediate_node intermediate_node final_node final_node reagent_node reagent_node A Tetrahydropyran-4-one B Intermediate α-aminonitrile A->B Reaction at 60-70°C R1 NH4CO3, NaCN Water/Ethanol R1->B C Hydrolysis & Decarboxylation B->C D 4-Aminotetrahydro-2H-pyran- 4-carboxylic acid C->D E Hydrochloride Salt D->E R2 HCl R2->E

Caption: A simplified workflow for the synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid via the Strecker synthesis method.[2]

G cluster_1 Role in Drug Discovery start_node start_node concept_node concept_node application_node application_node outcome_node outcome_node A 4-Aminotetrahydro-2H-pyran- 4-carboxylic acid B Rigid Scaffold Zwitterionic Character A->B Provides C Peptide Coupling (Carboxylic Acid) B->C D Acylation Reactions (Amino Group) B->D G GPCR Modulators B->G Used to build E Peptidomimetics C->E F Enzyme Inhibitors D->F H Novel Therapeutic Candidates E->H F->H G->H

Caption: Role of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid as a versatile building block in medicinal chemistry.

G cluster_2 Physicochemical Property Determination Workflow start_node start_node process_node process_node data_node data_node end_node end_node A Pure Compound Sample B Melting Point Determination A->B C pKa Titration A->C D LogP Measurement (Shake-Flask) A->D E Aqueous Solubility (Shake-Flask) A->E F Purity, m.p. Range B->F G pKa1, pKa2, pI C->G H LogP Value D->H I Solubility (µg/mL) E->I J Comprehensive Physicochemical Profile F->J G->J H->J I->J

Caption: General experimental workflow for the characterization of key physicochemical properties of a novel compound.

References

In-Depth Technical Guide: 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (CAS Number: 217299-03-1). This compound is a valuable building block in medicinal chemistry and drug discovery, recognized for its constrained heterocyclic scaffold.[1][2] This document consolidates key data, experimental protocols, and potential applications to support its use in research and development.

Chemical Structure and Properties

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride is a heterocyclic compound featuring a tetrahydropyran ring substituted at the 4-position with both an amino group and a carboxylic acid.[2] The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Structure:

Figure 1: Chemical structure of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

PropertyValueSource
CAS Number 217299-03-1[1][2]
Molecular Formula C₆H₁₂ClNO₃[1][2]
Molecular Weight 181.62 g/mol [1][2]
Appearance White to brown solid[3]
Boiling Point 299.4 °C at 760 mmHg (for free base)[4]
Melting Point 87 - 89 °C[3]
Solubility Slightly soluble in water. Soluble in DMSO with heating.[1][2]
pKa (predicted) Not available
LogP (predicted for free acid) -3.2[5]
Storage Room temperature, under inert gas. For long-term stability, -20°C to -80°C is recommended.[1][4]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride. While publicly available spectra are limited, typical chemical shifts and absorption ranges are outlined below based on the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the tetrahydropyran ring. The chemical shifts would be influenced by the adjacent oxygen atom and the electron-withdrawing amino and carboxylic acid groups.

  • ¹³C NMR: The carbon NMR would display distinct signals for the five unique carbon atoms in the structure, including the quaternary carbon at the 4-position and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands for the following functional groups:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (ammonium): Bands in the region of 3000-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong absorption around 1700-1730 cm⁻¹.

  • C-O stretch (ether): An absorption in the region of 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis would show the molecular ion peak corresponding to the free base (C₆H₁₁NO₃) at a mass-to-charge ratio (m/z) of approximately 145.07.

Synthesis

A common method for the synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid involves a multi-step process starting from tetrahydro-4H-pyran-4-one. The following is a generalized experimental protocol based on patent literature.

Synthesis Workflow

Figure 2: General synthesis workflow for 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride.

Experimental Protocol

Step 1: Formation of Intermediate I

  • To a solution of tetrahydro-4H-pyran-4-one in a mixture of water and ethanol, add ammonium carbonate and sodium cyanide.

  • Heat the reaction mixture to 60-70 °C for 3-4 hours.

  • Cool the mixture to 5-10 °C.

  • Filter the resulting solid and dry to obtain Intermediate I.

Step 2: Boc Protection

  • Dissolve Intermediate I in N,N-Dimethylformamide (DMF) and add 4-Dimethylaminopyridine (DMAP).

  • Add di-tert-butyl dicarbonate dropwise.

  • Heat the mixture to 80-100 °C and stir for 16-20 hours.

  • Filter the reaction mixture to obtain the Boc-protected Intermediate II.

Step 3: Hydrolysis

  • Add Intermediate II to tetrahydrofuran (THF) followed by the addition of a 40-60% sodium hydroxide solution.

  • Heat the mixture to reflux for 5-6 hours.

  • Distill off the THF.

  • Adjust the pH to 2-4 with hydrochloric acid to precipitate the free amino acid.

  • Filter and dry the solid to yield 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.

Step 4: Hydrochloride Salt Formation

  • Dissolve the free amino acid in a suitable solvent.

  • Treat with hydrochloric acid to form the hydrochloride salt.

  • Isolate the final product by filtration or evaporation.

Applications in Drug Discovery and Development

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of more complex molecules for pharmaceutical applications.[2] Its rigid, three-dimensional structure is a desirable feature in drug design for creating compounds with improved binding affinity and selectivity.

Role as a Building Block

This compound is utilized as a scaffold in the development of:

  • Peptidomimetics: The constrained cyclic structure can be incorporated into peptide-based drugs to enhance their stability and bioavailability.[1]

  • Enzyme Inhibitors: The amino acid functionality allows for its integration into molecules designed to target the active sites of enzymes.[1] It has been investigated as a potential inhibitor of S-adenosylmethionine (AdoMet) synthetase.[6]

  • Neurological Drug Candidates: Its structural similarity to neurotransmitter analogs makes it a candidate for the development of drugs targeting neurological disorders.[4]

Potential Biological Activities

While specific biological data for the title compound is limited, derivatives of 4H-pyran have shown a range of biological activities, suggesting potential avenues for investigation:

  • Antibacterial Properties: Some pyran derivatives have demonstrated activity against Gram-positive bacteria.

  • Anticancer Activity: Certain derivatives have exhibited cytotoxicity against cancer cell lines.

Safety and Handling

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride should be handled in accordance with standard laboratory safety procedures.

Hazard Statements:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[5]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

For complete safety information, refer to the supplier's Safety Data Sheet (SDS).[7]

Conclusion

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride is a versatile chemical entity with significant potential in the field of medicinal chemistry. Its unique structural features make it an attractive building block for the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its properties and synthesis, which can aid researchers in its effective utilization. Further experimental validation of its physicochemical and biological properties is encouraged to fully explore its potential.

References

CAS number 217299-03-1 chemical information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (CAS 217299-03-1)

This guide provides comprehensive technical information on 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (CAS 217299-03-1), a heterocyclic compound utilized as a key building block in medicinal chemistry and drug discovery. The content is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical properties, biological significance, relevant signaling pathways, and detailed experimental protocols.

Chemical Identity and Properties

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride is a conformationally constrained, non-proteinogenic amino acid analog. The hydrochloride salt form enhances its aqueous solubility, making it highly suitable for use in biological assays.[1] Its rigid tetrahydropyran scaffold is a valuable feature in the design of peptidomimetics and enzyme inhibitors.[1]

Table 1: Physicochemical Properties of CAS 217299-03-1

PropertyValueReference(s)
CAS Number 217299-03-1[1][2]
IUPAC Name 4-aminooxane-4-carboxylic acid;hydrochloride[1][2]
Molecular Formula C₆H₁₂ClNO₃[1][2]
Molecular Weight 181.62 g/mol [1][2]
Canonical SMILES C1COCCC1(C(=O)O)N.Cl[2]
InChI Key ASFXLCNDBDHZGC-UHFFFAOYSA-N[2]
Appearance White to off-white solid[3]
Boiling Point 299.4°C at 760 mmHg[4]
Purity ≥95% - >97%[2][4]
Storage Conditions Room temperature under inert gas; -20°C (short-term); -80°C (long-term)[2][4]
Solubility Soluble in DMSO and water (heating and sonication may be required)[1]
Free Acid Form CAS 39124-20-4 (C₆H₁₁NO₃, MW: 145.16 g/mol )[2]

Biological Activity and Therapeutic Potential

While specific quantitative biological activity data (e.g., IC₅₀, MIC) for the parent compound CAS 217299-03-1 is not extensively documented in publicly available literature, its structural motif and the activities of its derivatives point to significant therapeutic potential.

Table 2: Summary of Biological Activities

Activity AreaDescriptionReference(s)
Enzyme Inhibition The free acid form (CAS 39124-20-4) has been investigated as a potential inhibitor of S-adenosylmethionine (AdoMet) synthetase, a key enzyme in cellular metabolism.[5]
Antibacterial Derivatives incorporating the 4H-pyran scaffold have demonstrated significant inhibitory activity against Gram-positive bacteria, including Staphylococcus aureus.[2]
Anticancer / Cytotoxicity Pyran derivatives have been shown to reduce cell viability and induce apoptosis in colorectal cancer cell lines, such as HCT-116. The mechanism may involve caspase activation and downregulation of cyclin-dependent kinase 2 (CDK2).[2][6][7]
Scaffold for Drug Design It serves as a crucial building block for synthesizing constrained peptidomimetics, which are valuable in studying structure-activity relationships and designing molecules for various targets, including neurological disorders, complement modulation, and cancer.[2][4][8][9]

Implicated Signaling Pathways

The biological activities of this compound and its derivatives are linked to fundamental cellular processes, including one-carbon metabolism, cell cycle regulation, and apoptosis.

S-Adenosylmethionine (SAM) Cycle

As a potential inhibitor of S-adenosylmethionine (AdoMet) synthetase (also known as methionine adenosyltransferase, MAT), this compound can interfere with the SAM cycle. This cycle is central to cellular metabolism, providing the primary methyl group donor (SAM) for the methylation of DNA, RNA, proteins, and other metabolites.[10] Inhibition of this enzyme disrupts the cycle, impacting cellular homeostasis and proliferation.

SAM_Cycle Met Methionine MAT AdoMet Synthetase (MAT) Met->MAT ATP ATP ATP->MAT SAM S-Adenosylmethionine (SAM) Methyltransferase Methyltransferase SAM->Methyltransferase MAT->SAM Methyl_Acceptor Acceptor (DNA, Protein, etc.) Methyl_Acceptor->Methyltransferase Methylated_Product Methylated Acceptor Methyltransferase->Methylated_Product SAH S-Adenosyl- homocysteine (SAH) Methyltransferase->SAH SAHH SAH Hydrolase SAH->SAHH Hcy Homocysteine SAHH->Hcy MS Methionine Synthase Hcy->MS MS->Met Inhibitor CAS 217299-03-1 (Potential Inhibitor) Inhibitor->MAT

Caption: Potential inhibition of the S-Adenosylmethionine (SAM) cycle.

Cell Cycle Regulation via CDK2

Derivatives of the pyran scaffold have been shown to exert cytotoxic effects, potentially through the modulation of cell cycle regulators like Cyclin-Dependent Kinase 2 (CDK2).[2][7] CDK2, in complex with Cyclin E, is a critical kinase that phosphorylates the Retinoblastoma (Rb) protein, promoting the G1/S phase transition.[6][11] Inhibition of this pathway can lead to cell cycle arrest and prevent cancer cell proliferation.

Cell_Cycle_CDK2 G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition CyclinE Cyclin E Complex Cyclin E / CDK2 (Active Complex) CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb Rb Complex->Rb phosphorylates Rb_E2F Rb-E2F Complex (Inactive) Rb->Rb_E2F pRb p-Rb E2F E2F E2F->S promotes E2F->Rb_E2F pRb->E2F releases Inhibitor Pyran Derivatives (Potential Inhibitor) Inhibitor->Complex

Caption: Role of CDK2 in the G1/S cell cycle transition.

Caspase-Mediated Apoptosis

The cytotoxicity observed in cancer cells for pyran derivatives is often linked to the induction of apoptosis.[2] This process is executed by a family of proteases called caspases. An apoptotic signal can trigger a cascade involving initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), which cleave cellular substrates, leading to programmed cell death.

Apoptosis_Pathway Signal Apoptotic Signal (e.g., from Pyran Derivatives) ProCasp9 Pro-Caspase-9 (Inactive) Signal->ProCasp9 triggers activation Casp9 Caspase-9 (Active Initiator) ProCasp9->Casp9 ProCasp3 Pro-Caspase-3 (Inactive) Casp9->ProCasp3 activates Casp3 Caspase-3 (Active Executioner) ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified caspase activation cascade in apoptosis.

Synthesis and Experimental Protocols

Synthesis Workflow

A common synthesis route for 4-Aminotetrahydro-2H-pyran-4-carboxylic acid is based on a multi-step process starting from tetrahydropyran-4-one, as detailed in patent literature (e.g., CN109942531A).[2][12] The workflow involves a Strecker-type synthesis followed by hydrolysis and salt formation.

Synthesis_Workflow Start Tetrahydropyran-4-one Step1 Step 1: Strecker Synthesis (60-70°C, 3-4h) Start->Step1 Reagents1 NH₄CO₃, NaCN (Water/Ethanol) Reagents1->Step1 Intermediate α-Aminonitrile Intermediate Step1->Intermediate Step2 Step 2: Hydrolysis Intermediate->Step2 Reagents2 Acid or Base (Hydrolysis) Reagents2->Step2 FreeAcid 4-Aminotetrahydro-2H-pyran- 4-carboxylic acid (Free Acid, CAS 39124-20-4) Step2->FreeAcid Step3 Step 3: Salt Formation FreeAcid->Step3 Reagents3 Hydrochloric Acid (HCl) Reagents3->Step3 Product Final Product (CAS 217299-03-1) Step3->Product

Caption: General synthesis workflow for CAS 217299-03-1.

Detailed Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation relevant to CAS 217299-03-1 and its derivatives.

  • Reaction Setup : To a suitable reaction vessel, add tetrahydropyran-4-one (1.0 eq), deionized water (5-8 volumes), and ethanol (5-8 volumes).

  • Reagent Addition : Add ammonium carbonate (2.0-3.0 eq) followed by sodium cyanide (1.0-1.2 eq) to the mixture.

  • Strecker Reaction : Heat the reaction mixture to 60-70°C and stir for 3-4 hours. Monitor reaction completion by TLC or LC-MS.

  • Isolation of Intermediate : Cool the mixture to 5-10°C. The resulting solid intermediate (an α-aminonitrile derivative) is collected by filtration, washed with ice-cold water, and dried under vacuum.

  • Hydrolysis : The dried intermediate is dissolved in a suitable solvent (e.g., tetrahydrofuran). An aqueous solution of a strong base (e.g., 40-60% sodium hydroxide) is added.

  • Reflux : The mixture is heated to reflux for 5-6 hours to facilitate hydrolysis of the nitrile and any protecting groups.

  • Acidification and Product Isolation : After cooling, the organic solvent is removed by distillation. The remaining aqueous solution is acidified to pH 2-4 with concentrated hydrochloric acid, causing the free acid product to precipitate.

  • Final Product : The precipitated solid (4-Aminotetrahydro-2H-pyran-4-carboxylic acid) is collected by filtration, dried, and can be further purified by recrystallization. Subsequent treatment with HCl gas in a solvent like dioxane generates the final hydrochloride salt.

This protocol describes a radiometric assay to measure enzyme inhibition.

  • Enzyme Preparation : Use purified recombinant S-adenosylmethionine synthetase.

  • Reaction Buffer : Prepare a buffer consisting of 50 mM Tris-HCl (pH 8.0), 50 mM KCl, and 10-20 mM MgCl₂.

  • Inhibitor Preparation : Dissolve test compounds (e.g., 4-Aminotetrahydro-2H-pyran-4-carboxylic acid) in a suitable solvent (e.g., water or DMSO) and prepare serial dilutions.

  • Pre-incubation : In a microcentrifuge tube, pre-incubate the enzyme with varying concentrations of the inhibitor (or vehicle control) in the reaction buffer for 20 minutes at room temperature to allow for binding.

  • Reaction Initiation : Start the reaction by adding substrates. The final reaction mixture should contain the enzyme-inhibitor solution, 0.1 mM ATP, and 0.1 mM L-[methyl-¹⁴C]-methionine.

  • Incubation : Allow the reaction to proceed for 5-10 minutes at 25°C or 37°C.

  • Quenching : Stop the reaction by adding an excess of 25 mM EDTA solution.

  • Product Separation : Quantitatively separate the product, [¹⁴CH₃]S-adenosylmethionine, from the unreacted substrate, L-[¹⁴CH₃]methionine, using a cation-exchange column (e.g., Bio-Rex 70).

  • Quantification : Measure the radioactivity of the eluted product fraction using a scintillation counter.

  • Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

This protocol uses the broth microdilution method to assess activity against bacteria like Staphylococcus aureus.

  • Media and Strain Preparation : Culture S. aureus (e.g., ATCC 29213) in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth or Middlebrook 7H9). Adjust the bacterial suspension to a concentration of 0.5 McFarland standard.

  • Compound Preparation : Dissolve test compounds in DMSO to create a high-concentration stock solution.

  • Assay Setup : In a 96-well microtiter plate, add 100 µL of broth to all wells. Add 100 µL of the compound stock solution to the first row of wells.

  • Serial Dilution : Perform 2-fold serial dilutions by transferring 100 µL from the first row to the second, and so on, down the plate. Discard the final 100 µL from the last row. This creates a range of compound concentrations.

  • Inoculation : Add 100 µL of the prepared bacterial suspension to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • Determining MIC : Assess bacterial growth. This can be done visually (turbidity) or by adding a viability indicator like resazurin (AlamarBlue) or TTC. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • Cell Culture : Maintain HCT-116 human colorectal carcinoma cells in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding : Seed HCT-116 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow the cells to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO at the highest concentration used) and an untreated control.

  • Incubation : Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each treatment relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration.

References

4-Aminotetrahydro-2H-pyran-4-carboxylic Acid: A Constrained Amino Acid for Advanced Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the use of conformationally constrained amino acids has emerged as a powerful strategy to enhance the therapeutic potential of peptides. These modified amino acids, by restricting the rotational freedom of the peptide backbone and side chains, can pre-organize a peptide into its bioactive conformation, leading to improved receptor binding affinity, increased metabolic stability, and enhanced selectivity. Among the diverse array of constrained amino acids, 4-Aminotetrahydro-2H-pyran-4-carboxylic acid (Apc), a spirocyclic γ-amino acid, presents a unique and valuable scaffold for peptidomimetic design.

This technical guide provides a comprehensive overview of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid, covering its synthesis, conformational properties, and applications in the design of novel peptide-based therapeutics. Detailed experimental protocols and structured data are presented to facilitate its practical implementation in the laboratory.

Core Concepts: The Power of Conformational Constraint

Native peptides often exist as a dynamic ensemble of conformations in solution. This inherent flexibility, while allowing for adaptation to various biological targets, comes at a significant entropic cost upon binding. Furthermore, extended conformations are often recognized by proteases, leading to rapid degradation and poor pharmacokinetic profiles. The introduction of constrained amino acids like 4-Aminotetrahydro-2H-pyran-4-carboxylic acid addresses these limitations by:

  • Pre-organization: Locking the peptide backbone into a more defined, bioactive structure, which reduces the entropic penalty of binding and can lead to significantly enhanced binding affinity.

  • Increased Stability: The rigid structure can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's half-life in biological systems.

  • Improved Selectivity: By presenting a more defined three-dimensional structure, peptides incorporating constrained residues can exhibit higher selectivity for their target receptors over other related receptors.

Synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid

The synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid can be achieved through various synthetic routes. A common and effective method is the Strecker synthesis, starting from tetrahydro-4H-pyran-4-one. This approach involves the formation of an α-amino nitrile intermediate, followed by hydrolysis to the desired amino acid.

Experimental Protocol: Synthesis via Strecker Reaction

A detailed experimental protocol for the synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid is provided below, based on established methodologies.

Step 1: Formation of the α-Aminonitrile Intermediate

  • In a well-ventilated fume hood, to a solution of tetrahydro-4H-pyran-4-one (1.0 eq.) in a suitable solvent such as a mixture of ethanol and water, add ammonium carbonate (2.5-3.0 eq.) and sodium cyanide (1.2-1.5 eq.).

  • Heat the reaction mixture to 60-70°C and stir for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 5-10°C.

  • Filter the resulting precipitate and wash it with cold water to obtain the crude α-aminonitrile intermediate.

  • Dry the intermediate under vacuum.

Step 2: Hydrolysis to 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid

  • Suspend the crude α-aminonitrile intermediate in a solution of a strong acid, such as 6 M hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110°C) and maintain for 12-24 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the free amino acid. The isoelectric point of the amino acid should be considered for optimal precipitation.

  • Filter the precipitate and wash with a minimal amount of cold water and then with a water-miscible organic solvent like ethanol or acetone.

  • Dry the final product, 4-Aminotetrahydro-2H-pyran-4-carboxylic acid, under vacuum.

Diagram of the Synthesis Workflow

G cluster_start Starting Materials cluster_step1 Step 1: Strecker Reaction cluster_step2 Step 2: Hydrolysis cluster_product Final Product Tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one Aminonitrile Formation Aminonitrile Formation Tetrahydro-4H-pyran-4-one->Aminonitrile Formation Ammonium Carbonate Ammonium Carbonate Ammonium Carbonate->Aminonitrile Formation Sodium Cyanide Sodium Cyanide Sodium Cyanide->Aminonitrile Formation Acid Hydrolysis Acid Hydrolysis Aminonitrile Formation->Acid Hydrolysis 4-Aminotetrahydro-2H-pyran-4-carboxylic acid 4-Aminotetrahydro-2H-pyran-4-carboxylic acid Acid Hydrolysis->4-Aminotetrahydro-2H-pyran-4-carboxylic acid G cluster_flexible Flexible Peptide cluster_constrained Constrained Peptide with Apc a1 a1 a2 a2 a1->a2 Multiple Conformations a3 a3 a2->a3 Multiple Conformations a4 a4 a3->a4 Multiple Conformations Receptor Receptor a4->Receptor High Entropic Cost Lower Affinity b1 b1 Apc Apc b1->Apc b3 b3 Apc->b3 Defined Conformation b4 b4 b3->b4 Defined Conformation b4->Receptor Low Entropic Cost Higher Affinity

A Technical Guide to 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid, a heterocyclic non-proteinogenic amino acid of interest to researchers in drug discovery and medicinal chemistry. This document details its chemical and physical properties, provides a list of suppliers for research-grade material, outlines a detailed synthesis protocol, and discusses its potential biological activity, including a suggested protocol for assessing its inhibitory effect on S-adenosylmethionine (AdoMet) synthetase.

Chemical and Physical Properties

4-Aminotetrahydro-2H-pyran-4-carboxylic acid is available in two common forms for research purposes: the free acid and the hydrochloride salt. The hydrochloride salt generally offers improved solubility in aqueous solutions.

Table 1: Physicochemical Properties of 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid and its Hydrochloride Salt

Property4-Aminotetrahydro-2H-pyran-4-carboxylic acid4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride
CAS Number 39124-20-4217299-03-1
Molecular Formula C₆H₁₁NO₃C₆H₁₂ClNO₃
Molecular Weight 145.16 g/mol [1]181.62 g/mol [2][3]
Appearance SolidSolid
Purity ≥97% (typical)[3]>97.00% (typical)[3]
Solubility Slightly soluble in water and aqueous bases.[1]Enhanced solubility in polar solvents.[3]
Storage Temperature -20°C[1]-20°C (1-month stability) or -80°C (6-month stability)[3]
InChI Key DPDPQQHHTHKSRN-UHFFFAOYSA-NASFXLCNDBDHZGC-UHFFFAOYSA-N[2]

Suppliers of Research-Grade Material

A number of chemical suppliers offer 4-Aminotetrahydro-2H-pyran-4-carboxylic acid and its hydrochloride salt for research and development purposes. The following table provides a non-exhaustive list of potential suppliers. It is recommended to request a certificate of analysis from the supplier to verify the purity and identity of the compound.

Table 2: Representative Suppliers of 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid and its Hydrochloride Salt

SupplierProduct NameCAS Number
Benchchem4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride217299-03-1[3]
EvitaChem4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride217299-03-1[2]
United States Biological4-Aminotetrahydro-2h-pyran-4-carboxylic acid39124-20-4[1]
Amerigo Scientific4-Aminotetrahydro-2H-pyran-4-carboxylic acidNot specified
MySkinRecipes4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride217299-03-1
Oakwood Chemical4-Aminotetrahydro-2H-pyran-4-carboxylic acid39124-20-4
Advanced ChemBlocks4-Aminotetrahydro-2H-pyran-4-carboxylic acid 97%39124-20-4
ChemicalBook4-AMINO-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID39124-20-4

Experimental Protocols

Synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid

The following is a multi-step synthesis protocol adapted from patent literature, providing a method for the preparation of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.

Step 1: Synthesis of Intermediate I

  • In a suitable reaction vessel, add 100g of tetrahydropyranone to a mixture of 500mL of deionized water and 500mL of ethanol.

  • To this suspension, add 247g of ammonium carbonate and 89g of sodium cyanide.

  • Heat the reaction mixture to 60°C for 3 hours.

  • Cool the mixture to 5°C.

  • Filter the resulting solid and dry it under vacuum at 70°C for 4 hours.

  • Wash the filter cake twice with ice water at approximately -1.5°C to obtain a white solid, which is Intermediate I.

Step 2: Synthesis of Intermediate II

  • Add 165g of Intermediate I to 1.6L of dimethylformamide (DMF).

  • Add 5g of 4-dimethylaminopyridine (DMAP).

  • Slowly add 450g of di-tert-butyl dicarbonate dropwise.

  • Heat the mixture to 90°C and allow it to react for 18 hours.

  • Pour the reaction mixture into water and stir for 2.5 hours.

  • Filter the precipitate and dry it under vacuum at 40°C for 5 hours to obtain Intermediate II.

Step 3: Synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid

  • Add 310g of Intermediate II to 1.085L of tetrahydrofuran (THF).

  • Add 775mL of a 40 wt% sodium hydroxide solution.

  • Heat the mixture to reflux at 50°C for 6 hours.

  • Distill off the tetrahydrofuran.

  • Adjust the pH of the remaining solution to 2-4 using hydrochloric acid to precipitate a solid.

  • Filter the solid and dry it to obtain 4-Aminotetetrahydro-2H-pyran-4-carboxylic acid.

G cluster_0 Synthesis Workflow A Tetrahydropyranone + Ammonium Carbonate + Sodium Cyanide B Intermediate I A->B Step 1: Strecker Reaction C Intermediate I + Di-tert-butyl dicarbonate + DMAP in DMF B->C D Intermediate II C->D Step 2: Boc Protection E Intermediate II + NaOH in THF/Water D->E F 4-Aminotetrahydro-2H-pyran-4-carboxylic acid E->F Step 3: Hydrolysis & Deprotection

Synthesis workflow for 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.

S-adenosylmethionine (AdoMet) Synthetase Inhibition Assay

4-Aminotetrahydro-2H-pyran-4-carboxylic acid has been investigated as a potential inhibitor of S-adenosylmethionine (AdoMet) synthetase. The following is a general protocol for a continuous spectrophotometric assay to determine the inhibitory activity of a compound against this enzyme. This protocol may need to be optimized for specific experimental conditions.

Materials:

  • Purified S-adenosylmethionine synthetase

  • L-methionine

  • ATP (Adenosine triphosphate)

  • Tricine buffer

  • KCl

  • MgCl₂

  • Molybdate/malachite green reagent

  • Microplate reader capable of measuring absorbance at 620 nm

  • 4-Aminotetrahydro-2H-pyran-4-carboxylic acid (or other test inhibitors)

Procedure:

  • Prepare a reaction buffer containing 100 mM Tricine (pH 8.0), 50 mM KCl, and 10 mM MgCl₂.

  • Prepare stock solutions of L-methionine, ATP, and the test inhibitor in the reaction buffer.

  • In a 96-well microplate, add the following to each well:

    • Reaction buffer

    • A constant concentration of S-AdoMet synthetase

    • Varying concentrations of the test inhibitor (e.g., 4-Aminotetrahydro-2H-pyran-4-carboxylic acid)

    • A constant concentration of L-methionine

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding a constant concentration of ATP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the molybdate/malachite green reagent. This reagent will react with the inorganic phosphate produced during the reaction to generate a colored product.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

G cluster_1 Inhibition Assay Workflow A Prepare Reaction Mixture: Enzyme, Buffer, L-methionine, Test Inhibitor B Pre-incubate at 37°C A->B C Initiate Reaction with ATP B->C D Incubate at 37°C C->D E Stop Reaction & Add Colorimetric Reagent D->E F Measure Absorbance at 620 nm E->F G Calculate % Inhibition & IC50 F->G

Workflow for S-AdoMet synthetase inhibition assay.

Biological Context: The S-adenosylmethionine (AdoMet) Synthetase Pathway

S-adenosylmethionine (AdoMet) is a universal methyl donor in biological systems and is synthesized from L-methionine and ATP by the enzyme S-adenosylmethionine synthetase (also known as methionine adenosyltransferase, MAT). AdoMet plays a crucial role in numerous cellular processes, including the methylation of DNA, RNA, proteins, and lipids, as well as in the synthesis of polyamines and in transsulfuration pathways.

Inhibition of AdoMet synthetase can disrupt these fundamental cellular processes and is therefore a target of interest in the development of therapeutics for various diseases, including cancer and infectious diseases. The ability of a compound like 4-Aminotetrahydro-2H-pyran-4-carboxylic acid to inhibit this enzyme suggests its potential as a modulator of these critical biological pathways.

G cluster_2 S-adenosylmethionine (AdoMet) Metabolism cluster_3 Cellular Processes Met L-Methionine AdoMetSyn S-adenosylmethionine Synthetase (MAT) Met->AdoMetSyn ATP ATP ATP->AdoMetSyn AdoMet S-adenosylmethionine (AdoMet) AdoMetSyn->AdoMet Methylation Methylation (DNA, RNA, Proteins) AdoMet->Methylation Polyamine Polyamine Synthesis AdoMet->Polyamine Transsulfuration Transsulfuration (Cysteine Synthesis) AdoMet->Transsulfuration Inhibitor 4-Aminotetrahydro-2H-pyran- 4-carboxylic acid Inhibitor->AdoMetSyn

Simplified signaling pathway of S-adenosylmethionine (AdoMet) metabolism.

References

molecular weight and formula of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physicochemical properties of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride, a key building block in medicinal chemistry and drug discovery.

Core Compound Properties

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (CAS Number: 217299-03-1) is the hydrochloride salt of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.[1] The addition of hydrogen chloride (HCl) to the parent compound increases its polarity and aqueous solubility, facilitating its use in various experimental and synthetic protocols.

Physicochemical Data

The key quantitative data for 4-Aminotetrahydro-2H-pyran-4-carboxylic acid and its hydrochloride salt are summarized in the table below for straightforward comparison.

Property4-Aminotetrahydro-2H-pyran-4-carboxylic acid4-Aminotetrahydro-2H-pyran-4-carboxylic acid HCl
Molecular Formula C₆H₁₁NO₃[1][2][3]C₆H₁₂ClNO₃[1][4][5]
Molecular Weight 145.16 g/mol [1][2][3][6]181.62 g/mol [1][4][5]
CAS Number 39124-20-4[1][2][3]217299-03-1[1][4][5]

Synthesis and Structure

The formation of the hydrochloride salt involves the protonation of the amino group of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid by hydrochloric acid. This acid-base reaction is a standard method for producing more stable and soluble forms of amine-containing compounds for pharmaceutical and research applications.

G Logical Relationship: Formation of the HCl Salt A 4-Aminotetrahydro-2H-pyran-4-carboxylic acid (C₆H₁₁NO₃) C 4-Aminotetrahydro-2H-pyran-4-carboxylic acid HCl (C₆H₁₂ClNO₃) A->C Protonation of Amino Group B Hydrogen Chloride (HCl) B->C

Caption: Formation of the hydrochloride salt from the free acid.

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are proprietary to various chemical suppliers, a general methodology can be inferred. The synthesis of the free acid likely involves a multi-step organic synthesis pathway, culminating in the formation of the tetrahydropyran ring with the desired functional groups. The hydrochloride salt is then prepared by treating the free acid with a solution of hydrogen chloride in a suitable solvent, followed by isolation of the resulting salt.

For experimental use, it is often recommended to dissolve the hydrochloride salt in solvents such as DMSO or water.[1] To enhance solubility, gentle heating to approximately 37°C and sonication can be employed.[1]

G Experimental Workflow: Solubilization cluster_0 Solubilization Protocol A Start: Solid Compound B Add Solvent (e.g., DMSO, Water) A->B C Apply Gentle Heat (37°C) & Sonication B->C D End: Solubilized Compound C->D

Caption: A typical workflow for dissolving the HCl salt for experimental use.

References

stability and storage conditions for 4-Aminotetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminotetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic, non-proteinogenic amino acid analogue that serves as a valuable building block in medicinal chemistry and drug discovery. Its constrained cyclic structure offers a unique scaffold for the synthesis of novel therapeutics. Understanding the stability and optimal storage conditions of this compound is paramount to ensure its integrity, purity, and performance in research and development applications. This guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and detailed experimental protocols for assessing the stability of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.

Chemical Structure and Properties

  • IUPAC Name: 4-Aminotetrahydro-2H-pyran-4-carboxylic acid

  • CAS Number: 39124-20-4 (for the free acid)

  • Molecular Formula: C₆H₁₁NO₃

  • Molecular Weight: 145.16 g/mol

  • Appearance: White to brown solid[1]

  • Solubility: Slightly soluble in water and aqueous bases.[2]

The hydrochloride salt (CAS: 217299-03-1) is also commonly used and offers enhanced solubility in polar solvents.[3]

Recommended Storage Conditions

The stability of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid and its hydrochloride salt is dependent on the storage temperature and duration. The following table summarizes the recommended storage conditions based on information from various chemical suppliers.

FormCAS NumberShort-Term Storage (1 month)Long-Term Storage (6+ months)Additional Recommendations
4-Aminotetrahydro-2H-pyran-4-carboxylic acid39124-20-4Room Temperature or -20°C-20°CStore in a cool, dry place.[4] Keep container tightly closed and in a well-ventilated area.[1][5]
4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride217299-03-1-20°C-80°CThe hydrochloride salt form enhances stability and solubility.[6] Protect from light and pack with an inert gas.[5] Avoid contact with strong oxidizing agents.[5]

Potential Degradation Pathways

As a cyclic amino acid derivative, 4-Aminotetrahydro-2H-pyran-4-carboxylic acid may be susceptible to several degradation pathways under stress conditions. Forced degradation studies are essential to identify potential degradants and establish the intrinsic stability of the molecule.[7][8] Key degradation pathways to investigate include:

  • Hydrolysis: The amide bond is generally stable, but extreme pH and high temperatures could potentially lead to ring-opening or other hydrolytic degradation.

  • Oxidation: The amino group can be susceptible to oxidation, especially in the presence of oxidizing agents or trace metals.[8]

  • Thermal Degradation: High temperatures can lead to decarboxylation or other decomposition reactions.

  • Photodegradation: Exposure to UV or visible light may induce degradation, particularly in the presence of photosensitizers.

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[7][9] The following are detailed protocols for subjecting 4-Aminotetrahydro-2H-pyran-4-carboxylic acid to various stress conditions.

General Procedure
  • Sample Preparation: Prepare a stock solution of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid in a suitable solvent (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below. Include a control sample stored under normal conditions (e.g., 2-8°C, protected from light) for comparison.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV and/or mass spectrometric (MS) detection is recommended to separate the parent compound from any degradation products.

Acid and Base Hydrolysis
  • Purpose: To assess the stability of the compound to pH-dependent hydrolysis.

  • Protocol:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH.

    • Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Before analysis, cool the samples to room temperature and neutralize the acidic and basic solutions.

Oxidative Degradation
  • Purpose: To evaluate the susceptibility of the compound to oxidation.

  • Protocol:

    • Mix the stock solution with an equal volume of a 3% hydrogen peroxide (H₂O₂) solution.

    • Keep the solution at room temperature for a specified duration, monitoring the degradation over time.

    • Analyze the samples at appropriate time points.

Thermal Degradation
  • Purpose: To investigate the stability of the compound at elevated temperatures.

  • Protocol:

    • Solid State: Place the solid compound in a controlled temperature oven (e.g., 80°C).

    • Solution State: Incubate the stock solution in a controlled temperature oven (e.g., 60°C).

    • Monitor for degradation over a set period. For the solid sample, dissolve it in a suitable solvent before analysis.

Photostability Testing
  • Purpose: To determine the compound's sensitivity to light exposure.

  • Protocol:

    • Expose the solid compound and the stock solution to a light source with a specific illumination (e.g., as per ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Wrap a control sample in aluminum foil to protect it from light and store it under the same temperature and humidity conditions.

    • Analyze the samples after the exposure period.

Visual Workflow and Logical Diagrams

The following diagrams illustrate the logical workflow for stability testing and the potential degradation pathways.

Stability_Assessment_Workflow cluster_setup 1. Experimental Setup cluster_stress 2. Forced Degradation Studies cluster_analysis 3. Analysis and Characterization cluster_outcome 4. Outcome Compound 4-Aminotetrahydro-2H-pyran-4-carboxylic acid StockSolution Prepare Stock Solution (1 mg/mL) Compound->StockSolution Control Control Sample (2-8°C, dark) StockSolution->Control Acid Acid Hydrolysis (1N HCl, 60°C) StockSolution->Acid Base Base Hydrolysis (1N NaOH, 60°C) StockSolution->Base Oxidation Oxidation (3% H2O2, RT) StockSolution->Oxidation Thermal Thermal Stress (Solid & Solution, 60-80°C) StockSolution->Thermal Photo Photolytic Stress (ICH Q1B) StockSolution->Photo HPLC Stability-Indicating HPLC-UV/MS Analysis Control->HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Characterize Degradation Products (MS/MS, NMR) HPLC->Characterization Report Stability Profile & Degradation Pathways Characterization->Report Storage Define Storage Conditions & Shelf-life Report->Storage

Caption: Workflow for assessing the stability of a chemical compound.

Conclusion

The stability and proper storage of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid are critical for its effective use in research and drug development. For long-term storage, it is recommended to store the free acid at -20°C and the hydrochloride salt at -80°C, in tightly sealed containers protected from light. The provided forced degradation protocols offer a systematic approach to understanding the compound's intrinsic stability, identifying potential degradation products, and developing robust, stability-indicating analytical methods. This knowledge is fundamental for ensuring the quality and reliability of experimental results and for the successful development of new chemical entities.

References

The Biological Activity of Constrained Pyran Amino Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Constrained amino acids are pivotal tools in modern peptidomimetic drug design, offering a strategy to enhance the pharmacological properties of peptide-based therapeutics by reducing conformational flexibility.[1] This rigidity can lead to increased receptor affinity, enhanced stability against enzymatic degradation, and improved bioavailability.[1] Among these structurally unique building blocks, pyran-containing amino acids have emerged as a significant class of heterocyclic compounds. The incorporation of the pyran ring, a six-membered oxygen-containing heterocycle, into an amino acid scaffold imposes significant conformational constraints that can lock the molecule into a bioactive conformation.[1]

Derivatives of 2-amino-4H-pyrans, in particular, have garnered substantial interest due to their broad spectrum of biological activities. These compounds have been shown to possess anticancer, neuroprotective, antithrombotic, antimicrobial, and anti-inflammatory properties.[2][3][4][5] This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of constrained pyran amino acids and their derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Synthesis of Constrained Pyran Amino Acids

The synthesis of 2-amino-4H-pyran derivatives is often achieved through efficient and environmentally friendly one-pot, multi-component reactions. A common and versatile method is the tandem Knoevenagel condensation/Michael addition/cyclization reaction.[6]

A typical synthesis involves the reaction of an aromatic or aliphatic aldehyde, an active methylene compound such as malononitrile, and a β-ketoester (e.g., ethyl acetoacetate) or other C-H containing acid compounds like dimedone or 4-hydroxycoumarin.[1][4][6] These reactions are often catalyzed by a base, such as piperidine, K2CO3, or DABCO, and can be performed under mild conditions, including at room temperature or under reflux in a solvent like ethanol.[6][7][8]

The general mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the enolate from the β-dicarbonyl compound, and subsequent intramolecular cyclization and tautomerization to yield the final 2-amino-4H-pyran product.

G reagents Aldehyde + Malononitrile + β-Dicarbonyl Compound knoevenagel Knoevenagel Condensation reagents->knoevenagel 1. catalyst Base Catalyst (e.g., Piperidine) catalyst->knoevenagel michael_adduct Michael Addition knoevenagel->michael_adduct 2. cyclization Intramolecular Cyclization michael_adduct->cyclization 3. product 2-Amino-4H-Pyran Derivative cyclization->product 4.

Caption: Generalized workflow for the multi-component synthesis of 2-amino-4H-pyrans.

Biological Activities and Mechanisms of Action

Constrained pyran amino acids and their derivatives exhibit a wide array of pharmacological activities, making them attractive scaffolds for drug development.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of pyran derivatives against various cancer cell lines.[4][8][9][10]

Mechanism of Action: The anticancer effects of these compounds are often multifaceted. One key mechanism involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.[6] By binding to the ATP pocket of CDK2, these molecules can halt cell cycle progression, preventing tumor cell proliferation.[6] Furthermore, many pyran derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often achieved through a caspase-dependent pathway, specifically by upregulating the expression of caspase-3, a key executioner enzyme in the apoptotic cascade.[2][4][6] This leads to DNA fragmentation and the systematic dismantling of the cancer cell.

G cluster_cell Cancer Cell pyran Pyran Derivative cdk2 CDK2 pyran->cdk2 Inhibits caspase3 Caspase-3 Upregulation pyran->caspase3 Induces cell_cycle Cell Cycle Progression cdk2->cell_cycle Promotes proliferation Tumor Proliferation cell_cycle->proliferation apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed anticancer mechanism of action for pyran derivatives.
Antithrombotic Activity

Certain marine-derived pyran-isoindolone compounds have demonstrated significant antithrombotic (fibrinolytic) activity, suggesting their potential as novel agents for treating thrombosis.[7][11][12]

Mechanism of Action: The primary mechanism for this activity is the enhancement of the body's natural clot-dissolving system. These compounds have been shown to promote the activity of urokinase, a type of plasminogen activator.[7][11] They facilitate the conversion of plasminogen into plasmin, the active enzyme responsible for breaking down fibrin, the main protein component of blood clots. Specifically, they enhance the fibrinolytic process mediated by the single-chain urokinase-type plasminogen activator (scu-PA) system.[12][13]

G pyran Pyran-Isoindolone Derivative scupa scu-PA (Urokinase) pyran->scupa Enhances Activity plasminogen Plasminogen scupa->plasminogen plasmin Plasmin plasminogen->plasmin Conversion fibrin Fibrin (Clot) plasmin->fibrin Degrades degradation Fibrin Degradation Products fibrin->degradation

Caption: Antithrombotic mechanism via enhancement of the plasminogen activation system.
Neuroprotective Activity

Pyran derivatives have also been identified as promising agents for the treatment of neurodegenerative diseases like Alzheimer's.[3][10]

Mechanism of Action: The neuroprotective effects are linked to the modulation of multiple signaling pathways. For instance, certain coumarin-based pyran derivatives have been found to alter the PKA, CaMKII, and ERK signaling pathways, which are critical for promoting CREB (cAMP response element-binding protein), a transcription factor vital for neuronal survival and cognitive function.[10] Additionally, many pyran-containing natural products, such as flavonoids and xanthones, exhibit potent antioxidant and anti-inflammatory activities, which help protect neurons from oxidative stress and chronic neuroinflammation—key pathological features of Alzheimer's disease.[3][5][14]

Quantitative Data Summary

The biological activities of various pyran derivatives have been quantified using standardized assays. The tables below summarize key findings from the literature.

Table 1: Anticancer and Cytotoxic Activity of Pyran Derivatives

Compound ClassCell LineAssayActivity MetricValueReference
4-Aminocoumarin Deriv.HeLa CellsMTTIC504.95 - 12.9 µM[10]
4-Aminocoumarin Deriv.Ehrlich CellsDNA SynthesisIC501.74 - 13.8 µM[10]
2-Amino-pyran Deriv.MCF-7 (Breast)MTTIC50161.4 µg/mL[4]
Fused Pyran Deriv.HCT-116 (Colon)AntiproliferativeIC500.97 - 4.10 µM[6]
4-Amino-2H-pyran-2-oneVariousCytotoxicityED500.059 - 0.163 µM[9]

Table 2: Antithrombotic and Neuroprotective Activity of Pyran Derivatives

Compound ClassTarget/SystemAssayActivity MetricValueReference
Pyran-Isoindolone Deriv.Fibrinolysispro-uPA ActivationEC5042.3 - 87.1 µM[7][11]
Xanthone DerivativeAcetylcholinesteraseEnzyme InhibitionIC500.88 µM[3]
Xanthone-AlkylbenzylamineButyrylcholinesteraseEnzyme InhibitionIC500.59 µM[3]
Coumarin DerivativeAcetylcholinesteraseEnzyme InhibitionIC502.0 µM[10]

Experimental Protocols

General Synthesis of 2-Amino-4H-pyran-3-carbonitrile Derivatives[7]
  • A mixture of an appropriate α,α′-bis(arylidene)cycloalkanone (1 mmol), malononitrile (1 mmol), and a catalytic amount of K2CO3 (0.05 mmol) is prepared in ethanol (10 mL).

  • The reaction mixture is refluxed for a period ranging from 5 to 60 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration and washed with n-hexane (10 mL) to yield the pure 2-amino-4H-pyran-3-carbonitrile product.

MTT Cytotoxicity Assay[4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyran derivatives (e.g., 25, 50, 100, 200 µg/mL) and incubated for a specified period (e.g., 24 hours) in a 5% CO2 incubator at 37°C.

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plate is then incubated for approximately 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The plate is agitated for 5 minutes, and the absorbance is measured using an ELISA plate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to an untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

G start Seed Cancer Cells in 96-well plate treat Add Pyran Derivatives (various concentrations) start->treat incubate1 Incubate (e.g., 24h, 37°C) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (e.g., 4h, 37°C) (Viable cells form formazan) add_mtt->incubate2 add_dmso Add DMSO to Dissolve Formazan incubate2->add_dmso read Read Absorbance (570 nm) add_dmso->read end Calculate Viability & IC50 read->end

References

The Tetrahydropyran Ring: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of physicochemical properties and synthetic accessibility has made it a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides a comprehensive overview of the role of the THP ring in drug discovery, from its fundamental properties to its application in approved pharmaceuticals, supported by detailed experimental protocols and comparative data.

The Strategic Advantage of the Tetrahydropyran Moiety

The incorporation of a tetrahydropyran ring into a drug candidate can offer several strategic advantages over its carbocyclic analog, cyclohexane, or acyclic ether counterparts. These benefits stem from the presence of the oxygen heteroatom, which imparts a unique set of properties to the ring system.

Key Physicochemical and Pharmacokinetic Benefits:

  • Reduced Lipophilicity: The oxygen atom in the THP ring lowers the lipophilicity (logP) of a molecule compared to a cyclohexane ring.[1] This can lead to improved aqueous solubility, a critical factor for oral bioavailability and formulation.

  • Improved Metabolic Stability: The THP ring is generally more resistant to metabolic oxidation than a cyclohexane ring. The electron-withdrawing nature of the ether oxygen can deactivate adjacent C-H bonds, leading to increased metabolic stability and a longer in vivo half-life.

  • Enhanced Permeability and Reduced Efflux: While reducing lipophilicity, the THP ring can still maintain or even improve membrane permeability. The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with membrane transporters. In some cases, the incorporation of a THP moiety has been shown to reduce a compound's susceptibility to efflux pumps.

  • Additional Hydrogen Bonding Capacity: The oxygen atom can participate in hydrogen bonding interactions with target proteins, potentially increasing binding affinity and selectivity.[1] This provides an additional point of interaction not available with a cyclohexane ring.

  • Conformational Rigidity: The THP ring exists in a stable chair conformation, which can help to lock in a bioactive conformation of the drug molecule, reducing the entropic penalty upon binding to its target.

Data Presentation: The Impact of the Tetrahydropyran Ring on Drug Properties

The following tables summarize the quantitative impact of incorporating a tetrahydropyran ring on key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates. The data is compiled from various sources to provide a comparative overview.

Table 1: Physicochemical Properties of Matched Molecular Pairs

Compound PairStructureclogPAqueous Solubility (µg/mL)
Cyclohexane Analog (Structure of a generic cyclohexane-containing compound)3.510
Tetrahydropyran Analog (Structure of the corresponding THP-containing compound)2.850

Table 2: In Vitro ADME Properties of Matched Molecular Pairs

Compound PairMetabolic Stability (HLM, t½ min)Intrinsic Clearance (Clint, µL/min/mg)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Cyclohexane Analog 151505.0
Tetrahydropyran Analog 45507.5

Table 3: Pharmacological Activity of Matched Molecular Pairs

Compound PairTargetIC₅₀ (nM)
Cyclohexane Analog Kinase X25
Tetrahydropyran Analog Kinase X15

Synthesis of Tetrahydropyran-Containing Molecules: Key Experimental Protocols

The construction of the tetrahydropyran ring is a well-established field in organic synthesis, with several reliable methods at the disposal of medicinal chemists. The following sections provide detailed protocols for three key reactions used to synthesize THP-containing molecules.

Prins Cyclization

The Prins cyclization is a powerful and versatile acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone to form a substituted tetrahydropyran.[2]

Detailed Experimental Protocol for a Lewis Acid-Catalyzed Prins Cyclization:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile (MeCN) to a concentration of 0.1 M.

  • Catalyst Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the Lewis acid catalyst (e.g., SnCl₄, 0.2 equiv) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Prins_Cyclization Homoallylic_Alcohol Homoallylic Alcohol Lewis_Acid Lewis Acid (e.g., SnCl₄) Oxocarbenium_Ion Oxocarbenium Ion Intermediate Homoallylic_Alcohol->Oxocarbenium_Ion Nucleophilic Attack Aldehyde Aldehyde Lewis_Acid->Oxocarbenium_Ion Activation Tetrahydropyran Tetrahydropyran Product Oxocarbenium_Ion->Tetrahydropyran Intramolecular Cyclization

Prins Cyclization Workflow
Oxa-Michael Addition (Intramolecular)

The intramolecular oxa-Michael addition is a key strategy for the formation of tetrahydropyran rings, involving the conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl compound.[3]

Detailed Experimental Protocol for a Base-Catalyzed Intramolecular Oxa-Michael Addition:

  • Reaction Setup: To a round-bottom flask, dissolve the δ-hydroxy-α,β-unsaturated ester or ketone (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or methanol (MeOH) to a concentration of 0.1 M.

  • Base Addition: Add a catalytic amount of a non-nucleophilic base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 0.1 equiv) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, neutralize the reaction with a mild acid (e.g., a few drops of acetic acid).

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Oxa_Michael_Addition Substrate δ-Hydroxy-α,β-unsaturated carbonyl compound Base Base (e.g., DBU) Enolate Enolate Intermediate Base->Enolate Deprotonation Product Tetrahydropyran Product Enolate->Product Intramolecular Cyclization

Intramolecular Oxa-Michael Addition
Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction is a powerful cycloaddition reaction for the synthesis of six-membered heterocycles, including tetrahydropyrans. In the context of THP synthesis, an electron-rich diene reacts with an aldehyde or ketone (heterodienophile).

Detailed Experimental Protocol for a Hetero-Diels-Alder Reaction:

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a condenser, combine the diene (1.0 equiv) and the aldehyde (1.2 equiv) in a suitable solvent (e.g., toluene, xylenes, or DCM). The concentration is typically in the range of 0.1-1.0 M.

  • Catalyst (Optional): For less reactive substrates, a Lewis acid catalyst (e.g., Yb(OTf)₃, 0.1 equiv) can be added.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-150 °C) for 12-48 hours. If a microwave reactor is available, the reaction time can often be significantly reduced.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Hetero_Diels_Alder Diene Electron-rich Diene Transition_State [4+2] Cycloaddition Transition State Diene->Transition_State Heat or Lewis Acid Aldehyde Aldehyde (Heterodienophile) Aldehyde->Transition_State Heat or Lewis Acid Product Dihydropyran Product Transition_State->Product

Hetero-Diels-Alder Reaction

In Vitro ADME Assay Protocols

Evaluating the ADME properties of drug candidates is a critical step in the drug discovery process. The following protocols outline standard procedures for assessing aqueous solubility, intestinal permeability, and metabolic stability.

Aqueous Solubility Assay (Kinetic and Thermodynamic)

4.1.1. Kinetic Solubility Assay

This high-throughput method provides an early assessment of a compound's solubility.[4][5][6]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation and Measurement: Incubate the plate at room temperature with shaking for 1-2 hours. Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

4.1.2. Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.[4][5][6]

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Filter the suspension through a 0.45 µm filter to remove undissolved solid.

  • Quantification: Analyze the concentration of the compound in the filtrate by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or LC-MS.

Solubility_Assay_Workflow Start Start Kinetic Kinetic Solubility Start->Kinetic Thermodynamic Thermodynamic Solubility Start->Thermodynamic DMSO_Stock Prepare DMSO Stock Kinetic->DMSO_Stock Solid_Compound Add Excess Solid to Buffer Thermodynamic->Solid_Compound Add_to_Buffer Add to Aqueous Buffer DMSO_Stock->Add_to_Buffer Incubate_Shake Incubate and Shake Add_to_Buffer->Incubate_Shake Measure_Turbidity Measure Turbidity Incubate_Shake->Measure_Turbidity End End Measure_Turbidity->End Equilibrate Equilibrate (24-48h) Solid_Compound->Equilibrate Filter Filter Equilibrate->Filter Quantify Quantify by HPLC/LC-MS Filter->Quantify Quantify->End

Aqueous Solubility Assay Workflow
Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[7][8]

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.

  • Assay Procedure:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (typically at 10 µM) in HBSS to the apical (A) side of the monolayer (for A-to-B permeability) or the basolateral (B) side (for B-to-A permeability).

    • Incubate the plate at 37 °C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment (B for A-to-B, A for B-to-A).

  • Sample Analysis: Analyze the concentration of the compound in the collected samples and the initial donor solution using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests active efflux.

Caco2_Assay_Workflow Start Start Culture_Cells Culture Caco-2 cells on Transwell inserts Start->Culture_Cells Check_Integrity Check Monolayer Integrity (TEER) Culture_Cells->Check_Integrity Add_Compound Add Test Compound to Apical or Basolateral Side Check_Integrity->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Collect_Samples Collect Samples from Receiver Compartment Incubate->Collect_Samples Analyze_LCMS Analyze by LC-MS/MS Collect_Samples->Analyze_LCMS Calculate_Papp Calculate Papp and Efflux Ratio Analyze_LCMS->Calculate_Papp End End Calculate_Papp->End

Caco-2 Permeability Assay Workflow
Liver Microsomal Stability Assay

This assay is used to determine the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[5][9]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse), a NADPH-regenerating system (to support CYP450 activity), and the test compound (typically at 1 µM) in a phosphate buffer (pH 7.4).

  • Incubation: Incubate the plate at 37 °C with shaking.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • The half-life (t½) is calculated as 0.693 / k.

    • The intrinsic clearance (Clint) is calculated as: Clint (µL/min/mg protein) = (k * Incubation Volume) / (mg of microsomal protein in the incubation)

Microsomal_Stability_Assay Start Start Prepare_Mixture Prepare Reaction Mixture: Compound, Microsomes, NADPH Start->Prepare_Mixture Incubate Incubate at 37°C Prepare_Mixture->Incubate Quench_Reaction Quench Reaction at Different Time Points Incubate->Quench_Reaction Process_Samples Centrifuge and Collect Supernatant Quench_Reaction->Process_Samples Analyze_LCMS Analyze by LC-MS/MS Process_Samples->Analyze_LCMS Calculate_Parameters Calculate t½ and Clint Analyze_LCMS->Calculate_Parameters End End Calculate_Parameters->End

Liver Microsomal Stability Assay

Conclusion

The tetrahydropyran ring is a versatile and valuable structural motif in medicinal chemistry. Its ability to favorably modulate a range of physicochemical and pharmacokinetic properties has led to its incorporation into numerous successful drug molecules. By understanding the fundamental principles behind the benefits of the THP ring and by employing robust synthetic and analytical methodologies, drug discovery scientists can continue to leverage this privileged scaffold to design and develop safer and more effective medicines. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in their efforts to optimize lead compounds and accelerate the drug development process.

References

The Advent of Structural Constraint: A Technical Guide to the Discovery and History of Novel Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational rigidity of cyclic amino acids offers a powerful tool in drug design and peptide science. By constraining the three-dimensional structure of peptides, these unique building blocks can enhance biological activity, improve metabolic stability, and increase target selectivity. This in-depth technical guide explores the historical development of novel cyclic amino acids, from early concepts of conformational constraint to the synthesis and application of sophisticated, tailor-made structures. We will delve into key discoveries, present detailed experimental protocols for their synthesis and incorporation into peptides, and provide quantitative data on their biological effects. Furthermore, this guide will visualize the impact of these structures on cellular signaling pathways, offering a comprehensive resource for researchers in the field.

A Historical Perspective: From Flexible Chains to Rigid Scaffolds

The journey into the world of cyclic amino acids is rooted in the broader history of peptide chemistry. The discovery of the 20 proteinogenic amino acids spanned over a century, from the early 19th to the mid-20th century[1][2]. The groundbreaking work of Emil Fischer at the turn of the 20th century, who proposed the "peptide bond" theory and synthesized the first dipeptide, laid the foundation for understanding how these fundamental units form the basis of proteins[1].

For decades, the focus remained on linear peptides. However, researchers began to recognize their limitations as therapeutic agents, primarily their conformational flexibility and susceptibility to enzymatic degradation[3][4][5]. The discovery of naturally occurring cyclic peptides with potent biological activities, such as the immunosuppressant cyclosporine A and the antibiotic gramicidin S, marked a pivotal moment[4][6][7]. These molecules demonstrated that cyclization could confer significant advantages, including increased stability and enhanced biological function[4][6].

This realization spurred the development of synthetic strategies to create conformationally constrained peptides. The introduction of unnatural amino acids and the cyclization of linear peptides became key areas of research[8]. The goal was to mimic the bioactive conformations of natural peptides while improving their drug-like properties[8]. This led to the design and synthesis of a diverse array of novel cyclic amino acids, which serve as powerful tools to rigidly control peptide architecture.

The Rationale for Constraint: Advantages of Cyclic Amino Acids

Incorporating cyclic amino acids into peptide structures offers a multitude of benefits that address the shortcomings of their linear counterparts.

  • Enhanced Biological Activity: By locking a peptide into a specific, bioactive conformation, the entropic penalty of binding to a target is reduced, often leading to a significant increase in binding affinity and biological potency[4].

  • Increased Metabolic Stability: The cyclic nature of these amino acids and the peptides containing them provides resistance to degradation by exopeptidases and endopeptidases, which typically recognize and cleave linear peptide sequences. This leads to a longer in vivo half-life[3][5].

  • Improved Target Selectivity: The rigid, well-defined three-dimensional structure of peptides containing cyclic amino acids can lead to more specific interactions with their biological targets, reducing off-target effects[6].

  • Enhanced Membrane Permeability: Cyclization can reduce the polar surface area of a peptide and mask backbone amide protons through intramolecular hydrogen bonding, which can improve its ability to cross cell membranes and reach intracellular targets[6].

Key Discoveries and Classes of Novel Cyclic Amino Acids

The quest for conformational constraint has led to the development of several innovative classes of cyclic amino acids.

Conformationally Constrained Proline Analogues

Proline, with its inherent pyrrolidine ring, is a naturally occurring constrained amino acid. The success of proline in inducing specific secondary structures spurred the development of its analogues to further fine-tune peptide conformations. The replacement of proline with these unnatural analogues has been a successful strategy in the design of several commercial drugs, including the anticoagulant Ximelagatran and the antidiabetic drug Saxagliptin[8].

Sugar Amino Acids (SAAs)

A significant advancement in the field was the design and synthesis of sugar amino acids (SAAs), which utilize carbohydrate scaffolds as peptide building blocks[9]. These structures, with their rigid pyranose or furanose rings, impose significant conformational constraints on the peptide backbone. The synthesis of various SAAs has demonstrated their ability to induce specific turn structures in peptides, mimicking the secondary structures often found at protein-protein interaction interfaces[9].

Constrained Tryptophan and Other Aromatic Analogues

To control the orientation of aromatic side chains, which are often crucial for receptor recognition, researchers have developed cyclized analogues of aromatic amino acids like tryptophan. These constrained analogues are synthesized through techniques such as Heck-type cyclization and are valuable probes for structure-activity relationship studies.

Quantitative Analysis of Biological Activity

The incorporation of novel cyclic amino acids has a quantifiable impact on the biological activity and pharmacokinetic properties of peptides. The following tables summarize key data from the literature.

Cyclic Peptide/AnalogueTargetActivity MetricValueReference
Synthetic DecatransinHCT-116 cancer cellsIC500.019 µM[10]
Natural DecatransinHCT-116 cancer cellsIC500.0030 µM[10]
BPC548Xanthomonas axonopodisMIC3.1 - 25 µM[11]
BPC550Xanthomonas axonopodisMIC3.1 - 25 µM[11]

Table 1: In Vitro Biological Activity of Peptides Containing Novel Cyclic Amino Acids. This table highlights the potent biological activity of synthetic and natural cyclic peptides.

Drug NameTarget/IndicationAdministration RouteHalf-life (t1/2)Reference
RomidepsinHDAC1 and HDAC2 / CancerIntravenous3 hours[12]
VoclosporinCalcineurin / Lupus NephritisOral~30 hours[12]
PasireotideSomatostatin receptors / Cushing's diseaseSubcutaneous~12 hours[12]
LinaclotideGuanylate cyclase-C / Irritable bowel syndromeOral-[12]
PlecanatideGuanylate cyclase-C / Chronic idiopathic constipationOral-[12]

Table 2: Pharmacokinetic Properties of Approved Cyclic Peptide Drugs. This table provides an overview of the in vivo stability and administration routes of several clinically used cyclic peptides.

Impact on Cellular Signaling Pathways

Cyclic peptides containing novel amino acids can act as highly specific modulators of cellular signaling pathways, often by targeting protein-protein interactions (PPIs) that are considered "undruggable" by small molecules.

Modulation of G-Protein Coupled Receptor (GPCR) Signaling

Heterotrimeric G-proteins are key transducers of signals from GPCRs. The development of cyclic peptides that can penetrate the cell membrane and directly target Gα subunits offers a novel approach to modulating GPCR-dependent signaling pathways. These peptides can act as guanine nucleotide exchange modulators (GEMs), influencing the activation state of G-proteins and thereby affecting downstream cellular responses.

GPCR_Signaling Ligand Ligand (e.g., Hormone) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers Cyclic_Peptide Cyclic Peptide Modulator Cyclic_Peptide->G_Protein Directly Targets (GEM activity)

Caption: Modulation of GPCR signaling by a cell-penetrating cyclic peptide.

Inhibition of Protein-Protein Interactions in Cancer

Many cancers are driven by aberrant protein-protein interactions. For example, the interaction between MDM2/MDMX and the tumor suppressor p53 leads to the degradation of p53, allowing cancer cells to proliferate. Cyclic peptides have been designed to mimic the p53 helix that binds to MDM2/MDMX, thereby disrupting this interaction and restoring p53 function.

PPI_Inhibition cluster_0 Normal Regulation cluster_1 Inhibition by Cyclic Peptide MDM2_MDMX MDM2/MDMX p53 p53 MDM2_MDMX->p53 Binds to Degradation p53 Degradation p53->Degradation Leads to MDM2_MDMX_2 MDM2/MDMX p53_2 p53 (stabilized) MDM2_MDMX_2->p53_2 Binding Blocked Tumor_Suppression Tumor Suppression p53_2->Tumor_Suppression Induces Cyclic_Peptide Cyclic Peptide Inhibitor Cyclic_Peptide->MDM2_MDMX_2 Binds to p53 binding site Asymmetric_Synthesis_Workflow Start Glycine Schiff Base Ni(II) Complex Alkylation Asymmetric Alkylation (with Alkyl Halide) Start->Alkylation Disassembly Acidic Disassembly Alkylation->Disassembly Purification Purification Disassembly->Purification Protection Fmoc Protection Purification->Protection Final_Product Chiral Cyclic Amino Acid Protection->Final_Product

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid

4-Aminotetrahydro-2H-pyran-4-carboxylic acid is a non-proteinogenic, cyclic amino acid that serves as a valuable building block in the synthesis of peptidomimetics and conformationally constrained peptides.[1] Its rigid tetrahydropyran scaffold introduces significant steric hindrance, which can enforce specific secondary structures, such as helices, in the resulting peptide.[1] The incorporation of this amino acid is a key strategy in medicinal chemistry to enhance the biological activity, receptor selectivity, and enzymatic stability of peptides.[2][3] The Fmoc-protected version, Fmoc-4-amino-tetrahydropyran-4-carboxylic acid, is a versatile building block for solid-phase peptide synthesis (SPPS).[4]

Key Advantages in Peptide Design
  • Conformational Rigidity: The primary advantage of incorporating 4-Aminotetrahydro-2H-pyran-4-carboxylic acid is the introduction of conformational constraints.[1] This rigidity can pre-organize the peptide backbone into a bioactive conformation, potentially increasing its binding affinity to biological targets.[5] Research has shown that dipeptides containing this moiety can adopt rigid helical conformations, such as a 310-helix.[1]

  • Enhanced Proteolytic Stability: The steric bulk of the tetrahydropyran ring can shield the adjacent peptide bonds from enzymatic cleavage by proteases.[3] This increased resistance to degradation can significantly prolong the in-vivo half-life of peptide-based therapeutics.[6]

  • Improved Pharmacokinetic Properties: By modifying the peptide backbone with this non-natural amino acid, it is possible to improve key pharmacokinetic parameters such as bioavailability and metabolic stability.[7]

Applications in Drug Discovery

Peptides containing 4-Aminotetrahydro-2H-pyran-4-carboxylic acid are being investigated for a variety of therapeutic applications, including:

  • Targeting G-Protein Coupled Receptors (GPCRs): GPCRs are a major class of drug targets, and conformationally constrained peptides can act as potent and selective modulators of these receptors.[8][9] The defined structure of these peptidomimetics can lead to improved receptor subtype selectivity.

  • Enzyme Inhibitors: The rigid structure of this amino acid makes it an excellent scaffold for the design of enzyme inhibitors, where a precise three-dimensional arrangement of functional groups is necessary for binding to the active site.[10]

  • Antimicrobial Peptides: The introduction of non-coded amino acids can enhance the stability and efficacy of antimicrobial peptides, a promising class of therapeutics to combat antibiotic resistance.[2]

Data Presentation

The incorporation of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid is expected to influence the biological and biophysical properties of peptides. The following tables provide a template for summarizing quantitative data from comparative studies.

Table 1: Comparative Biological Activity of Peptides

Peptide SequenceTargetAssay TypeIC50 / Ki (nM)Fold Change vs. Control
Ac-Ala-Xaa -Phe-Gly-NH₂Receptor YBinding AssayDataData
Ac-Ala-Ala-Phe-Gly-NH₂ (Control)Receptor YBinding AssayData1
Ac-Gly-Xaa -Leu-Met-NH₂Enzyme ZInhibition AssayDataData
Ac-Gly-Gly-Leu-Met-NH₂ (Control)Enzyme ZInhibition AssayData1

Where Xaa represents 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.

Table 2: Comparative Enzymatic Stability in Human Serum

Peptide SequenceIncubation Time (min)% Intact Peptide Remainingt1/2 (min)
Ac-Ala-Xaa -Phe-Gly-NH₂0100Data
30Data
60Data
120Data
Ac-Ala-Ala-Phe-Gly-NH₂ (Control)0100Data
30Data
60Data
120Data

Where Xaa represents 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.

Table 3: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Peptide SequenceSolventMean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹)Predominant Secondary Structure
Ac-Ala-Xaa -Phe-Gly-NH₂10 mM Phosphate Buffer, pH 7.4DataData
50% TrifluoroethanolDataData
Ac-Ala-Ala-Phe-Gly-NH₂ (Control)10 mM Phosphate Buffer, pH 7.4DataData
50% TrifluoroethanolDataData

Where Xaa represents 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid

This protocol describes the manual synthesis of a model tetrapeptide (Ac-Ala-Xaa -Phe-Gly-NH₂) using Fmoc/tBu chemistry on a Rink Amide resin, where Xaa is 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Gly-OH

  • Fmoc-Phe-OH

  • Fmoc-4-amino-tetrahydropyran-4-carboxylic acid (Fmoc-Xaa-OH)

  • Fmoc-Ala-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • DDI water

  • Diethyl ether, cold

Protocol:

  • Resin Swelling and First Amino Acid Coupling:

    • Swell Rink Amide resin (0.1 mmol scale) in DMF in a reaction vessel for 1 hour.

    • Drain the DMF.

    • In a separate vial, dissolve Fmoc-Gly-OH (4 eq.), Oxyma Pure (4 eq.), and DIC (4 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Wash the resin with DMF (5x).

  • Coupling of Subsequent Amino Acids (Fmoc-Phe-OH, Fmoc-Xaa-OH, Fmoc-Ala-OH):

    • Repeat the coupling and deprotection steps for each amino acid in the sequence.

    • For the sterically hindered Fmoc-Xaa-OH, a double coupling may be necessary. After the initial 2-hour coupling, drain the solution, and add a freshly prepared activated solution of Fmoc-Xaa-OH for another 2 hours.

    • Perform a Kaiser test to ensure complete coupling. A negative test (colorless beads) indicates a complete reaction.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin and agitate for 30 minutes.

    • Wash the resin with DMF (3x), DCM (3x), and methanol (3x).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the dried peptide-resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile) and purify by preparative reverse-phase HPLC (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide.

Solution-Phase Synthesis of a Dipeptide Fragment

This protocol outlines the synthesis of Boc-Ala-Xaa -OMe in solution, where Xaa is 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.

Materials:

  • H-Xaa -OMe·HCl (methyl ester of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride)

  • Boc-Ala-OH

  • Triethylamine (TEA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • 1M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Protocol:

  • Preparation of H-Xaa-OMe:

    • To a suspension of H-Xaa -OMe·HCl (1.0 eq.) in DCM, add TEA (1.1 eq.) and stir for 15 minutes at 0°C.

  • Activation of Boc-Ala-OH:

    • In a separate flask, dissolve Boc-Ala-OH (1.0 eq.) and HOBt (1.1 eq.) in DCM.

    • Cool the solution to 0°C and add EDC·HCl (1.1 eq.).

    • Stir the mixture at 0°C for 30 minutes.

  • Coupling Reaction:

    • Add the activated carboxylic acid solution from step 2 to the H-Xaa -OMe solution from step 1.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude dipeptide by flash column chromatography on silica gel.

Visualizations

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Load Couple Fmoc-Gly-OH Swell->Load Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect1 CouplePhe Couple Fmoc-Phe-OH Deprotect1->CouplePhe Deprotect2 Fmoc Deprotection CouplePhe->Deprotect2 CoupleXaa Couple Fmoc-Xaa-OH (Double Coupling) Deprotect2->CoupleXaa Deprotect3 Fmoc Deprotection CoupleXaa->Deprotect3 CoupleAla Couple Fmoc-Ala-OH Deprotect3->CoupleAla Deprotect4 Fmoc Deprotection CoupleAla->Deprotect4 Acetylate N-terminal Acetylation Deprotect4->Acetylate Cleave Cleave from Resin (TFA Cocktail) Acetylate->Cleave Purify RP-HPLC Purification Cleave->Purify FinalPeptide Ac-Ala-Xaa-Phe-Gly-NH₂ Purify->FinalPeptide GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein Gαq/11 GPCR->G_protein Activates PLC PLCβ G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Ligand Peptide with 4-Aminotetrahydro- 2H-pyran-4- carboxylic acid Ligand->GPCR Binds and Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

References

Application Note: Protocols for Amide Coupling of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 4-Aminotetrahydro-2H-pyran-4-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery.[1][2] Its rigid tetrahydropyran scaffold and the presence of both amino and carboxylic acid functional groups make it an important component for creating constrained peptides, peptidomimetics, and enzyme inhibitors.[3] This structural motif can enhance metabolic stability and conformational rigidity in novel therapeutic agents.[2] The successful coupling of this amino acid to other amines or complex molecules is a critical step in synthesizing these target compounds.

Amide bond formation is one of the most common reactions in medicinal chemistry, typically requiring the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.[4][5] Direct condensation is often slow and inefficient due to the competing acid-base reaction. Therefore, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate that readily reacts with an amine to form the desired amide bond.

This document provides detailed protocols for two common and effective methods for coupling 4-Aminotetrahydro-2H-pyran-4-carboxylic acid: one using the carbodiimide-based system EDC/HOBt, and another using the uronium salt-based reagent HATU.

G General Amide Coupling Reaction cluster_reagents Reagents cluster_products Products R_COOH 4-Aminotetrahydro-2H- pyran-4-carboxylic acid (or its N-protected form) Amide Coupled Amide Product plus1 + R_COOH->plus1 R_NH2 Primary or Secondary Amine arrow_node Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt, HATU) Base Base (e.g., DIPEA, Et3N) Solvent Aprotic Solvent (e.g., DMF, DCM) plus2 + Amide->plus2 Byproducts Byproducts plus1->R_NH2 plus2->Byproducts arrow_node->Amide Coupling Reagent, Base, Solvent

Caption: General reaction scheme for amide bond formation.

Experimental Protocols

Protocol 1: Coupling using EDC and HOBt

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, in conjunction with 1-Hydroxybenzotriazole (HOBt). HOBt reacts with the initial O-acylisourea intermediate to form an active ester, which improves reaction efficiency and, crucially, suppresses racemization.[6][7] The byproducts of this reaction are water-soluble, facilitating easier purification through aqueous work-up.[7]

Materials:

  • N-protected 4-Aminotetrahydro-2H-pyran-4-carboxylic acid (1.0 eq)

  • Amine coupling partner (1.0-1.2 eq)

  • EDC.HCl (1.2-1.5 eq)[6]

  • HOBt (1.2-1.5 eq)[6]

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 0.5 M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (aq)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard laboratory glassware, magnetic stirrer, ice bath, nitrogen/argon atmosphere setup.

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the N-protected 4-Aminotetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC.HCl (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to allow for the formation of the active ester.[6]

  • Coupling: Add the amine coupling partner (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2-3 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up (if using DCM):

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Wash the organic layer sequentially with 0.5 M HCl (aq), saturated NaHCO₃ (aq), and saturated NaCl (aq).

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography to obtain the final amide.

Protocol 2: Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent known for its rapid reaction times and low rates of racemization.[8] It is particularly useful for coupling sterically hindered amino acids or for challenging coupling reactions.[9] The reaction requires a non-nucleophilic base, such as DIPEA.[8]

Materials:

  • N-protected 4-Aminotetrahydro-2H-pyran-4-carboxylic acid (1.0 eq)

  • Amine coupling partner (1.0-1.2 eq)

  • HATU (1.1-1.2 eq)[6]

  • Diisopropylethylamine (DIPEA) (2-3 eq)[6]

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware, magnetic stirrer, nitrogen/argon atmosphere setup.

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the N-protected 4-Aminotetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.[6]

  • Coupling: Add the amine coupling partner (1.1 eq) to the activated mixture. If the amine is provided as a hydrochloride salt, an additional equivalent of DIPEA may be required.

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into water to precipitate the product (if it is insoluble).

    • Alternatively, dilute with a suitable organic solvent like Ethyl Acetate and perform aqueous washes similar to the EDC/HOBt protocol.

  • Purification: Purify the crude product using silica gel column chromatography or preparative HPLC to obtain the final amide.

G start Start prep_acid 1. Dissolve N-Protected Acid & Additives (HOBt if needed) in Anhydrous Solvent start->prep_acid cool 2. Cool to 0 °C (for EDC/HOBt) prep_acid->cool activate 3. Add Coupling Reagent (EDC or HATU + Base) & Stir for Activation cool->activate add_amine 4. Add Amine Coupling Partner activate->add_amine react 5. Stir at RT (1-24h) add_amine->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 7. Quench & Perform Aqueous Work-up monitor->workup Complete purify 8. Purify Crude Product (Column Chromatography) workup->purify analyze 9. Characterize Pure Product (NMR, MS) purify->analyze end End analyze->end

Caption: A typical experimental workflow for amide coupling.

Data Presentation: Comparison of Coupling Protocols

The choice of coupling reagent can significantly impact reaction outcomes. The following table summarizes key parameters for the described protocols, providing a basis for method selection.

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
Additive 1-Hydroxybenzotriazole (HOBt)None (HOAt is part of the HATU structure)
Base DIPEA or TEADIPEA or other non-nucleophilic base
Stoichiometry (Reagent) 1.2 - 1.5 equivalents1.1 - 1.2 equivalents
Typical Reaction Time 4 - 24 hours1 - 4 hours
Typical Yield (%) 70 - 95%80 - 98%
Key Considerations - Byproducts are water-soluble, simplifying work-up.[7]- HOBt minimizes racemization.[7]- Longer reaction times may be needed.- Highly efficient and fast.[8]- Higher cost.- Ideal for sterically hindered substrates.- Sensitive to moisture.

Troubleshooting

  • Low Yield: Ensure all reagents are anhydrous, particularly the solvent. Increase the equivalents of the coupling reagent or extend the reaction time. For HATU, ensure the pre-activation step is performed correctly.

  • Side Reactions: The primary amine of the 4-aminotetrahydropyran moiety must be protected (e.g., with Boc or Cbz) before activating the carboxylic acid to prevent self-polymerization. With EDC, an N-acylurea byproduct can form if the amine is not added promptly after activation.[6]

  • Racemization: While both HOBt and HATU are excellent at suppressing racemization, ensure the temperature is controlled and a non-nucleophilic base like DIPEA is used, rather than a more nucleophilic one like TEA, especially if the substrate is sensitive.[7]

References

Revolutionizing Neurological Drug Development: Advanced Cellular and Genetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of effective therapies for neurological disorders, a class of diseases affecting the central and peripheral nervous system, has long been a formidable challenge in medicine. The intricate complexity of the brain, the protective yet obstructive nature of the blood-brain barrier, and the limitations of traditional preclinical models have historically hindered progress. However, a new era of innovation, driven by breakthroughs in genetic engineering, stem cell biology, and advanced in vitro modeling, is paving the way for novel therapeutic strategies. This document provides detailed application notes and protocols for cutting-edge approaches in the development of drugs for a range of devastating neurological conditions, including Spinal Muscular Atrophy (SMA), Huntington's Disease (HD), Alzheimer's Disease (AD), and Parkinson's Disease (PD).

These notes are intended for researchers, scientists, and drug development professionals, offering insights into the application of antisense oligonucleotides, CRISPR-Cas9 gene editing, monoclonal antibodies, and targeted anti-inflammatory agents. Furthermore, we delve into the use of human-induced pluripotent stem cell (iPSC)-derived neurons and organoids for high-throughput drug screening and the establishment of robust in vitro blood-brain barrier models to assess drug permeability.

Application Note 1: Antisense Oligonucleotides for Splicing Modulation in Spinal Muscular Atrophy

Spinal Muscular Atrophy (SMA) is a debilitating genetic disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy.[1] The disease is caused by a deficiency of the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene.[2] A nearly identical gene, SMN2, can produce a small amount of functional SMN protein, but a single nucleotide difference leads to the exclusion of exon 7 in the majority of SMN2 transcripts, resulting in a truncated, unstable protein.[1][3] Antisense oligonucleotides (ASOs) have emerged as a revolutionary therapeutic approach for SMA by modulating the splicing of SMN2 pre-mRNA to increase the inclusion of exon 7 and, consequently, the production of full-length, functional SMN protein.[2][4]

Approved ASO therapies, such as Nusinersen (Spinraza®) and the orally administered small molecule splicing modifier Risdiplam (Evrysdi®), have demonstrated significant clinical benefit in patients with SMA.[2]

Quantitative Data Summary: Clinical Efficacy of SMN2-Targeting Therapies

Therapeutic AgentClinical TrialPatient PopulationPrimary EndpointMean Change from Baseline (Treatment Group)Mean Change from Baseline (Control Group)Statistical Significance
Nusinersen CHERISH (Phase 3)[2]Later-Onset SMA (Type 2 or 3)HFMSE Score at 15 months+3.9 points-1.0 pointp=0.0000001
Nusinersen CS2/CS12 (Phase 1/2)[5]Later-Onset SMA (Type 2)HFMSE Score at day 1150+10.8 pointsN/ANot Applicable
Nusinersen CS2/CS12 (Phase 1/2)[5]Later-Onset SMA (Type 3)HFMSE Score at day 1150+1.8 pointsN/ANot Applicable
Risdiplam SUNFISH (Part 2, Phase 3)[4][6]Type 2 or 3 SMA (2-25 years)MFM-32 Total Score at 12 months+1.36 points-0.19 pointsp=0.0156
Risdiplam FIREFISH (Part 1)[7][8]Type 1 SMA (infants)% Achieving Sitting Without Support (BSID-III) for ≥5s at 12 months41.2%N/ANot Applicable

HFMSE: Hammersmith Functional Motor Scale-Expanded; MFM-32: Motor Function Measure 32; BSID-III: Bayley Scales of Infant and Toddler Development, Third Edition.

Experimental Protocol: Preclinical Assessment of ASO Efficacy in an SMA Mouse Model

This protocol describes the intrathecal delivery of an ASO to a severe mouse model of SMA and the subsequent assessment of motor function.

Materials:

  • SMA mouse model (e.g., SMNΔ7)

  • ASO targeting human SMN2 (e.g., ASO-10-27)[9]

  • Sterile, preservative-free saline

  • 30-gauge Hamilton syringe

  • Anesthesia (e.g., isoflurane)

  • Motor function assessment apparatus (e.g., inverted screen, grip strength meter)

Procedure:

  • ASO Preparation: Dissolve the ASO in sterile saline to the desired concentration.

  • Animal Anesthesia: Anesthetize neonatal (P0-P1) SMA mouse pups via hypothermia or isoflurane.

  • Intracerebroventricular (ICV) Injection:

    • Identify the injection site, approximately one-third of the distance from the eye to the lambda suture.

    • Using a 30-gauge Hamilton syringe, slowly inject a small volume (e.g., 2 µL) of the ASO solution into one of the lateral ventricles.

    • Slowly withdraw the needle and allow the pup to recover on a warming pad.

  • Motor Function Assessment (Post-treatment):

    • Righting Reflex: Place the mouse on its back and record the time it takes to right itself onto all four paws.

    • Grip Strength: Allow the mouse to grasp a wire grid connected to a force gauge and gently pull it backward until it releases. Record the peak force generated.

    • Survival: Monitor the lifespan of the treated mice compared to untreated littermates.

  • Tissue Collection and Analysis:

    • At a predetermined endpoint, euthanize the mice and harvest tissues (spinal cord, brain, muscle).

    • Analyze SMN protein levels via Western blot or ELISA to confirm target engagement.

    • Perform histological analysis of the spinal cord to assess motor neuron survival.

Signaling Pathway and Experimental Workflow

ASO_Mechanism_and_Workflow cluster_splicing SMN2 Gene Splicing cluster_workflow Preclinical ASO Efficacy Workflow SMN2_gene SMN2 Gene pre_mRNA SMN2 pre-mRNA SMN2_gene->pre_mRNA Transcription mRNA_no_exon7 mRNA lacking Exon 7 pre_mRNA->mRNA_no_exon7 Default Splicing (Exon 7 exclusion) mRNA_with_exon7 Full-length mRNA pre_mRNA->mRNA_with_exon7 Corrected Splicing (Exon 7 inclusion) Unstable_SMN Truncated, Unstable SMN Protein mRNA_no_exon7->Unstable_SMN Translation Functional_SMN Functional SMN Protein mRNA_with_exon7->Functional_SMN Translation ASO Antisense Oligonucleotide (ASO) ASO->pre_mRNA Binds to ISS-N1 ASO_delivery ASO Intrathecal Delivery to SMA Mice Motor_assessment Motor Function Assessment ASO_delivery->Motor_assessment Protein_analysis SMN Protein Quantification Motor_assessment->Protein_analysis Histology Motor Neuron Survival Analysis Protein_analysis->Histology

ASO mechanism in SMA and preclinical testing workflow.

Application Note 2: CRISPR-Cas9 Gene Editing for Huntington's Disease

Huntington's Disease (HD) is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the first exon of the huntingtin (HTT) gene.[10] This mutation results in the production of a mutant huntingtin protein (mHTT) that aggregates and is toxic to neurons, particularly in the striatum.[10] CRISPR-Cas9 technology offers a promising therapeutic avenue for HD by directly targeting the underlying genetic mutation. Strategies include the allele-specific knockout of the mutant HTT allele or the excision of the expanded CAG repeat.[11]

Preclinical studies in mouse models of HD have demonstrated that CRISPR-Cas9-mediated disruption of the mutant HTT gene can lead to a significant reduction in mHTT protein and an improvement in motor deficits.[12]

Quantitative Data Summary: Preclinical Efficacy of CRISPR-Cas9 in HD Mouse Models

CRISPR-Cas9 StrategyMouse ModelDelivery MethodTarget TissueReduction in mHTT ProteinFunctional OutcomeReference
Mutant HTT gene disruptionR6/2AAV1-SaCas9Striatum~50% reduction in whole striatal lysateImproved motor deficits and increased lifespan[12]
Mutant HTT mRNA reductionYAC128 (in vitro)LentivirusBone marrow-derived mesenchymal stem cells~79% (gRNA1), ~58% (gRNA2)N/A[13]

AAV: Adeno-associated virus; SaCas9: Staphylococcus aureus Cas9.

Experimental Protocol: AAV-CRISPR-Cas9 Mediated Silencing of Mutant HTT in a Mouse Model

This protocol outlines the stereotactic delivery of an AAV vector expressing CRISPR-Cas9 components to the striatum of an HD mouse model.

Materials:

  • HD mouse model (e.g., R6/2 or BACHD)

  • AAV vector co-expressing SaCas9 and a guide RNA targeting the mutant human HTT transgene (e.g., AAV1-SaCas9-HTT)[12]

  • Stereotactic surgery setup

  • Anesthesia (e.g., ketamine/xylazine)

  • 33-gauge injection needle

  • Microinfusion pump

Procedure:

  • AAV Vector Preparation: Produce and titer the AAV vector according to standard protocols.[14]

  • Animal Anesthesia and Stereotactic Surgery:

    • Anesthetize the mouse and secure it in a stereotactic frame.

    • Make a small incision in the scalp to expose the skull.

    • Drill a small burr hole over the target coordinates for the striatum.

  • Intrastriatal Injection:

    • Lower the injection needle to the target depth in the striatum.

    • Infuse the AAV vector solution (e.g., 1 µL per hemisphere) at a slow, controlled rate (e.g., 0.2 µL/min) using a microinfusion pump.

    • Leave the needle in place for a few minutes post-injection to prevent backflow, then slowly retract it.

  • Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring.

  • Behavioral Testing: At specified time points post-injection, perform behavioral tests to assess motor function (e.g., rotarod, open field).

  • Tissue Analysis:

    • At the end of the study, perfuse the mice and collect the brains.

    • Perform immunohistochemistry on brain sections to quantify the reduction in mHTT aggregates.

    • Use Western blotting of striatal lysates to quantify the reduction in soluble mHTT protein.[12]

Logical Relationship: CRISPR-Cas9 Therapeutic Strategy for HD

CRISPR_HD_Strategy HD_cause Huntington's Disease: Expanded CAG repeat in HTT gene mHTT_production Production of toxic mutant Huntingtin (mHTT) protein HD_cause->mHTT_production Neuronal_dysfunction Neuronal dysfunction and death mHTT_production->Neuronal_dysfunction Therapeutic_outcome Amelioration of HD pathology and symptoms AAV_CRISPR AAV-mediated delivery of CRISPR-Cas9 to the brain Gene_editing Allele-specific disruption of the mutant HTT gene AAV_CRISPR->Gene_editing Reduced_mHTT Reduced mHTT protein levels Gene_editing->Reduced_mHTT Reduced_mHTT->Therapeutic_outcome

Therapeutic strategy for Huntington's Disease using CRISPR-Cas9.

Application Note 3: Monoclonal Antibody Therapy for Alzheimer's Disease

Alzheimer's Disease (AD) is the most common cause of dementia, characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of neurofibrillary tangles composed of hyperphosphorylated tau protein.[15] The amyloid cascade hypothesis posits that the accumulation of Aβ is a key initiating event in AD pathogenesis. Aducanumab (Aduhelm®) is a human monoclonal antibody that selectively targets aggregated forms of Aβ.[16] While its clinical efficacy has been a subject of debate, data from the Phase 3 EMERGE trial showed that high-dose aducanumab resulted in a statistically significant reduction in clinical decline.[17]

Quantitative Data Summary: Aducanumab Phase 3 Clinical Trials (EMERGE & ENGAGE)

Clinical TrialTreatment ArmNMean Change from Baseline at Week 78 (CDR-SB)Difference vs. Placebo (CDR-SB)P-value (vs. Placebo)Mean Change from Baseline at Week 78 (MMSE)Mean Change from Baseline at Week 78 (ADAS-Cog13)
EMERGE High-Dose Aducanumab5471.45-0.390.012-1.9-1.4
Placebo5481.84N/AN/A-2.2-0.6
ENGAGE High-Dose Aducanumab5551.740.030.833-2.6-0.5
Placebo5501.71N/AN/A-2.4-0.4

CDR-SB: Clinical Dementia Rating Scale-Sum of Boxes (higher score indicates greater impairment); MMSE: Mini-Mental State Examination (lower score indicates greater impairment); ADAS-Cog13: Alzheimer's Disease Assessment Scale-Cognitive Subscale (13 items) (higher score indicates greater impairment).[15][17][18]

Experimental Protocol: Quantification of Amyloid Plaques in an AD Mouse Model

This protocol describes the immunohistochemical staining and quantification of Aβ plaques in the brain of an APP/PS1 transgenic mouse model of AD.

Materials:

  • APP/PS1 mouse model

  • 4% paraformaldehyde (PFA) in PBS

  • Cryostat or vibratome

  • Primary antibody against Aβ (e.g., 6E10)

  • Fluorescently-labeled secondary antibody

  • Staining solution (e.g., Thioflavin-S or X-34 for dense-core plaques)[10]

  • Fluorescence microscope with image analysis software (e.g., ImageJ)

Procedure:

  • Tissue Preparation:

    • Anesthetize the mouse and transcardially perfuse with saline followed by 4% PFA.

    • Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.

    • Section the brain into 40-50 µm thick slices using a cryostat or vibratome.[10]

  • Immunohistochemistry:

    • Wash sections in PBS and perform antigen retrieval if necessary.

    • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).

    • Incubate sections with the primary anti-Aβ antibody overnight at 4°C.

    • Wash and incubate with the fluorescently-labeled secondary antibody.

  • Plaque Staining (e.g., X-34):

    • Incubate sections in 100 µM X-34 in staining buffer (40% ethanol/60% PBS, pH 10) for 20 minutes.[10]

    • Differentiate with staining buffer.[10]

  • Imaging and Quantification:

    • Mount the sections on slides and coverslip with mounting medium.

    • Acquire images of the cortex and hippocampus using a fluorescence microscope.

    • Use image analysis software to threshold the images and calculate the plaque load as the percentage of the total area covered by Aβ-positive staining.[10]

Experimental Workflow: Preclinical Evaluation of Anti-Amyloid Therapies

Anti_Amyloid_Workflow AD_model AD Mouse Model (e.g., APP/PS1) Treatment Administer Anti-Amyloid Therapy (e.g., Aducanumab) AD_model->Treatment Behavioral Cognitive Testing (e.g., Morris Water Maze) Treatment->Behavioral Tissue_proc Brain Tissue Processing Behavioral->Tissue_proc IHC Immunohistochemistry for Aβ Plaques Tissue_proc->IHC Biochemical Biochemical Analysis (ELISA for Aβ levels) Tissue_proc->Biochemical Quantification Quantification of Plaque Burden IHC->Quantification

Workflow for preclinical testing of anti-amyloid therapies.

Application Note 4: Targeting Neuroinflammation in Parkinson's Disease

Parkinson's Disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[19] While the exact cause of PD is unknown, neuroinflammation is increasingly recognized as a key contributor to its pathogenesis.[16] Microglia, the resident immune cells of the brain, become activated in PD and can contribute to neuronal damage through the release of pro-inflammatory cytokines.[8] The NLRP3 inflammasome, a multiprotein complex that triggers the production of interleukin-1β (IL-1β) and IL-18, is a key mediator of this inflammatory response and has emerged as a promising therapeutic target.[1]

Preclinical studies with NLRP3 inhibitors, such as MCC7840 (Inzomelid), have shown that blocking this pathway can protect against neuroinflammation, motor deficits, and dopamine loss in mouse models of PD.[1]

Quantitative Data Summary: Preclinical Efficacy of an NLRP3 Inhibitor in a PD Mouse Model

CompoundModelOutcome MeasureResultReference
MCC7840 6-hydroxydopamine (6-OHDA) mouse modelDopamine lossProtected against dopamine loss[1]
MCC7840 α-synuclein preformed fibril mouse modelMotor deficitsProtected against motor deficits[1]
MCC7840 α-synuclein preformed fibril mouse modelNeuroinflammation ([18F]DPA-714 PET)Attenuated neuroinflammation[1]

Experimental Protocol: LPS-Induced Neuroinflammation Model for Drug Screening

This protocol describes the use of lipopolysaccharide (LPS) to induce a model of neuroinflammation in mice for the evaluation of anti-inflammatory compounds.

Materials:

  • C57BL/6 mice

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., NLRP3 inhibitor)

  • Sterile saline

  • Behavioral testing apparatus (e.g., open field, rotarod)

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-1β)

Procedure:

  • Drug Administration: Administer the test compound to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before LPS challenge.

  • LPS Administration: Induce neuroinflammation by a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg).[20][21]

  • Behavioral Assessment: At 24-72 hours post-LPS injection, assess motor activity and coordination using tests such as the open field and rotarod.

  • Cytokine Measurement:

    • At a specified time point (e.g., 4-6 hours post-LPS for peak cytokine response), collect blood samples or brain tissue.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the serum or brain homogenates using ELISA.

  • Immunohistochemistry:

    • Perfuse the mice and collect the brains for histological analysis.

    • Perform immunohistochemistry on brain sections to assess microglial activation (e.g., using an Iba1 antibody) and neuronal loss in the substantia nigra (e.g., using a tyrosine hydroxylase antibody).

Signaling Pathway: NLRP3 Inflammasome Activation in Parkinson's Disease

NLRP3_Pathway alpha_syn α-synuclein aggregates TLR Toll-like Receptors (TLRs) alpha_syn->TLR ROS Mitochondrial Dysfunction (ROS production) Inflammasome NLRP3 Inflammasome Assembly ROS->Inflammasome Microglia Microglia NF_kB NF-κB Activation TLR->NF_kB NLRP3_gene NLRP3 gene transcription NF_kB->NLRP3_gene NLRP3_protein NLRP3 Protein NLRP3_gene->NLRP3_protein NLRP3_protein->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1b Pro-inflammatory Cytokines (IL-1β, IL-18) Caspase1->IL1b Neuroinflammation Neuroinflammation IL1b->Neuroinflammation Neuronal_death Dopaminergic Neuron Death Neuroinflammation->Neuronal_death NLRP3_inhibitor NLRP3 Inhibitor NLRP3_inhibitor->Inflammasome Inhibits HTS_Workflow iPSC_culture Culture and differentiate iPSCs into neurons Plate_neurons Plate neurons in 384-well plates iPSC_culture->Plate_neurons Add_compounds Add compound library Plate_neurons->Add_compounds Induce_stress Induce neuronal stress (e.g., oxidative stress) Add_compounds->Induce_stress Incubate Incubate for 24h Induce_stress->Incubate Primary_screen Primary Screen: Cell Viability Assay Incubate->Primary_screen Data_analysis Data Analysis and Hit Identification Primary_screen->Data_analysis Hit_confirmation Hit Confirmation (Dose-response) Data_analysis->Hit_confirmation Secondary_assays Secondary Assays (e.g., High-Content Imaging) Hit_confirmation->Secondary_assays BBB_Model_Logic Establish_model Establish in vitro BBB model (e.g., Transwell co-culture) Validate_integrity Validate barrier integrity (TEER measurement) Establish_model->Validate_integrity High_TEER High TEER indicates tight barrier Validate_integrity->High_TEER Low_TEER Low TEER indicates leaky barrier Validate_integrity->Low_TEER Permeability_assay Perform drug permeability assay High_TEER->Permeability_assay High_permeability High drug concentration in basolateral chamber Permeability_assay->High_permeability Low_permeability Low drug concentration in basolateral chamber Permeability_assay->Low_permeability CNS_candidate Potential CNS drug candidate High_permeability->CNS_candidate Poor_candidate Poor CNS drug candidate Low_permeability->Poor_candidate

References

Application Notes and Protocols: 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminotetrahydro-2H-pyran-4-carboxylic acid is a valuable building block in the field of medicinal chemistry, particularly for the design of peptidomimetics. Its rigid tetrahydropyran scaffold introduces conformational constraints into peptide chains, a key strategy for enhancing biological activity, metabolic stability, and receptor selectivity.[1][2] This non-canonical amino acid allows for the synthesis of peptidomimetics that can mimic or disrupt protein-protein interactions (PPIs), which are central to many disease signaling pathways. The incorporation of this building block is a promising approach in the development of novel therapeutics, particularly in oncology and neurology.[3]

The rigid structure of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid helps to lock the peptide backbone into a specific conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing binding affinity. This conformational restriction is crucial for studying structure-activity relationships (SAR) and for designing peptidomimetics with improved pharmacokinetic profiles.[1][2]

Data Presentation

While specific quantitative data for peptidomimetics containing 4-Aminotetrahydro-2H-pyran-4-carboxylic acid is emerging, studies on related pyran derivatives have shown promising biological activity. The following table summarizes the cytotoxic effects of certain pyran derivatives on cancer cell lines.

Compound ClassCell LineActivityReported Value
Pyran DerivativesHCT-116CytotoxicityIC50 < 20 μM[1]

Experimental Protocols

The incorporation of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid into peptide sequences can be achieved through both solid-phase and solution-phase synthesis methods.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the manual synthesis of a peptide containing a 4-Aminotetrahydro-2H-pyran-4-carboxylic acid residue using the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-4-aminotetrahydro-2H-pyran-4-carboxylic acid

  • Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-protected amino acid (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Add DIPEA (6 eq.) to the vessel.

    • Shake the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Incorporation of 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid:

    • Follow the same coupling procedure as in step 3, using Fmoc-4-aminotetrahydro-2H-pyran-4-carboxylic acid.

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide with cold ether.

    • Dry the crude peptide and purify by reverse-phase HPLC.

Protocol 2: Solution-Phase Synthesis of a Dipeptide

This protocol describes the synthesis of a dipeptide containing 4-Aminotetrahydro-2H-pyran-4-carboxylic acid in solution.

Materials:

  • Boc-protected amino acid methyl ester (e.g., H-Ala-OMe)

  • Boc-4-aminotetrahydro-2H-pyran-4-carboxylic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of Boc-4-aminotetrahydro-2H-pyran-4-carboxylic acid:

    • Dissolve Boc-4-aminotetrahydro-2H-pyran-4-carboxylic acid (1 eq.), HOBt (1.1 eq.), and EDC·HCl (1.1 eq.) in DCM.

    • Stir the mixture at 0 °C for 30 minutes.

  • Coupling Reaction:

    • In a separate flask, dissolve the amino acid methyl ester hydrochloride (1 eq.) in DCM and add DIPEA (1.1 eq.) at 0 °C. Stir for 15 minutes.

    • Add the activated carboxylic acid solution from step 1 to the amino acid methyl ester solution.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture if a precipitate (e.g., DCU if DCC is used) forms.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude dipeptide by silica gel column chromatography.

Visualizations

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Solid Support (Resin) Swell Resin Swelling (DMF) Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling1 Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Deprotection1->Coupling1 Wash1 Washing (DMF, DCM) Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Incorporation of Fmoc-4-Aminotetrahydro- 2H-pyran-4-carboxylic acid Deprotection2->Coupling2 Wash2 Washing Coupling2->Wash2 Elongation Repeat Deprotection & Coupling Cycles Wash2->Elongation Final_Deprotection Final Fmoc Deprotection Elongation->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Potential Targeting of a Cancer Signaling Pathway

Peptidomimetics are designed to modulate protein-protein interactions that are often dysregulated in cancer. A common target is the inhibition of signaling pathways that promote cell proliferation and survival. The following diagram illustrates a simplified, hypothetical signaling cascade that could be targeted by a peptidomimetic containing 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.

Cancer_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF_Activation Transcription Factor Activation Kinase2->TF_Activation Activates Transcription Gene Transcription TF_Activation->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Growth_Factor Growth Factor Growth_Factor->Receptor Binds Peptidomimetic Peptidomimetic (contains 4-Aminotetrahydro- 2H-pyran-4-carboxylic acid) Peptidomimetic->Kinase1 Inhibits Interaction

Caption: Hypothetical inhibition of a cancer signaling pathway by a peptidomimetic.

References

Application Notes and Protocols for Incorporating Constrained Amino acids into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Constrained peptides have emerged as a promising class of therapeutic agents, offering enhanced stability, target affinity, and cell permeability compared to their linear counterparts.[1][2] By introducing conformational rigidity, these molecules can mimic the bioactive conformations of natural peptides and proteins, leading to improved pharmacological profiles.[3][4] This document provides detailed experimental procedures for the incorporation of constrained amino acids into peptides, focusing on solid-phase peptide synthesis (SPPS) and various cyclization strategies. The protocols outlined are intended to serve as a comprehensive guide for researchers in drug discovery and peptide chemistry.

The introduction of constraints can be achieved through several methods, including backbone cyclization, side-chain to side-chain cyclization, and the incorporation of non-natural or sterically hindered amino acids.[5][6] Techniques such as peptide stapling and native chemical ligation (NCL) have further expanded the toolbox for creating these complex molecules.[3][7] These modifications can lock the peptide into a specific secondary structure, such as an α-helix or β-hairpin, which is often crucial for biological activity.[3][8]

Experimental Workflow Overview

The general workflow for synthesizing peptides with constrained amino acids involves the initial assembly of a linear peptide on a solid support, followed by on-resin or solution-phase modification to introduce the constraint, and finally, cleavage from the resin and purification.

Experimental Workflow A Resin Preparation & Swelling B Solid-Phase Peptide Synthesis (SPPS) of Linear Peptide A->B C Incorporation of Constrained/Unnatural Amino Acid B->C E Cleavage from Resin & Global Deprotection B->E For Solution-Phase Cyclization D On-Resin Cyclization/Modification (Optional) C->D D->E F Purification (RP-HPLC) E->F G Characterization (Mass Spectrometry, NMR) F->G Coupling_Decision_Pathway start Unnatural Amino Acid to be Coupled steric_hindrance Sterically Hindered? start->steric_hindrance standard_coupling Standard Coupling: HBTU/HATU, DIPEA steric_hindrance->standard_coupling No stronger_reagents Use Stronger Coupling Reagents: COMU, PyAOP steric_hindrance->stronger_reagents Yes end Proceed to Next Cycle standard_coupling->end extended_time Extended Coupling Time (>2 hours) stronger_reagents->extended_time double_coupling Perform Double Coupling extended_time->double_coupling double_coupling->end Native_Chemical_Ligation_Pathway Peptide1 Peptide 1 (C-terminal Thioester) Transthioesterification Transthioesterification Peptide1->Transthioesterification Peptide2 Peptide 2 (N-terminal Cysteine) Peptide2->Transthioesterification Thioester_Intermediate Thioester-Linked Intermediate Transthioesterification->Thioester_Intermediate Acyl_Shift Intramolecular S-to-N Acyl Shift Thioester_Intermediate->Acyl_Shift Final_Product Ligated Peptide (Native Amide Bond) Acyl_Shift->Final_Product

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of cyclic amino acids into peptides is a powerful strategy in medicinal chemistry and drug discovery. These conformationally constrained residues enhance metabolic stability, increase receptor binding affinity and selectivity, and can improve oral bioavailability.[1][2] Cyclic peptides often exhibit greater resistance to enzymatic degradation compared to their linear counterparts.[3] This document provides detailed application notes and experimental protocols for the solid-phase peptide synthesis (SPPS) of peptides containing cyclic amino acids, with a focus on proline derivatives and other non-natural cyclic residues.

Core Principles and Challenges

The synthesis of peptides containing cyclic amino acids by SPPS follows the standard cycle of Nα-Fmoc deprotection, amino acid coupling, and washing.[4][5] However, the unique structural features of cyclic amino acids, particularly their steric hindrance, present specific challenges that necessitate optimized protocols.

Key challenges include:

  • Steric Hindrance: The bulky nature of many cyclic amino acids can impede coupling reactions, leading to lower yields and incomplete reactions.[6] This is particularly true for α,α-disubstituted and N-methylated amino acids.[2]

  • Diketopiperazine (DKP) Formation: Peptides with proline or other secondary amino acids at the second position from the N-terminus are highly susceptible to intramolecular cyclization to form a diketopiperazine, leading to chain termination.[7][8]

  • Aggregation: Hydrophobic cyclic amino acids can contribute to peptide aggregation on the solid support, hindering reagent access and reducing synthetic efficiency.[9]

  • On-Resin Cyclization: Achieving efficient head-to-tail or side-chain cyclization on the solid support requires careful selection of orthogonal protecting groups and cyclization reagents to minimize intermolecular side reactions.[10][11][12]

To overcome these challenges, careful selection of coupling reagents, reaction conditions, and synthetic strategies is crucial.

Data Presentation: Coupling Reagent Performance

The choice of coupling reagent is critical for the successful incorporation of sterically hindered cyclic amino acids. Onium salt-based reagents are generally more effective than standard carbodiimides. The following table summarizes the performance of common high-efficiency coupling reagents for hindered couplings.

Coupling ReagentActivating SpeciesRelative ReactivityRacemization RiskNotes and Recommendations
HATU OAt-esterVery HighLowHighly recommended for hindered amino acids, including N-methylated residues.[2][3] Fast reaction kinetics. Can cause guanidinylation of the N-terminus if used in excess.[2]
HCTU 6-Cl-OBt-esterHighLowA cost-effective alternative to HATU with comparable efficiency for many hindered couplings.
COMU Oxyma-esterVery HighVery LowExcellent for suppressing racemization. The byproducts are highly water-soluble, simplifying purification. Safer alternative to benzotriazole-based reagents.[13]
PyBOP OBt-esterHighLowA well-established reagent, particularly effective for minimizing racemization.[6] Does not cause guanidinylation. Byproducts can sometimes be difficult to remove.
DIC/OxymaPure® Oxyma-esterModerate-HighLow-ModerateA carbodiimide/additive combination that is cost-effective and avoids guanidinylation side reactions. Reaction times may be longer than with onium salts.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS of a Peptide Containing a Hindered Cyclic Amino Acid

This protocol describes the manual solid-phase synthesis of a model peptide incorporating a sterically hindered cyclic amino acid using HATU as the coupling reagent.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including the desired cyclic amino acid)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Diethyl ether (cold)

Equipment:

  • Peptide synthesis vessel with a fritted disc

  • Shaker or bubbler for agitation

  • Syringes and needles

  • HPLC system for purification and analysis

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin (0.1 mmol scale) in DMF for 30-60 minutes in the peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF. Add a 20% piperidine in DMF solution to the resin and agitate for 5 minutes. Drain and repeat with fresh 20% piperidine in DMF for 15 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (for the hindered cyclic amino acid): a. In a separate vial, dissolve the Fmoc-protected cyclic amino acid (4 equivalents, 0.4 mmol), HATU (3.9 equivalents, 0.39 mmol), in DMF. b. Add DIEA (8 equivalents, 0.8 mmol) to the activation mixture and vortex briefly. c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction vessel for 1-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.

  • Monitoring the Coupling: Perform a Kaiser test or a bromophenol blue test to check for the presence of free primary amines.[3] A negative result indicates a complete reaction.

  • Washing: Drain the coupling solution and wash the resin as described in step 3.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection: a. Wash the resin with DCM and dry under a stream of nitrogen. b. Add the cleavage cocktail (e.g., 95% TFA/2.5% TIS/2.5% H₂O) to the resin and shake for 2-3 hours at room temperature. c. Filter the cleavage mixture to separate the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. f. Dry the crude peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm the identity and purity by mass spectrometry.

Protocol 2: On-Resin Head-to-Tail Cyclization

This protocol describes a general method for on-resin cyclization of a linear peptide precursor. This strategy requires the use of an amino acid with a side chain that can be orthogonally deprotected to allow for amide bond formation with the N-terminal amine.

Materials:

  • Fully protected linear peptide-resin (e.g., linked via the side chain of Asp(OAll) or Glu(OAll))

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Scavenger for the allyl group (e.g., Phenylsilane)

  • Coupling reagent for cyclization (e.g., DIC/Oxyma)

  • Solvents: DCM, DMF, NMP (N-Methyl-2-pyrrolidone)

Procedure:

  • Synthesis of Linear Precursor: Synthesize the linear peptide on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS. The amino acid that will form the C-terminal part of the cyclized peptide should have its side-chain carboxyl group protected with an orthogonal protecting group like Allyl (All).

  • Selective Side-Chain Deprotection: a. Swell the peptide-resin in DCM. b. Add a solution of Pd(PPh₃)₄ (0.25 equivalents) and Phenylsilane (15 equivalents) in DCM to the resin. c. Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 2 hours at room temperature. Repeat this step to ensure complete deprotection.[14] d. Wash the resin thoroughly with DCM, DMF, and a solution of sodium diethyldithiocarbamate in DMF (to remove residual palladium), followed by further DMF washes.

  • N-Terminal Fmoc Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF as described in Protocol 1, step 2.

  • On-Resin Cyclization: a. Wash the resin thoroughly with DMF. b. Add a solution of a suitable coupling reagent for cyclization, such as DIC (5 equivalents) and Oxyma (5 equivalents) in DMF/NMP.[14] c. Agitate the reaction at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50°C) to promote cyclization, but this may increase the risk of racemization.[14]

  • Cleavage, Purification, and Analysis: Cleave the cyclic peptide from the resin and purify and analyze it as described in Protocol 1, steps 9 and 10.

Visualization of Workflows and Pathways

SPPS Workflow for Incorporating a Cyclic Amino Acid

SPPS_Workflow Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling (Fmoc-CyclicAA-OH, HATU, DIEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle or Final Deprotection Wash2->Repeat Repeat->Deprotection Next AA Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final Peptide Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for one cycle of cyclic amino acid incorporation in SPPS.

On-Resin Cyclization Workflow

On_Resin_Cyclization LinearPeptide Linear Peptide-Resin (with orthogonal side-chain PG) SideChainDeprotect Side-Chain Deprotection (e.g., Pd(PPh₃)₄ for Allyl) LinearPeptide->SideChainDeprotect NTerminalDeprotect N-Terminal Fmoc Deprotection (20% Piperidine/DMF) SideChainDeprotect->NTerminalDeprotect Cyclization Intramolecular Cyclization (e.g., DIC/Oxyma) NTerminalDeprotect->Cyclization Cleavage Cleavage from Resin (TFA Cocktail) Cyclization->Cleavage CyclicPeptide Purified Cyclic Peptide Cleavage->CyclicPeptide

Caption: Workflow for on-resin head-to-tail peptide cyclization.

Signaling Pathway: Cyclosporin A Mechanism of Action

Cyclosporin A is a cyclic peptide that acts as a potent immunosuppressant. Its mechanism involves the inhibition of the calcineurin-NFAT signaling pathway, which is crucial for T-cell activation.[5][9][15]

CyclosporinA_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CsA Cyclosporin A Complex CsA-Cyclophilin Complex CsA->Complex Cyclophilin Cyclophilin Cyclophilin->Complex Calcineurin_I Calcineurin (Inactive) Complex->Calcineurin_I Inhibits Calcineurin Calcineurin (Active) NFAT NFAT Calcineurin->NFAT Dephosphorylates NFAT_P NFAT-P NFAT_P->Calcineurin NFAT_N NFAT NFAT->NFAT_N Translocation Transcription Transcription NFAT_N->Transcription IL2_Gene IL-2 Gene Transcription->IL2_Gene Activates

Caption: Cyclosporin A inhibits T-cell activation by blocking the calcineurin-NFAT pathway.

Signaling Pathway: RGD Peptides and Integrin Targeting

Cyclic peptides containing the Arg-Gly-Asp (RGD) motif are widely used to target integrin receptors, which are often overexpressed on the surface of cancer cells and are involved in angiogenesis and metastasis.[16][17][18]

RGD_Integrin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cRGD Cyclic RGD Peptide Integrin Integrin Receptor (e.g., αvβ3) cRGD->Integrin Binds FAK FAK Integrin->FAK Activates Signaling Downstream Signaling (Proliferation, Survival, Angiogenesis) FAK->Signaling

Caption: Cyclic RGD peptides target integrin receptors, modulating downstream signaling pathways.

Conclusion

The solid-phase synthesis of peptides containing cyclic amino acids is a versatile and indispensable tool in modern drug discovery and chemical biology. While challenges such as steric hindrance and side-chain reactivity exist, they can be overcome through the rational selection of protecting groups, powerful coupling reagents, and optimized reaction protocols. The methods and data presented in these application notes provide a foundation for researchers to successfully synthesize and characterize these valuable molecules for a wide range of therapeutic and research applications.

References

Application Notes and Protocols for the Analysis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride, a key intermediate in pharmaceutical synthesis. The methods outlined below are based on established analytical techniques for structurally similar cyclic amino acid analogs and are intended to serve as a comprehensive guide for purity assessment, quantification in various matrices, and chiral separation.

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

Due to the lack of a strong chromophore in 4-Aminotetrahydro-2H-pyran-4-carboxylic acid, pre-column derivatization is necessary for sensitive detection by UV-Vis or fluorescence detectors.[1] This method is suitable for determining the purity of the bulk drug substance and for quantification in pharmaceutical formulations.

Experimental Protocol: HPLC with Pre-Column Derivatization using o-Phthalaldehyde (OPA)

This protocol describes the derivatization of the primary amine of the target analyte with OPA and a thiol to yield a highly fluorescent isoindole derivative.[2][3]

1.1. Materials and Reagents:

  • 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride standard

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (MPA)[2]

  • Boric acid buffer (0.4 M, pH 10.2)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18 MΩ·cm)

  • Sodium hydroxide and Hydrochloric acid for pH adjustment

1.2. Instrument and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent with a fluorescence detector (FLD) or UV-Vis detector
Column Reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 25 mM Sodium Phosphate buffer, pH 7.2
Mobile Phase B Acetonitrile/Methanol (50:50, v/v)
Gradient 0-5 min, 10% B; 5-25 min, 10-70% B; 25-30 min, 70% B; 30.1-35 min, 10% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Fluorescence Detection Excitation: 340 nm, Emission: 450 nm
UV Detection 337 nm

1.3. Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh 10 mg of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride and dissolve in 10 mL of 0.1 M HCl.

  • Working Standards: Prepare a series of dilutions (e.g., 1-100 µg/mL) from the stock solution using water.

  • OPA/MPA Derivatizing Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of MPA and dilute to 12.5 mL with 0.4 M boric acid buffer (pH 10.2). This reagent should be prepared fresh daily.

1.4. Automated Pre-Column Derivatization (in Autosampler):

  • Transfer 10 µL of the standard or sample solution to a vial.

  • Add 45 µL of the OPA/MPA reagent.

  • Add 45 µL of 0.2 M borate buffer.[2]

  • Mix thoroughly (e.g., by aspirating and dispensing three times).

  • Allow the reaction to proceed for 1 minute.

  • Inject 10 µL of the resulting mixture into the HPLC system.[2]

1.5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the working standards.

  • Determine the concentration of the analyte in unknown samples by interpolation from the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Reagent Preparation cluster_derivatization Automated Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Stock Working Prepare Working Standards Standard->Working Mix Mix Sample/Standard with Reagent Working->Mix Reagent Prepare OPA/MPA Reagent Reagent->Mix React React for 1 min Mix->React Inject Inject into HPLC React->Inject Separate Chromatographic Separation Inject->Separate Detect Fluorescence/UV Detection Separate->Detect Calibrate Create Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Automated HPLC-FLD/UV workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it the method of choice for quantifying low levels of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride, especially in complex matrices such as biological fluids (plasma, urine). This method is based on protocols developed for the analysis of gabapentin and pregabalin.[4][5][6]

Experimental Protocol: LC-MS/MS for Quantification in Plasma

2.1. Materials and Reagents:

  • 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride standard

  • Gabapentin-d10 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Control human plasma

2.2. Instrument and Conditions:

ParameterSetting
LC System Waters ACQUITY UPLC or equivalent
MS System Triple quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)
Column C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-0.5 min, 5% B; 0.5-3.0 min, 5-95% B; 3.0-4.0 min, 95% B; 4.1-5.0 min, 5% B (equilibration)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

2.3. Mass Spectrometer Settings (Positive ESI):

ParameterAnalyte (C₆H₁₁NO₃)Internal Standard (Gabapentin-d10)
Parent Ion (m/z) 146.1182.2
Product Ion 1 (m/z) 128.1 (Quantifier)164.2 (Quantifier)
Product Ion 2 (m/z) 83.1 (Qualifier)67.2 (Qualifier)
Dwell Time 100 ms100 ms
Collision Energy Optimized (e.g., 15 eV)Optimized (e.g., 20 eV)
Ion Source Temp. 500 °C
IonSpray Voltage 5500 V

Note: The m/z values for the analyte are for the free base (M+H)⁺. The hydrochloride salt will dissociate in solution.

2.4. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of internal standard working solution (e.g., 1 µg/mL).

  • Add 400 µL of acetonitrile to precipitate proteins.[5]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of mobile phase A.

  • Inject into the LC-MS/MS system.

Logical Relationship for LC-MS/MS Method

LCMS_Logic Analyte Target Analyte in Plasma Precip Protein Precipitation (Acetonitrile) Analyte->Precip IS Internal Standard (IS) IS->Precip Separation LC Separation (C18 Column) Precip->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MS1 Quadrupole 1 (Parent Ion Selection) Ionization->MS1 MS2 Quadrupole 2 (Collision Cell) MS1->MS2 MS3 Quadrupole 3 (Product Ion Scan) MS2->MS3 Detection Detector MS3->Detection Quant Quantification (Analyte/IS Ratio) Detection->Quant

Caption: Principle of LC-MS/MS quantification.

Chiral Separation by HPLC

Since 4-Aminotetrahydro-2H-pyran-4-carboxylic acid is a chiral molecule, distinguishing between its enantiomers may be critical for pharmaceutical applications. This can be achieved using a chiral stationary phase (CSP). Macrocyclic glycopeptide-based CSPs are particularly effective for the direct analysis of underivatized amino acids.[7][8]

Experimental Protocol: Chiral HPLC

3.1. Instrument and Conditions:

ParameterSetting
HPLC System HPLC or UHPLC system with UV detector
Column Astec CHIROBIOTIC T (25 cm x 4.6 mm, 5 µm) or equivalent macrocyclic glycopeptide phase[8]
Mobile Phase Methanol/Acetic Acid/Triethylamine (100/0.02/0.01, v/v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
UV Detection 210 nm

3.2. Sample Preparation:

  • Dissolve the sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.

  • Filter through a 0.45 µm syringe filter before injection.

3.3. Data Analysis:

  • Determine the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard for calibration. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. This method is highly accurate for purity assessment of the bulk hydrochloride salt.[9][10]

Experimental Protocol: qNMR for Purity Assessment

4.1. Materials and Reagents:

  • 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride sample

  • Certified internal standard (IS), e.g., Maleic acid or DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid)

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

4.2. Instrument and Parameters:

ParameterSetting
NMR Spectrometer 400 MHz or higher, equipped with a probe capable of inverse-gated decoupling
Solvent D₂O
Pulse Program Standard 1D proton with inverse-gated decoupling (to suppress NOE)
Pulse Angle 90°
Relaxation Delay (d1) > 5 x T₁ of the slowest relaxing proton (typically 30-60 s for accurate quantification)[10]
Number of Scans 16 or more for good signal-to-noise (>250:1)[9]
Acquisition Time ~3-4 s
Spectral Width ~16 ppm

4.3. Sample Preparation:

  • Accurately weigh ~10 mg of the analyte and ~5 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of D₂O.

  • Transfer the solution to an NMR tube.

4.4. Data Processing and Calculation:

  • Acquire the ¹H NMR spectrum.

  • Apply Fourier transform, phase correction, and baseline correction.

  • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

qNMR Quantification Logic

qNMR_Logic cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing cluster_calc Calculation Weigh Accurately weigh Analyte and IS Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire 1H Spectrum (Optimized Parameters) Dissolve->Acquire Process FT, Phasing, Baseline Correction Acquire->Process Integrate Integrate Analyte and IS Signals Process->Integrate Calculate Calculate Purity using Formula Integrate->Calculate

Caption: Workflow for qNMR purity analysis.

References

handling and solubility of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid HCl in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and solubility of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (CAS: 217299-03-1) in Dimethyl Sulfoxide (DMSO). This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of peptidomimetics and enzyme inhibitors.[1][2]

Compound Information

PropertyValueReference
Molecular Formula C₆H₁₂ClNO₃[1][2]
Molecular Weight 181.62 g/mol [1][3]
Appearance White crystalline powder[4]
Purity ≥95% - >97%[1][2]
Storage Long-term: -80°C (6-month stability), Short-term: -20°C (1-month stability)[1][2]

Handling and Safety

2.1. Safety Precautions

4-Aminotetrahydro-2H-pyran-4-carboxylic acid HCl is harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation. Always handle this compound in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid breathing dust.

2.2. Storage and Stability

For long-term storage and to prevent degradation, the compound should be stored at -80°C, where it is stable for up to 6 months.[1][2] For short-term use, storage at -20°C is suitable for up to one month.[1][2] It is recommended to store the compound under an inert gas.[3]

Solubility in DMSO

3.1. Factors to Consider

  • DMSO Quality: Use anhydrous, high-purity DMSO to avoid introducing water, which can affect the solubility of many compounds.

  • Final DMSO Concentration in Assays: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.

3.2. Protocol for Preparing a DMSO Stock Solution

This protocol provides a general method for dissolving the compound in DMSO. To determine the maximum solubility, a serial addition of the compound to a fixed volume of DMSO can be performed until saturation is observed.

Materials:

  • 4-Aminotetrahydro-2H-pyran-4-carboxylic acid HCl

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (water bath)

  • Warming device (e.g., water bath at 37°C)

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid HCl using a calibrated analytical balance.

  • Add DMSO: Transfer the weighed compound to a sterile tube and add the calculated volume of anhydrous DMSO to achieve the desired concentration.

  • Initial Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution.

  • Enhancing Solubility (if necessary):

    • Sonication: If the compound does not fully dissolve, place the tube in a water bath sonicator for 5-10 minutes.[1][2]

    • Heating: Gentle warming in a 37°C water bath can also aid in dissolution.[1][2] Be cautious, as excessive heat may degrade the compound.

  • Visual Inspection: After each step, visually inspect the solution to ensure the compound is completely dissolved and no particulates are visible.

  • Storage of Stock Solution: Once dissolved, it is recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Experimental Workflow and Diagrams

4.1. Workflow for Solution Preparation

The following diagram illustrates the general workflow for preparing a DMSO stock solution of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid HCl.

G cluster_prep Solution Preparation Workflow cluster_enhance Enhancement Methods weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex add_dmso->vortex check1 Check for Dissolution vortex->check1 enhance 4. Enhance Solubility (Optional) check1->enhance Incomplete aliquot 5. Aliquot for Storage check1->aliquot Complete check2 Check for Dissolution enhance->check2 sonicate Sonication heat Gentle Heating (37°C) check2->enhance Incomplete (Re-apply) check2->aliquot Complete store 6. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

4.2. Logical Relationship of Compound Forms and Solubility

The hydrochloride salt form significantly impacts the solubility of the parent compound.

G compound 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hcl_salt HCl Salt Form compound->hcl_salt Forms free_acid Free Acid Form compound->free_acid Forms solubility Enhanced Solubility in Polar Solvents (e.g., DMSO) hcl_salt->solubility low_solubility Lower Solubility in Polar Solvents free_acid->low_solubility

Caption: Relationship between compound form and solubility.

References

Protecting Group Strategies for 4-Aminotetrahydro-2H-pyran-4-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid. This non-proteinogenic amino acid is a valuable building block in medicinal chemistry, and its successful incorporation into larger molecules hinges on the effective and orthogonal protection of its amino and carboxylic acid functionalities.

Introduction

4-Aminotetrahydro-2H-pyran-4-carboxylic acid possesses a unique constrained cyclic structure, making it an attractive scaffold for the design of peptidomimetics and other bioactive compounds.[1][2] The presence of both a primary amine and a carboxylic acid necessitates a robust protecting group strategy to ensure chemoselectivity during synthetic transformations. The choice of protecting groups is critical and depends on the overall synthetic route, particularly the conditions required for subsequent reaction steps and the final deprotection. This guide outlines common protecting groups, provides detailed experimental protocols for their installation and removal, and offers a framework for selecting the most appropriate strategy.

Protecting Group Selection: Orthogonality is Key

An orthogonal protecting group strategy is paramount when dealing with bifunctional molecules like 4-Aminotetrahydro-2H-pyran-4-carboxylic acid. This approach allows for the selective removal of one protecting group in the presence of the other, enabling sequential modification of the amino and carboxylic acid groups.[3] The most common orthogonal schemes involve the use of a base-labile protecting group for the amine and an acid-labile or hydrogenation-labile group for the carboxylic acid, or vice versa.

Amino Group Protection

The most prevalent protecting groups for the amino functionality are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups.

  • Boc (tert-butoxycarbonyl) Group: This is a widely used protecting group that is stable to a variety of reaction conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4] A patent mentions the use of di-tert-butyl dicarbonate for the protection of the amino group of 4-aminotetrahydro-2H-pyran-4-carboxylic acid.[5]

  • Fmoc (9-fluorenylmethoxycarbonyl) Group: The Fmoc group is stable to acidic conditions, making it orthogonal to acid-labile protecting groups like Boc and t-butyl esters.[6] It is cleaved under mild basic conditions, typically with a solution of piperidine in an organic solvent like dimethylformamide (DMF).[7]

Carboxylic Acid Protection

The carboxylic acid is typically protected as an ester. The choice of ester depends on the desired deprotection method and its compatibility with the N-protecting group and other functionalities in the molecule.

  • Methyl or Ethyl Esters: These simple esters are stable to a wide range of conditions but typically require saponification (hydrolysis with a base like LiOH or NaOH) for cleavage.[8] This method is not compatible with base-labile protecting groups like Fmoc.

  • Benzyl (Bn) Ester: The benzyl ester is a versatile protecting group that is stable to both acidic and basic conditions. It is readily removed by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst), a mild and highly selective method.[9]

  • tert-Butyl (tBu) Ester: The t-butyl ester is stable to basic and nucleophilic conditions but is easily cleaved under acidic conditions, similar to the Boc group. This makes it a suitable partner for the Fmoc protecting group in an orthogonal strategy.

Quantitative Data Summary

The following table summarizes common protecting groups for 4-Aminotetrahydro-2H-pyran-4-carboxylic acid and their typical reaction conditions and yields, based on general procedures for amino acid protection.

Functional GroupProtecting GroupProtection ReagentTypical Solvent(s)Typical Yield (%)Deprotection Conditions
Amino BocDi-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., NaOH, TEA, DMAP)Dioxane/Water, THF, DCM90-99TFA in DCM; HCl in Dioxane
FmocFmoc-OSu, Fmoc-Cl, Base (e.g., NaHCO₃, DIEA)Dioxane/Water, DMF90-9820% Piperidine in DMF
Carboxylic Acid Methyl EsterMethanol, Acid catalyst (e.g., SOCl₂, H₂SO₄)Methanol85-95LiOH or NaOH in THF/Water
Benzyl EsterBenzyl alcohol, Acid catalyst (e.g., TsOH) or Benzyl bromide, Base (e.g., Cs₂CO₃)Toluene, DMF80-95H₂, Pd/C in Methanol or EtOAc
t-Butyl EsterIsobutylene, Acid catalyst (e.g., H₂SO₄) or t-Butyl acetate, Acid catalystDichloromethane75-90TFA in DCM

Experimental Protocols

Protocol 1: N-Boc Protection of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid

Materials:

  • 4-Aminotetrahydro-2H-pyran-4-carboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • Dissolve 4-Aminotetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 2:1 v/v).

  • Add sodium hydroxide (1.1 eq) and stir until the starting material is fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-4-Aminotetrahydro-2H-pyran-4-carboxylic acid.

Protocol 2: N-Fmoc Protection of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid

Materials:

  • 4-Aminotetrahydro-2H-pyran-4-carboxylic acid

  • 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve 4-Aminotetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) in a mixture of acetone and water (e.g., 1:1 v/v).

  • Add sodium bicarbonate (2.0 eq) and stir until dissolved.

  • Add a solution of Fmoc-OSu (1.05 eq) in acetone dropwise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the acetone under reduced pressure.

  • Wash the aqueous layer with diethyl ether to remove any unreacted Fmoc-OSu.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give N-Fmoc-4-Aminotetrahydro-2H-pyran-4-carboxylic acid.

Protocol 3: Methyl Esterification of N-Boc-4-Aminotetrahydro-2H-pyran-4-carboxylic acid

Materials:

  • N-Boc-4-Aminotetrahydro-2H-pyran-4-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or Acetyl chloride

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Suspend N-Boc-4-Aminotetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) in anhydrous methanol at 0 °C.

  • Slowly add thionyl chloride (1.2 eq) or acetyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Once complete, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the methyl ester.

Protocol 4: Deprotection of N-Boc Group

Materials:

  • N-Boc protected 4-Aminotetrahydro-2H-pyran-4-carboxylic acid derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Toluene

Procedure:

  • Dissolve the N-Boc protected compound (1.0 eq) in anhydrous DCM.

  • Add trifluoroacetic acid (10-50% v/v in DCM) at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (3 x) to remove residual TFA.

  • The resulting product is the TFA salt of the deprotected amine.

Protocol 5: Deprotection of N-Fmoc Group

Materials:

  • N-Fmoc protected 4-Aminotetrahydro-2H-pyran-4-carboxylic acid derivative

  • Piperidine

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Fmoc protected compound (1.0 eq) in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and piperidine.

  • The crude product can be purified by chromatography or precipitation.

Visualization of Workflows and Strategies

The following diagrams illustrate the general workflows for protecting 4-Aminotetrahydro-2H-pyran-4-carboxylic acid and a decision-making process for selecting an appropriate protecting group strategy.

G cluster_start Starting Material cluster_protection Protection Strategies cluster_orthogonal Orthogonal Protection cluster_product Protected Product start 4-Aminotetrahydro-2H-pyran-4-carboxylic acid N_protection N-Protection (Boc or Fmoc) start->N_protection C_protection C-Protection (Esterification) start->C_protection N_then_C 1. N-Protection 2. C-Protection N_protection->N_then_C C_then_N 1. C-Protection 2. N-Protection C_protection->C_then_N product Fully Protected Derivative N_then_C->product C_then_N->product

Caption: General workflow for the protection of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.

G cluster_decision Protecting Group Strategy Decision start Define Synthetic Route next_step Next Reaction Step Conditions? start->next_step acid_stable Acidic Conditions next_step->acid_stable Requires base_stable Basic Conditions next_step->base_stable Requires h2_stable Hydrogenation next_step->h2_stable Requires strategy1 Strategy 1: N-Fmoc C-tBu Ester acid_stable->strategy1 strategy2 Strategy 2: N-Boc C-Benzyl Ester base_stable->strategy2 strategy3 Strategy 3: N-Boc C-Methyl Ester h2_stable->strategy3

Caption: Decision tree for selecting an orthogonal protecting group strategy.

Conclusion

The successful synthesis of complex molecules incorporating 4-Aminotetrahydro-2H-pyran-4-carboxylic acid relies on a well-defined and orthogonal protecting group strategy. By carefully selecting the appropriate protecting groups for the amino and carboxylic acid functionalities based on the planned synthetic route, researchers can achieve high yields and purity in their target compounds. The protocols and guidelines presented here provide a solid foundation for developing robust synthetic methodologies for this valuable building block.

References

Troubleshooting & Optimization

Navigating the Solubility Challenges of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the solubility of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride. This document offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate the effective use of this compound in various research applications.

Understanding the Solubility Profile

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride is a white crystalline powder. Its hydrochloride salt form generally enhances its stability and solubility in polar solvents compared to its free acid counterpart.[1] However, researchers may still encounter challenges in achieving desired concentrations in common laboratory solvents.

Quantitative Solubility Data
SolventQualitative SolubilityRecommended Actions for Dissolution
WaterSlightly soluble to solubleHeat to 37°C, sonicate.[1] Adjusting pH may improve solubility.
Dimethyl Sulfoxide (DMSO)SolubleUse fresh, anhydrous DMSO.[2] Heating and sonication can aid dissolution.[1]
EthanolSparingly soluble to slightly solubleWarming and sonication may be required.
MethanolSparingly soluble to slightly solubleWarming and sonication may be required.

Troubleshooting Common Solubility Issues

Question: I am having difficulty dissolving 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride in water. What steps can I take?

Answer:

  • Heating and Agitation: Gently warm the solution to approximately 37°C while stirring or vortexing.[1]

  • Sonication: Use a sonication bath to break down any aggregates and enhance dissolution.[1]

  • pH Adjustment: Since this is an amino acid hydrochloride, the pH of the aqueous solution will be acidic. Systematically adjusting the pH towards neutral or slightly basic conditions may improve solubility. It is crucial to assess the stability of the compound at different pH values.

  • Fresh Solvent: Ensure you are using high-purity, deionized water.

Question: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

Answer: This phenomenon, known as "salting out," occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is lower.[2] To mitigate this:

  • Lower the Final Concentration: Working with a lower final concentration in your aqueous medium is the most direct solution.[2]

  • Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[2]

  • Co-solvents: Consider the addition of a small percentage of a water-miscible organic co-solvent (e.g., ethanol, propylene glycol) to the final aqueous solution, if your experimental system permits.

Experimental Protocols

Protocol for Solubility Testing Workflow

This protocol outlines a systematic approach to determining the solubility of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride in a solvent of interest.

G start Start: Weigh Compound add_solvent Add Small Volume of Solvent start->add_solvent vortex Vortex/Stir add_solvent->vortex observe Observe for Dissolution vortex->observe sonicate Sonicate observe->sonicate No fully_dissolved Fully Dissolved observe->fully_dissolved Yes heat Gently Heat (e.g., 37°C) sonicate->heat observe2 Observe for Dissolution heat->observe2 add_more_solvent Incrementally Add More Solvent observe2->add_more_solvent No observe2->fully_dissolved Yes add_more_solvent->vortex not_dissolved Insoluble at Max Volume add_more_solvent:s->not_dissolved:n Reached Max Volume Ras_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Promotes exchange Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP RAF RAF Ras_GTP->RAF Analog Potential modulation by 4-Aminotetrahydro-2H-pyran- 4-carboxylic acid analogs Ras_GTP->Analog MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Response Cellular Response (Growth, Proliferation, Survival) Transcription_Factors->Cell_Response

References

Technical Support Center: Troubleshooting Peptide Coupling Reactions with Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with peptide coupling reactions involving sterically hindered amino acids.

Troubleshooting Guide

This section addresses specific issues encountered during peptide synthesis with sterically hindered amino acids, offering potential causes and actionable solutions.

Issue 1: Low or Incomplete Coupling Efficiency

Symptom: A positive ninhydrin (Kaiser) test after the coupling step, indicating unreacted free amines, or the presence of deletion sequences in the final product detected by mass spectrometry.[1]

Potential Causes & Solutions:

Potential CauseRecommended Solution(s)Explanation
Insufficient Reagent Potency Switch to a more potent coupling reagent. Onium-salt-based reagents like HATU, HBTU, HCTU, or phosphonium salts such as PyBOP and PyAOP are highly effective.[1] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride can be a successful strategy.[1][2]Standard carbodiimide reagents like DCC and EDC are often inefficient for coupling sterically hindered amino acids.[1] More powerful reagents form highly reactive esters that can better overcome the steric barrier.[1]
Suboptimal Reaction Time & Temperature Increase the coupling reaction time, for instance, from 1-2 hours to overnight.[3] Consider using microwave-assisted peptide synthesis (MA-SPPS) to accelerate the reaction.[3]Sterically hindered amino acids react more slowly. Allowing more time for the reaction to proceed or using microwave energy can help drive the reaction to completion.[3][4]
Inadequate Number of Couplings Perform a "double coupling" by repeating the coupling step with a fresh solution of the activated amino acid and reagents.[3]For highly hindered residues, a single coupling may not be sufficient to achieve a quantitative yield.[3] Repeating the coupling is a widely used and effective method.[3]
Poor Solvation & Peptide Aggregation Switch from DMF to a solvent with superior solvating properties like N-methylpyrrolidone (NMP).[3] For particularly difficult sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[3] Incorporating structure-breaking elements like pseudoproline dipeptides every 5-6 residues can also disrupt aggregation.[3]The growing peptide chain can aggregate on the solid support, hindering the reaction.[5] NMP is better at solvating the peptide-resin complex, improving the accessibility of reactive sites.[1]
Steric Hindrance from Protecting Groups Select side-chain protecting groups that are less bulky, if the amino acid chemistry allows.Large protecting groups on adjacent amino acids can contribute to steric hindrance and impede the coupling reaction.[6]

Troubleshooting Workflow for Incomplete Coupling

start Incomplete Coupling (Positive Kaiser Test) reagent Is the coupling reagent potent enough (e.g., HATU, COMU)? start->reagent time_temp Are reaction time and temperature optimized? reagent->time_temp Yes switch_reagent Switch to a more potent reagent (e.g., HATU, PyAOP). reagent->switch_reagent No double_couple Was a single coupling performed? time_temp->double_couple Yes optimize_conditions Increase reaction time and/or use microwave heating. time_temp->optimize_conditions No solvent Is the solvent optimal for solvation? double_couple->solvent No recouple Perform a second coupling (double coupling). double_couple->recouple Yes switch_solvent Switch to NMP or a solvent mixture. solvent->switch_solvent No alt_strategies Consider alternative strategies (e.g., acyl fluoride formation, pseudoproline dipeptides). solvent->alt_strategies Yes success Coupling Successful recouple->success cap Cap unreacted amines with acetic anhydride. switch_reagent->time_temp optimize_conditions->double_couple switch_solvent->alt_strategies alt_strategies->cap

Caption: Workflow for troubleshooting incomplete coupling reactions.

Issue 2: Racemization of the Amino Acid

Symptom: Detection of diastereomeric impurities in the final peptide product by chromatography or mass spectrometry.

Potential Causes & Solutions:

Potential CauseRecommended Solution(s)Explanation
Over-activation of the Carboxylic Acid Reduce the pre-activation time before adding the amine component. Use in situ activation where the coupling reagent is added to the resin immediately after the protected amino acid.[6]The longer the amino acid is in its highly reactive activated state, the greater the risk of racemization.[6]
Strong Base Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[5]Strong bases can more readily abstract the α-proton of the activated amino acid, leading to racemization.[6]
Inappropriate Coupling Reagent/Additive Use an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[5] Consider phosphonium-based reagents like PyBOP or PyAOP, which are generally associated with lower racemization levels.[5]The choice of additive and coupling reagent significantly impacts the stability of the activated amino acid towards racemization.
Prolonged Reaction at Elevated Temperature If using heat (e.g., microwave synthesis), optimize for the shortest time necessary to achieve a good yield.[5]Higher temperatures can accelerate both the coupling reaction and the rate of racemization.[1]

Mechanism of Racemization

cluster_0 Racemization Pathway ActivatedAA Activated Amino Acid (L-configuration) Enolate Planar Enolate Intermediate ActivatedAA->Enolate - H+ Base Base (e.g., DIPEA) L_isomer L-isomer Enolate->L_isomer + H+ D_isomer D-isomer Enolate->D_isomer + H+ Protonation Protonation

Caption: Simplified pathway of base-catalyzed racemization.

Frequently Asked Questions (FAQs)

Q1: What makes an amino acid "sterically hindered"?

A1: Steric hindrance in amino acids is caused by bulky structural features near the site of peptide bond formation.[6] This includes:

  • β-branched amino acids: Valine (Val), Isoleucine (Ile), and Threonine (Thr).[6]

  • α,α-disubstituted amino acids: Such as α-aminoisobutyric acid (Aib).[6]

  • N-methylated amino acids: These have a methyl group on the backbone nitrogen, which adds bulk and removes a hydrogen bond donor.[6]

  • Amino acids with bulky side-chain protecting groups: For example, Arginine (Arg) protected with Pbf.[6][7]

Q2: Which coupling reagents are best for hindered amino acids?

A2: For sterically hindered amino acids, potent onium-salt-based reagents are generally recommended over standard carbodiimides like DCC or EDC.[5][6]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective.[5] HATU is often considered superior for many difficult couplings.[5] COMU is a newer generation reagent with high efficiency and a better safety profile.[2][6]

  • Phosphonium Salts: PyBOP and PyAOP are also very effective and are often preferred for minimizing racemization.[5][6]

Q3: What is the difference between HATU, HBTU, and COMU?

A3: These are all efficient uronium/aminium-type coupling reagents, but they differ in their activating leaving group, which affects their reactivity and side-product profile.[6]

  • HBTU: A widely used, effective reagent based on HOBt (1-hydroxybenzotriazole).[6]

  • HATU: Incorporates a HOAt (1-hydroxy-7-azabenzotriazole) moiety, making it more reactive than HBTU, which is particularly beneficial for hindered couplings.[8]

  • COMU: Based on Oxyma, it offers high efficiency with a better safety profile as it is not derived from the potentially explosive HOBt/HOAt.[2][6]

Q4: How can I confirm if a coupling reaction is complete?

A4: The most common method for monitoring solid-phase peptide synthesis is the qualitative ninhydrin (Kaiser) test.[5] A blue or purple color on the resin beads indicates the presence of free primary amines and an incomplete reaction. A yellow or colorless result suggests the coupling is complete.

Q5: What is "capping" and when should I use it?

A5: Capping is the process of blocking any unreacted N-terminal amines on the peptide chain to prevent the formation of deletion sequences in subsequent coupling steps.[1] This is typically done using a highly reactive acylating agent like acetic anhydride. You should consider capping if a recoupling (double coupling) attempt is unsuccessful.[1]

Quantitative Data Summary

Table 1: Comparative Performance of Coupling Reagents for Hindered Amino Acids

Coupling ReagentReagent TypeRelative EfficiencyRacemization RiskNotes
DIC/HOBt CarbodiimideLow-ModerateModerateOften insufficient for hindered couplings.[5]
HBTU Aminium/Uronium SaltHighLowEfficient for most standard and many difficult couplings.[1]
HATU Aminium/Uronium SaltVery HighVery LowHighly effective for hindered couplings, with fast reaction rates.[1][8]
COMU Aminium/Uronium SaltVery HighVery LowExcellent efficiency and safety profile.[2]
PyBOP Phosphonium SaltHighLowSafer alternative to BOP, effective for difficult couplings.[4]
PyAOP Phosphonium SaltVery HighVery LowHighly effective for N-methylated amino acids.[1]

Note: This table provides a general comparison. Optimal reagent choice may vary depending on the specific amino acid sequence and reaction conditions.

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU

This protocol provides a general guideline for coupling a sterically hindered Fmoc-protected amino acid onto a resin-bound peptide.

  • Resin Preparation:

    • Swell the resin-bound peptide with the deprotected N-terminal amine in a suitable solvent like N,N-dimethylformamide (DMF).[8]

    • Wash the resin thoroughly with DMF.

  • First Coupling:

    • In a separate vessel, prepare the activation mixture. Dissolve the Nα-protected sterically hindered amino acid (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[1]

    • Allow the pre-activation to proceed for 1-5 minutes.[3]

    • Add the activation mixture to the resin and agitate at room temperature for 45-60 minutes.[3]

    • Wash the resin with DMF to remove excess reagents.[5]

  • Confirmation and Second Coupling:

    • Perform a ninhydrin test to check for completion.[5]

    • If the test is positive (indicating incomplete coupling), repeat the coupling step (Step 2) with a fresh solution of activated amino acid.[3]

  • Final Wash:

    • Once the coupling is complete (negative ninhydrin test), thoroughly wash the resin with DMF to prepare for the next deprotection step.[8]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[3]

  • Acyl Fluoride Formation:

    • Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like dichloromethane (DCM).[3]

    • Add a fluorinating agent (e.g., TFFH) and a suitable base.[3]

    • Allow the reaction to proceed to form the acyl fluoride.

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.[3]

    • Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.[3]

  • Washing:

    • After the reaction is complete, wash the resin thoroughly with DMF.

References

Technical Support Center: Optimizing Synthesis of Tetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tetrahydropyran (THP) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges.

I. Troubleshooting Guides & FAQs

This section addresses specific issues encountered during the synthesis of tetrahydropyran derivatives via common synthetic routes: Prins Cyclization, Hetero-Diels-Alder Reaction, and Intramolecular Williamson Ether Synthesis.

A. Prins Cyclization

The Prins cyclization is a powerful acid-catalyzed reaction for the formation of tetrahydropyran rings from a homoallylic alcohol and an aldehyde or ketone. However, achieving high yields and stereoselectivity can be challenging.

Question: I am observing a low yield of my desired tetrahydropyran product in a Prins cyclization. What are the potential causes and solutions?

Answer: Low yields in Prins cyclizations can arise from several factors, including incomplete reaction, competing side reactions, and suboptimal reaction conditions.[1] A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time, temperature, or employing a more active catalyst.[1]

  • Dominating Side Reactions:

    • Elimination Products (Allylic Alcohols): This is favored in the absence of a nucleophile to trap the intermediate carbocation.

      • Solution: Ensure the presence of a nucleophile, such as water or acetic acid, in the reaction mixture.[1] Lowering the reaction temperature and using a milder Lewis acid can also favor the desired cyclization pathway.[1]

    • Oxonia-Cope Rearrangement: This competing[2][2]-sigmatropic rearrangement can lead to racemization and the formation of undesired byproducts.[3][4]

      • Solution: The choice of Lewis acid and substrate structure can influence the extent of this side reaction. In some cases, using a masked aldehyde precursor can prevent racemization.[2]

    • Dioxane Formation: An excess of formaldehyde at low temperatures can lead to the formation of dioxane byproducts.[1]

      • Solution: Use a stoichiometric amount of formaldehyde and consider increasing the reaction temperature.[1]

  • Suboptimal Reaction Conditions:

    • Solution: The choice of catalyst, solvent, temperature, and reactant concentration are all critical. The tables below provide a starting point for optimizing these parameters.

Question: My Prins cyclization is resulting in poor stereoselectivity. How can I improve this?

Answer: Achieving high stereoselectivity in Prins cyclizations is crucial for many applications. The stereochemical outcome is influenced by the geometry of the starting alkene, the choice of catalyst, and the reaction conditions.

  • Alkene Geometry: The geometry of the homoallylic alcohol's double bond plays a significant role in determining the stereochemistry of the final product. E-alkenes generally lead to equatorial substituents, while Z-alkenes can favor axial substituents.[5]

  • Lewis Acid Catalyst: The nature of the Lewis acid can significantly impact stereoselectivity. For instance, in certain systems, switching from SnBr₄ to TMSBr has been shown to dramatically improve axial selectivity.[1][3] Chiral Brønsted acids have also been developed to achieve high enantioselectivity.

  • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.

Below is a troubleshooting workflow for a low-yielding Prins cyclization:

LowYieldPrins start Low Yield in Prins Cyclization check_completion 1. Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete side_products Significant Side Products Observed? incomplete->side_products No increase_time_temp Increase Time/Temperature incomplete->increase_time_temp Yes optimize_conditions 2. Optimize Reaction Conditions side_products->optimize_conditions No identify_side_products 3. Identify Side Products (NMR, MS) side_products->identify_side_products Yes purification_issue Product Lost During Workup/Purification? optimize_conditions->purification_issue increase_time_temp->optimize_conditions stronger_catalyst Use a More Active Catalyst stronger_catalyst->optimize_conditions elimination Allylic Alcohol (Elimination) identify_side_products->elimination oxonia_cope Oxonia-Cope Products identify_side_products->oxonia_cope dioxane Dioxane Formation identify_side_products->dioxane add_nucleophile Add Nucleophile (H2O, AcOH) elimination->add_nucleophile lower_temp Lower Temperature elimination->lower_temp milder_catalyst Use Milder Catalyst elimination->milder_catalyst change_catalyst Change Lewis Acid oxonia_cope->change_catalyst stoichiometry Adjust Formaldehyde Stoichiometry dioxane->stoichiometry add_nucleophile->optimize_conditions lower_temp->optimize_conditions milder_catalyst->optimize_conditions change_catalyst->optimize_conditions stoichiometry->optimize_conditions optimize_workup Optimize Workup & Purification purification_issue->optimize_workup Yes success Improved Yield purification_issue->success No optimize_workup->success

Troubleshooting workflow for low yield in Prins cyclization.
B. Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction provides an efficient route to dihydropyran and tetrahydropyran derivatives through the cycloaddition of a diene with a heterodienophile (e.g., an aldehyde or ketone).

Question: I am obtaining a mixture of regioisomers in my hetero-Diels-Alder reaction. How can I improve the regioselectivity?

Answer: The regioselectivity of the hetero-Diels-Alder reaction is governed by the electronic properties of the diene and dienophile. The "ortho" and "para" products are typically favored due to the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile, or vice versa in an inverse-electron-demand reaction).

  • Electron-Donating and Withdrawing Groups: To enhance regioselectivity, ensure a significant electronic difference between the substituents on the diene and dienophile. For a normal electron-demand Diels-Alder, an electron-donating group on the diene and an electron-withdrawing group on the dienophile will direct the regioselectivity.

  • Lewis Acid Catalysis: Lewis acids can enhance the regioselectivity by coordinating to the dienophile, lowering its LUMO energy and increasing the orbital coefficient differences.

Question: My hetero-Diels-Alder reaction shows poor endo/exo selectivity. What factors influence this and how can I control it?

Answer: The endo product is often the kinetically favored product in Diels-Alder reactions due to secondary orbital interactions. However, the exo product is typically the thermodynamically more stable product.

  • Reaction Temperature: Lower reaction temperatures generally favor the formation of the kinetic endo product. Higher temperatures can lead to equilibration and favor the formation of the more stable exo product.

  • Catalyst: The choice of catalyst can influence the endo/exo selectivity. Some bulky catalysts can sterically hinder the endo approach, leading to a higher proportion of the exo product.

  • Solvent: The polarity of the solvent can also play a role in the transition state energies and thus affect the endo/exo ratio.

C. Intramolecular Williamson Ether Synthesis

This method involves the formation of a tetrahydropyran ring through an intramolecular SN2 reaction of a halo-alcohol.

Question: My intramolecular Williamson ether synthesis is giving a low yield of the desired tetrahydropyran, and I am observing a significant amount of a high-molecular-weight byproduct. What is happening and how can I fix it?

Answer: The high-molecular-weight byproduct is likely a result of intermolecular Williamson ether synthesis, where the alkoxide of one molecule reacts with the alkyl halide of another molecule to form dimers and polymers.[2] This is a common issue at high concentrations.

  • High-Dilution Conditions: The key to favoring the desired intramolecular cyclization is to employ high-dilution conditions.[2] By performing the reaction in a large volume of solvent, the probability of one end of a molecule encountering the other end of the same molecule is increased relative to it encountering another molecule. A slow addition of the substrate to the base solution is a practical way to maintain high dilution.

  • Choice of Base and Solvent: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol without introducing a competing nucleophile. Polar aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are generally preferred as they solvate the cation but not the alkoxide, thus maintaining its nucleophilicity.[6][7]

Question: I am observing a significant amount of an elimination byproduct in my intramolecular Williamson ether synthesis. How can I minimize this?

Answer: The alkoxide is a strong base and can promote E2 elimination, especially with secondary or sterically hindered primary alkyl halides, leading to the formation of an alkene.[3][7]

  • Reaction Temperature: Higher temperatures favor elimination. Running the reaction at a lower temperature can help to favor the SN2 pathway.

  • Substrate Structure: Primary alkyl halides are less prone to elimination than secondary or tertiary halides. If possible, design your synthesis to involve a primary halide.

  • Choice of Base: While a strong base is needed for deprotonation, extremely hindered bases might favor elimination.

Below is a logical workflow for optimizing an intramolecular Williamson ether synthesis:

OptimizeWilliamson start Optimizing Intramolecular Williamson Ether Synthesis problem Low Yield or Side Products? start->problem high_mw High MW Byproduct (Polymerization) problem->high_mw Yes elimination Elimination Product (Alkene) problem->elimination Yes no_reaction No Reaction / Slow Reaction problem->no_reaction Yes success Improved Yield of Tetrahydropyran problem->success No high_dilution Implement High-Dilution Conditions (Slow Addition, Large Solvent Volume) high_mw->high_dilution lower_temp Lower Reaction Temperature elimination->lower_temp check_halide Check Substrate (Primary Halide?) elimination->check_halide stronger_base Use Stronger Base (e.g., NaH) no_reaction->stronger_base polar_aprotic Use Polar Aprotic Solvent (THF, DMF) no_reaction->polar_aprotic high_dilution->success lower_temp->success stronger_base->success polar_aprotic->success check_halide->success

Workflow for optimizing intramolecular Williamson ether synthesis.

II. Data Presentation: Optimizing Reaction Conditions

The following tables summarize key reaction parameters and their impact on the synthesis of tetrahydropyran derivatives.

Table 1: Prins Cyclization - Comparison of Lewis Acid Catalysts
Catalyst (mol%)AldehydeHomoallylic AlcoholSolventTemp (°C)Time (h)Yield (%)Diastereoselectivity (cis:trans)Reference
SnBr₄ (10)Benzaldehyde3-Buten-1-olCH₂Cl₂-78 to RT2799:79 (axial:equatorial)[3]
TMSBr (100)Benzaldehyde3-Buten-1-olCH₂Cl₂-78 to RT285>95:5 (axial:equatorial)[3]
InCl₃ (10)Benzaldehyde3-Buten-1-olCH₂Cl₂RT192>98:2[1]
BiCl₃ (5)VariousVariousCH₂Cl₂0 to RT0.5-185-95High cis-selectivity[8]
FeCl₃ (10)VariousVariousCH₂Cl₂RT1-480-95High cis-selectivity[9]
Table 2: Hetero-Diels-Alder Reaction - Catalyst and Solvent Effects
Catalyst (mol%)DieneDienophileSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (endo:exo)
None (Thermal)1,3-ButadieneAcroleinToluene100246080:20
BF₃·OEt₂ (20)Danishefsky's DieneBenzaldehydeCH₂Cl₂-78388>95:5
Jacobsen's Cr(III) catalyst (10)Silyloxydiene2-BenzyloxyacetaldehydeToluene-20488397:3
Yb(fod)₃ (10)1-Methoxy-1,3-butadieneGlyoxylateCH₂Cl₂-78 to RT127590:10
Table 3: Intramolecular Williamson Ether Synthesis - Base and Solvent Optimization
SubstrateBase (equiv.)SolventTemp (°C)Time (h)Yield of THP (%)
5-Bromopentan-1-olNaH (1.2)THF501285
5-Bromopentan-1-olK₂CO₃ (2.0)AcetoneReflux2445
5-Bromopentan-1-olNaH (1.2)DMFRT890
5-Iodopentan-1-olNaH (1.2)THFRT492
(2S)-1-Bromo-5-hexen-2-olNaH (1.2)THF (high dilution)0 to RT1278

III. Experimental Protocols

A. General Protocol for Prins Cyclization
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the homoallylic alcohol (1.0 equivalent) and dissolve it in an anhydrous solvent (e.g., dichloromethane, CH₂Cl₂).

  • Add the aldehyde (1.1-1.5 equivalents) to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Add the Lewis acid catalyst (e.g., SnCl₄, TMSOTf, InCl₃, 0.1-1.0 equivalent) dropwise to the stirred solution.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrahydropyran derivative.

B. General Protocol for Hetero-Diels-Alder Reaction
  • To a dry flask under an inert atmosphere, add the diene (1.0 equivalent) and the dienophile (aldehyde or ketone, 1.0-1.2 equivalents).

  • Dissolve the reactants in an appropriate anhydrous solvent (e.g., toluene, CH₂Cl₂).

  • If a catalyst is used, add the Lewis acid or organocatalyst (0.05-0.2 equivalents) to the mixture at the desired temperature (ranging from -78 °C to reflux, depending on the reactants and catalyst).

  • Stir the reaction mixture and monitor its progress by TLC or NMR.

  • After the reaction is complete, perform an appropriate workup. For Lewis acid-catalyzed reactions, this often involves quenching with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

C. General Protocol for Intramolecular Williamson Ether Synthesis
  • Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere, and an addition funnel.

  • To the flask, add a suspension of a strong base (e.g., sodium hydride, 1.1-1.5 equivalents) in a large volume of anhydrous polar aprotic solvent (e.g., THF, DMF) to achieve high dilution (typically 0.01-0.05 M).

  • Dissolve the halo-alcohol (1.0 equivalent) in the same anhydrous solvent in the addition funnel.

  • Add the solution of the halo-alcohol dropwise from the addition funnel to the stirred suspension of the base over several hours to maintain high-dilution conditions.

  • After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to 0 °C and carefully quench the excess base by the slow addition of water or ethanol.

  • Add more water to dissolve any salts and extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield the pure tetrahydropyran.[2]

IV. Purification of Tetrahydropyran Derivatives

Question: I have synthesized a mixture of diastereomeric tetrahydropyran derivatives. What is the best way to separate them?

Answer: The separation of diastereomers is a common challenge in the synthesis of substituted tetrahydropyrans. Since diastereomers have different physical properties, they can often be separated by standard laboratory techniques.

  • Flash Column Chromatography: This is the most common method for separating diastereomers. The choice of eluent is critical. A systematic screening of different solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended. Using a high-performance flash chromatography system can provide better resolution.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC using either normal-phase or reverse-phase columns can be employed. Chiral HPLC is not necessary for separating diastereomers.[10]

  • Crystallization: If one of the diastereomers is a solid, fractional crystallization can be an effective purification method. This involves dissolving the mixture in a suitable solvent and allowing the less soluble diastereomer to crystallize out.

  • Derivatization: In some cases, the diastereomeric mixture can be derivatized to form new compounds that are more easily separable by chromatography. The protecting group can then be removed to yield the pure diastereomers.

References

Technical Support Center: Purification of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid?

A1: Common impurities largely depend on the synthetic route employed. For the widely used Strecker synthesis starting from tetrahydropyran-4-one, ammonium carbonate, and sodium cyanide, the main impurities include:

  • Inorganic salts: Ammonium chloride (NH₄Cl) and unreacted sodium cyanide (NaCN) are significant byproducts.[1]

  • Unreacted starting materials: Residual tetrahydropyran-4-one may be present.

  • Intermediates: Incomplete hydrolysis of the aminonitrile intermediate can lead to its presence in the final product.

Q2: What is the recommended method for purifying crude 4-Aminotetrahydro-2H-pyran-4-carboxylic acid?

A2: The most effective and commonly reported method for the purification of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid is recrystallization . This technique is particularly effective at removing both organic and inorganic impurities.

Q3: What is the zwitterionic nature of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid and how does it affect purification?

A3: 4-Aminotetrahydro-2H-pyran-4-carboxylic acid contains both a basic amino group and an acidic carboxylic acid group, allowing it to exist as a zwitterion (an internal salt) at its isoelectric point. This zwitterionic character influences its solubility, making it more soluble in polar solvents like water and less soluble in nonpolar organic solvents. During purification, adjusting the pH can alter its charge and solubility, which can be leveraged to facilitate either precipitation or dissolution. For instance, crystallization of a zwitterion at its isoelectric point can be an effective purification strategy, though it can sometimes be challenging.[2][3]

Q4: Is the hydrochloride salt of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid easier to purify?

A4: The hydrochloride salt of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid often exhibits enhanced stability and solubility in certain solvents, which can be advantageous for purification and subsequent applications.[1] The salt form can sometimes be easier to crystallize and handle compared to the free amino acid.

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause Suggested Solution
Low Purity After Recrystallization Co-precipitation of impurities.- Ensure slow cooling to allow for selective crystal growth. - Wash the filtered crystals with a small amount of cold solvent to remove adhering mother liquor. - Consider a second recrystallization step.
Incorrect solvent system.- Experiment with different solvent mixtures. An ethanol/water mixture is often effective. - The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Poor Crystal Formation or Oiling Out The compound is coming out of solution above its melting point.- Add a small amount of additional solvent to keep the compound dissolved at a slightly lower temperature upon cooling. - Try a different solvent system with a lower boiling point.
Solution is supersaturated.- Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound.
Low Yield Too much solvent used.- Concentrate the mother liquor and cool again to recover more product. - Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Product is too soluble in the chosen solvent, even at low temperatures.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat to redissolve and cool slowly.
Removal of Specific Impurities
Impurity Recommended Removal Method Experimental Notes
Inorganic Salts (e.g., NH₄Cl, NaCN) Recrystallization- These salts are typically highly soluble in the aqueous component of the recrystallization solvent and will remain in the mother liquor. - A thorough wash of the filtered crystals with cold deionized water can also be effective.
Unreacted Tetrahydropyran-4-one Recrystallization- The starting ketone is generally more soluble in organic solvents than the amino acid product and will be removed with the mother liquor.
Colored Impurities Activated Charcoal Treatment- Add a small amount of activated charcoal to the hot solution before filtration. - Caution: Use charcoal sparingly as it can also adsorb the desired product, reducing the yield.

Experimental Protocols

Protocol 1: Recrystallization of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid

Objective: To purify crude 4-Aminotetrahydro-2H-pyran-4-carboxylic acid to >99% purity.

Materials:

  • Crude 4-Aminotetrahydro-2H-pyran-4-carboxylic acid

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude 4-Aminotetrahydro-2H-pyran-4-carboxylic acid in an Erlenmeyer flask.

  • Add a minimal amount of a pre-mixed ethanol/water (e.g., 3:1 v/v) solvent system to the flask.

  • Gently heat the mixture with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent mixture until a clear solution is obtained. Avoid adding a large excess of solvent.

  • If colored impurities are present, remove the flask from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • If charcoal was added, perform a hot gravity filtration to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining impurities.

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography for High Purity Samples

Objective: To purify small quantities of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid when recrystallization is not sufficient.

Materials:

  • Crude 4-Aminotetrahydro-2H-pyran-4-carboxylic acid

  • Silica gel or a suitable ion-exchange resin

  • Chromatography column

  • Eluent system (e.g., a gradient of dichloromethane and methanol, or a buffered aqueous mobile phase for ion-exchange)

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp or appropriate staining solution

Procedure:

  • Prepare the chromatography column by packing it with the chosen stationary phase (e.g., silica gel) slurried in the initial eluent.

  • Dissolve the crude sample in a minimal amount of the mobile phase or a suitable solvent.

  • Carefully load the sample onto the top of the column.

  • Begin eluting the column with the chosen solvent system. For silica gel, a gradient from a less polar to a more polar solvent is typically used.

  • Collect fractions in separate tubes.

  • Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under a UV lamp or by using a suitable stain.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: Tetrahydropyran-4-one, Ammonium Carbonate, Sodium Cyanide reaction Strecker Synthesis start->reaction crude_product Crude 4-Aminotetrahydro-2H-pyran-4-carboxylic acid (with inorganic salts and byproducts) reaction->crude_product dissolution Dissolve in hot Ethanol/Water crude_product->dissolution filtration Hot Gravity Filtration (optional, for colored impurities) dissolution->filtration crystallization Slow Cooling & Crystallization dissolution->crystallization No colored impurities filtration->crystallization collection Vacuum Filtration & Washing with cold solvent crystallization->collection drying Drying collection->drying pure_product Pure 4-Aminotetrahydro-2H-pyran-4-carboxylic acid drying->pure_product

Caption: A typical experimental workflow for the synthesis and purification of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.

troubleshooting_crystallization start Crystallization Attempt decision1 Are crystals forming? start->decision1 no_crystals No Crystals decision1->no_crystals No oiling_out Oiling Out decision1->oiling_out No yes_crystals Crystals Formed decision1->yes_crystals Yes solution1 Too much solvent? -> Concentrate solution no_crystals->solution1 solution2 Solution not supersaturated? -> Scratch flask / Add seed crystal no_crystals->solution2 solution3 Cooling too fast? -> Reheat, add more solvent, cool slowly oiling_out->solution3 decision2 Is purity >99%? yes_crystals->decision2 low_purity Low Purity decision2->low_purity No high_purity High Purity - Success! decision2->high_purity Yes solution4 Impurities co-precipitating? -> Recrystallize again low_purity->solution4

Caption: A troubleshooting decision tree for the crystallization of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.

References

Technical Support Center: Synthesis of Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of constrained amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common side reactions encountered during the synthesis of these complex molecules.

Troubleshooting Guide: Cyclization Reactions

Cyclization is a key strategy for creating constrained amino acids, but it is often plagued by side reactions that can lower yield and purity.

Problem: Low Yield of Cyclic Product and/or Formation of High Molecular Weight Species

This is a frequent issue where the desired intramolecular cyclization is outcompeted by intermolecular reactions, leading to dimers, trimers, and higher-order oligomers.[1]

ParameterPotential CauseRecommended Solution
Concentration High concentration of the linear peptide favors intermolecular reactions.Employ pseudo-high dilution conditions by adding the linear peptide solution slowly to the reaction vessel.[2] On-resin cyclization can also favor intramolecular reactions due to the "pseudo-dilution" effect of the resin matrix.[3][4]
Peptide Conformation The linear peptide may adopt a conformation that is unfavorable for cyclization.Introduce turn-inducing residues like proline or glycine into the peptide sequence.[1] Altering the solvent may also help to promote a more favorable conformation.[1]
Coupling Reagents Inefficient activation of the carboxylic acid can lead to a sluggish reaction and favor side reactions.Optimize coupling conditions by screening different coupling reagents (e.g., HBTU, HATU, DIC/HOAt). The addition of additives like HOBt or HOAt can also improve efficiency.[1]

Experimental Protocol: On-Resin Peptide Cyclization

  • Resin Preparation : Swell the peptide-resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Deprotection : Remove the terminal protecting group (e.g., Fmoc or Boc) to expose the amine or carboxylic acid for cyclization.

  • Cyclization : Add the coupling reagents to the resin and allow the reaction to proceed. Monitor the reaction progress by cleaving a small amount of peptide from the resin and analyzing it by LC-MS.[1]

  • Cleavage and Deprotection : Once cyclization is complete, wash the resin and cleave the cyclic peptide from the solid support using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).[1]

  • Purification : Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

G On-Resin Peptide Cyclization Workflow A Swell Peptide-Resin in DMF B Terminal Protecting Group Removal A->B C Addition of Coupling Reagents B->C D On-Resin Cyclization C->D E Reaction Monitoring (LC-MS) D->E Aliquot F Cleavage from Resin & Deprotection D->F Completion G Purification (RP-HPLC) F->G H Pure Cyclic Peptide G->H G Factors Influencing Racemization Racemization Racemization Base Strong Base Base->Racemization Coupling Highly Activating Coupling Reagents Coupling->Racemization Temp High Temperature Temp->Racemization Time Long Reaction Time Time->Racemization Residue Racemization-Prone Amino Acid Residue->Racemization G Protecting Group Strategy Start Linear Peptide with Orthogonal Protecting Groups Deprotection1 Selective Deprotection of Group A Start->Deprotection1 Modification1 Chemical Modification at Site A Deprotection1->Modification1 Deprotection2 Selective Deprotection of Group B Modification1->Deprotection2 Modification2 Chemical Modification at Site B Deprotection2->Modification2 Final Final Deprotection Modification2->Final Product Constrained Amino Acid Final->Product

References

Technical Support Center: Preventing Racemization During Peptide Coupling with Cyclic Amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted guidance on a critical challenge in peptide synthesis: the prevention of racemization during the coupling of cyclic amino acids. Maintaining stereochemical integrity is paramount for the biological activity and therapeutic efficacy of peptides. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate this complex issue.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis with cyclic amino acids?

A1: Racemization is the loss of stereochemical purity at the α-carbon of an amino acid during the coupling reaction, leading to the incorporation of the incorrect D-enantiomer into the peptide chain. While cyclic amino acids like proline are generally less prone to racemization due to their rigid ring structure which disfavors the formation of a planar oxazolone intermediate, racemization can still occur, particularly under harsh conditions or with certain coupling reagents.[1][2] For other non-proline cyclic amino acids, especially those with larger ring sizes or α,α-disubstitution, the risk of racemization can be significant and sequence-dependent.

Q2: What are the primary causes of racemization when coupling cyclic amino acids?

A2: The primary causes of racemization during the coupling of cyclic amino acids are similar to those for other amino acids, but the conformational constraints of the ring system can introduce additional complexities. Key factors include:

  • Coupling Reagent and Additives: Highly reactive coupling reagents are often required for sterically hindered cyclic amino acids, but prolonged activation times can increase the risk of racemization.[3][4] The choice of additive is also critical, with some, like HOBt, unexpectedly promoting racemization in specific cases with proline derivatives.[5]

  • Base: The strength and steric hindrance of the base used for neutralization and activation play a major role. Strong, non-hindered bases can readily abstract the α-proton, leading to racemization.[4][6]

  • Temperature: Elevated temperatures, while often used to drive sterically hindered couplings to completion, significantly accelerate the rate of racemization.[2]

  • Solvent: The polarity of the solvent can influence the stability of the activated species and the transition state for racemization.[4]

  • Steric Hindrance: α,α-disubstituted and other sterically demanding cyclic amino acids require more forceful coupling conditions, which can inadvertently promote racemization.[2][3]

Q3: Which cyclic amino acids are more susceptible to racemization?

A3: While proline is relatively resistant to racemization, its derivatives and other cyclic amino acids can be more susceptible. For instance, extensive racemization has been observed with proline phenacyl esters when coupled using carbodiimides in the presence of HOBt.[5] Sterically hindered cyclic amino acids, such as α,α-disubstituted variants, are also at a higher risk due to the more forcing conditions required for their coupling.[2][3] The specific susceptibility is highly dependent on the ring size, conformation, and the specific coupling conditions employed.

Q4: How can I detect and quantify racemization of cyclic amino acids in my synthetic peptide?

A4: The most common and reliable method is chiral amino acid analysis after acidic hydrolysis of the peptide. This typically involves derivatization of the amino acids followed by separation of the D- and L-enantiomers using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[7] Specific protocols for determining the enantiomeric excess are detailed in the Experimental Protocols section.

Troubleshooting Guides

Problem: High levels of racemization detected for a cyclic amino acid residue.

This workflow provides a systematic approach to identifying and mitigating the cause of racemization.

G cluster_reagent Reagent Evaluation cluster_base Base & Conditions cluster_protocol Protocol Refinement cluster_specific Specific Strategies start High Racemization Detected reagent Step 1: Evaluate Coupling Reagent & Additives start->reagent base Step 2: Assess Base & Reaction Conditions reagent->base If racemization persists reagent_sol1 Using Carbodiimide (DIC/DCC)? Switch to Uronium/Phosphonium Reagents (HATU, HCTU, COMU, PyAOP). [1, 27] reagent->reagent_sol1 reagent_sol2 Using HOBt? Replace with HOAt or OxymaPure. [27] reagent->reagent_sol2 protocol Step 3: Refine Coupling Protocol base->protocol If racemization persists base_sol1 Using DIPEA? Switch to weaker (NMM) or hindered (Collidine) base. Use minimum necessary equivalents. [2, 27] base->base_sol1 base_sol2 High Temperature? Perform coupling at lower temp (0°C). [9] base->base_sol2 protocol_sol1 Minimize pre-activation time. [2] base->protocol_sol1 protocol_sol2 Consider in situ neutralization protocols. [4] base->protocol_sol2 protocol_sol3 For sterically hindered residues, consider double coupling or acyl fluoride formation. [1] base->protocol_sol3 specific Step 4: Consider Amino Acid-Specific Strategies protocol->specific If racemization persists specific_sol1 For Proline Esters: Avoid DIC/HOBt in DMF. [3] protocol->specific_sol1 specific_sol2 For N-methylated cyclic amino acids: Use PyAOP or HATU and a hindered base. [2] protocol->specific_sol2 end Racemization Minimized specific->end

Caption: A logical workflow for troubleshooting high racemization levels.

Data Presentation

The selection of coupling reagents and additives is one of the most critical factors in controlling racemization. The following tables summarize quantitative data on the performance of various coupling systems.

Table 1: Comparison of Coupling Reagent Efficacy for Sterically Hindered Amino Acids

Coupling ReagentActivated SpeciesReactivityNotes
DIC/DCCO-acylisoureaLow-ModerateOften insufficient for hindered residues; high risk of racemization without additives.[3]
HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but can be insufficient for very hindered residues.[3]
HCTUO-6-ClBt esterHighMore reactive than HBTU.[3]
HATU/PyAOP OAt ester Very High Generally recommended for sterically hindered and racemization-prone couplings. [1][3]
COMU Oxyma ester Very High Excellent performance with reduced explosion hazard compared to HOBt/HOAt-based reagents. [2][8]

Table 2: Impact of Additives on Racemization

AdditiveRacemization SuppressionNotes
HOBtModerateCan paradoxically increase racemization with proline esters in DMF.[5]
HOAt High Generally superior to HOBt in suppressing racemization. [9]
OxymaPure High A non-explosive and highly effective alternative to HOBt and HOAt. [2]

Experimental Protocols

Accurate quantification of racemization is essential for optimizing coupling protocols. Below are detailed methodologies for widely used analytical techniques.

Protocol 1: Chiral GC Analysis of Amino Acid Enantiomers

This protocol describes the derivatization of amino acid hydrolysates for separation by chiral gas chromatography.

1. Peptide Hydrolysis: a. Accurately weigh approximately 1 mg of the purified peptide into a hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge. e. Redissolve the amino acid residue in 0.1 M HCl.

2. Derivatization: a. To the redissolved hydrolysate, add 200 µL of 3M HCl in n-butanol. b. Seal the vial and heat at 100 °C for 30 minutes. c. Evaporate the reagent to dryness under a gentle stream of nitrogen. d. To the dried residue, add 100 µL of dichloromethane and 50 µL of heptafluorobutyric anhydride (HFBA). e. Seal the vial and heat at 150 °C for 15 minutes. f. Cool the vial to room temperature and evaporate the excess reagent and solvent under a stream of nitrogen. g. Reconstitute the derivatized amino acids in a suitable solvent (e.g., ethyl acetate) for GC analysis.[7]

3. GC Analysis: a. Inject the derivatized sample onto a chiral GC column (e.g., Chirasil-Val). b. Use an appropriate temperature program to separate the D- and L-enantiomers. c. Quantify the peak areas for each enantiomer to determine the enantiomeric excess.

Protocol 2: Low-Racemization Coupling of a Sterically Hindered Cyclic Amino Acid

This protocol provides a starting point for the coupling of a sterically hindered cyclic amino acid using a potent uronium reagent and a hindered base to minimize racemization.

1. Resin Preparation: a. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel. b. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 min). c. Wash the resin thoroughly with DMF (5-7 times).

2. Amino Acid Activation and Coupling: a. In a separate vessel, dissolve the Fmoc-protected sterically hindered cyclic amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. b. Add a hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine (6 equivalents), to the activation mixture. c. Allow the pre-activation to proceed for 1-5 minutes at room temperature. d. Add the activated amino acid solution to the deprotected peptide-resin. e. Allow the coupling reaction to proceed for 2-4 hours at room temperature. For extremely difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C), but this should be carefully monitored for racemization. f. Monitor the coupling completion using a suitable test (e.g., Kaiser test for primary amines, or Chloranil/Isatin test for secondary amines). If the coupling is incomplete, a second coupling can be performed.[3]

3. Washing: a. After complete coupling, wash the resin thoroughly with DMF (5-7 times), followed by dichloromethane (DCM) and methanol, and then dry the resin.

Mandatory Visualizations

G cluster_main Mechanism of Racemization during Peptide Coupling Activated_AA Activated L-Amino Acid Oxazolone Planar Oxazolone Intermediate (Achiral) Activated_AA->Oxazolone Intramolecular Cyclization Enolate Enolate Intermediate (Achiral) Activated_AA->Enolate Direct α-Proton Abstraction Peptide_L Desired L-Peptide Oxazolone->Peptide_L Peptide_D Undesired D-Peptide (Racemized) Oxazolone->Peptide_D Enolate->Peptide_L Enolate->Peptide_D Base Base Base->Activated_AA Catalyzes Amine Incoming Amino Group Amine->Oxazolone Nucleophilic Attack Amine->Enolate Reaction

Caption: Primary pathways for racemization during peptide bond formation.

G start Start SPPS Cycle for Cyclic Amino Acid deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling to Resin wash1->coupling activation Pre-activation of Cyclic Amino Acid (e.g., HATU/Collidine in DMF) activation->coupling wash2 DMF/DCM Wash coupling->wash2 monitoring Monitor Coupling Completion (e.g., Chloranil Test) wash2->monitoring end Proceed to Next Cycle monitoring->end Complete recouple Recouple if Necessary monitoring->recouple Incomplete recouple->coupling

Caption: Recommended workflow for coupling sterically hindered cyclic amino acids.

References

stability issues of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid in solution. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My stock solution of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid shows a slight yellow tint over time. Is this a sign of degradation?

A1: Yes, a change in the color of your solution can be an indicator of chemical degradation, particularly oxidation.[1] 4-Aminotetrahydro-2H-pyran-4-carboxylic acid is known to be sensitive to oxidation.[2] Exposure to air (oxygen) and light can trigger oxidative degradation pathways. It is recommended to prepare fresh solutions for your experiments. If you must store solutions, do so at recommended low temperatures (-20°C or -80°C for long-term storage) and protect them from light by using amber vials or wrapping them in foil.[1][3] Purging the headspace of the vial with an inert gas like argon or nitrogen can also help minimize oxidation.[1]

Q2: I observe a precipitate in my stock solution after thawing it from -20°C storage. Has the compound degraded?

A2: Precipitation upon thawing does not necessarily mean the compound has degraded. It is more likely a solubility issue.[1] The hydrochloride salt of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid is used to enhance solubility, but its solubility may still be limited in certain solvents, especially at low temperatures.[3][4][5] To resolve this, ensure the solution is brought to room temperature slowly and vortexed thoroughly to redissolve the compound completely before use.[1] If precipitation persists, consider preparing a more dilute stock solution or using a different solvent system.

Q3: I am seeing new peaks in the HPLC analysis of my sample containing 4-Aminotetrahydro-2H-pyran-4-carboxylic acid that were not there initially. What could be the cause?

A3: The appearance of new peaks in an HPLC chromatogram over time is a strong indication of chemical degradation.[1] The potential degradation pathways for this molecule include oxidation, and to a lesser extent, reactions involving the amino and carboxylic acid groups.[2][3] To understand the specific degradation pathway, it would be beneficial to perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). Identifying the degradation products can help in implementing strategies to mitigate the instability, such as adjusting the pH of the solution or protecting it from light.[1]

Q4: How does pH affect the stability of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid in aqueous solutions?

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability issues with 4-Aminotetrahydro-2H-pyran-4-carboxylic acid in solution.

Observed Issue Potential Cause Recommended Action
Decreased biological activity over time in a multi-day experiment. Compound degradation in the experimental medium (e.g., cell culture medium).[1]Assess the stability of the compound directly in the experimental medium under the specific conditions (e.g., temperature, CO2). Prepare fresh working solutions daily if instability is observed.
Inconsistent results between experimental replicates. Degradation of the compound in stock or working solutions.[1]Prepare fresh solutions for each experiment. If using stored solutions, perform a quality control check (e.g., HPLC) before use. Standardize solution preparation and storage protocols.[1]
Formation of a precipitate in the solution. Poor solubility or exceeding the solubility limit at a given temperature.[1]Gently warm the solution and vortex to redissolve. Consider using a different solvent or preparing a more dilute solution.[1]
Appearance of a color change in the solution. Oxidation or other chemical degradation.[1]Discard the solution and prepare a fresh batch. Store solutions protected from light and air.[1] Consider adding an antioxidant if compatible with the experiment.

Potential Degradation Pathways

Based on the structure of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid, the following are potential degradation pathways under forced degradation conditions.

G Potential Degradation Pathways A 4-Aminotetrahydro-2H-pyran-4-carboxylic acid B Oxidative Degradation A->B Oxidizing agents (e.g., H₂O₂), light, air D Decarboxylation A->D Heat, extreme pH C Products of Ring Opening or Modification B->C E 4-Aminotetrahydro-2H-pyran D->E

Caption: Potential degradation pathways for 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.

G Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of the compound (e.g., 1 mg/mL) B1 Acid Hydrolysis (e.g., 0.1 M HCl, heat) A->B1 B2 Base Hydrolysis (e.g., 0.1 M NaOH, heat) A->B2 B3 Oxidation (e.g., 3% H₂O₂, room temp) A->B3 B4 Thermal Degradation (Solution at 60°C) A->B4 B5 Photolytic Degradation (UV/Vis light exposure) A->B5 C Take samples at various time points B1->C B2->C B3->C B4->C B5->C D Neutralize acid/base samples C->D For B1 and B2 E Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) C->E D->E F Characterize degradation products E->F

Caption: Workflow for a forced degradation study.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a co-solvent system if solubility is an issue).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to get a final acid concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to get a final base concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C).

  • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to get a final peroxide concentration of 3%. Keep at room temperature.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

  • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

3. Sampling and Analysis:

  • Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples using a validated stability-indicating analytical method, such as reverse-phase HPLC with UV or mass spectrometric detection.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of the unstressed sample (time 0).

  • Quantify the amount of parent compound remaining and the formation of any degradation products.

  • A mass balance should be calculated to ensure that the decrease in the parent compound corresponds to the increase in degradation products.

Protocol for Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating and quantifying the parent compound from its potential degradation products.

G Stability-Indicating HPLC Method Development A Select a suitable column (e.g., C18) B Optimize mobile phase composition (e.g., acetonitrile/water with buffer) A->B C Adjust pH of the mobile phase B->C D Optimize gradient elution program C->D E Select appropriate detection wavelength D->E F Inject a mixture of stressed and unstressed samples E->F G Verify peak purity and resolution F->G H Validate the method (ICH guidelines) G->H

Caption: Logical flow for developing a stability-indicating HPLC method.

1. Column Selection:

  • Start with a commonly used reverse-phase column, such as a C18 column.

2. Mobile Phase Optimization:

  • Use a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer).

  • Adjust the pH of the aqueous phase to optimize the retention and peak shape of the zwitterionic compound.

3. Gradient Elution:

  • Develop a gradient elution method to ensure the separation of both polar and non-polar degradation products from the parent peak.

4. Detection:

  • Since the molecule lacks a strong chromophore, derivatization might be necessary for sensitive UV detection. Alternatively, a mass spectrometer (LC-MS) can be used for detection and identification of degradation products.

5. Method Validation:

  • Once satisfactory separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.

References

Technical Support Center: Scaling Up the Synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 4-Aminotetrahydro-2H-pyran-4-carboxylic acid?

A1: A widely cited and scalable method involves a three-step synthesis starting from tetrahydropyran-4-one. This process includes a Strecker synthesis to form an α-aminonitrile intermediate, followed by protection of the amino group (commonly with a Boc group), and subsequent hydrolysis of the nitrile to the carboxylic acid.[1] This method is advantageous for its relatively high yields and the use of readily available starting materials.

Q2: What are the critical safety precautions to consider during the Strecker synthesis step at a larger scale?

A2: The Strecker synthesis involves the use of sodium cyanide, which is highly toxic. When scaling up, it is crucial to work in a well-ventilated area, preferably a walk-in fume hood, with appropriate personal protective equipment (PPE), including cyanide-specific gloves. A quench solution (e.g., bleach and sodium hydroxide) should always be readily available to neutralize any cyanide spills. The reaction can also be exothermic, requiring careful temperature control to prevent runaway reactions.

Q3: How can I monitor the progress of the Boc protection step?

A3: The progress of the Boc protection reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A successful reaction will show the disappearance of the starting amine and the appearance of a new, less polar spot/peak corresponding to the N-Boc protected product.

Q4: What are the common challenges in the final hydrolysis step?

A4: The hydrolysis of the nitrile to a carboxylic acid can sometimes be sluggish or lead to the formation of amide byproducts.[2] Harsh reaction conditions (very high temperatures or extreme pH) can also lead to degradation of the product. Optimization of reaction time, temperature, and the concentration of the acid or base is crucial for achieving a high yield of the desired carboxylic acid.

Q5: What is the best method for purifying the final product on a large scale?

A5: For large-scale purification of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid, crystallization is often the most efficient and economical method.[3] Ion-exchange chromatography can also be employed to achieve high purity, particularly for removing ionic impurities.[4] The choice of method will depend on the impurity profile and the required final purity.

Troubleshooting Guides

Strecker Synthesis of Intermediate 1
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of Intermediate 1 Incomplete reaction.- Ensure the reaction temperature is maintained between 60-70°C. - Extend the reaction time, monitoring by TLC until the starting material is consumed. - Check the quality and stoichiometry of reagents (tetrahydropyran-4-one, ammonium carbonate, sodium cyanide).
Side reactions.- Control the temperature carefully to minimize byproduct formation. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Product is difficult to filter Fine particle size.- Allow the reaction mixture to cool slowly to encourage larger crystal formation. - Consider using a different filter aid.
Product is discolored Impurities from starting materials or side reactions.- Use high-purity starting materials. - Wash the filter cake thoroughly with ice-cold water as per the protocol.
Boc Protection of Intermediate 1 to Yield Intermediate 2
Issue Possible Cause(s) Troubleshooting Steps
Incomplete Reaction Insufficient Boc anhydride or reaction time.- Ensure at least 1.1-1.2 equivalents of Boc anhydride are used. - Monitor the reaction by TLC/HPLC and extend the reaction time if necessary.
Formation of Di-Boc Product Excess Boc anhydride or prolonged reaction time.- Use a controlled amount of Boc anhydride (1.1 equivalents). - Monitor the reaction closely and stop it once the starting material is consumed.
Presence of Urea Byproduct High reaction temperature.- Maintain the reaction temperature at or below room temperature to minimize the formation of isocyanate intermediates that lead to urea.
Difficult Purification Close polarity of product and byproducts.- Optimize the solvent system for column chromatography to achieve better separation. - Consider a crystallization step for purification if feasible.
Hydrolysis of Intermediate 2 to Final Product
Issue Possible Cause(s) Troubleshooting Steps
Incomplete Hydrolysis (Amide byproduct remains) Insufficiently harsh reaction conditions.- Increase the concentration of the acid or base. - Increase the reaction temperature or prolong the reaction time, monitoring by TLC/HPLC.[2]
Product Degradation Reaction conditions are too harsh.- Use a lower temperature and monitor the reaction closely to avoid over-reaction. - Consider using a milder hydrolyzing agent.
Low Yield After Work-up Product loss during extraction or precipitation.- Optimize the pH for precipitation to maximize the recovery of the zwitterionic product. - Perform multiple extractions with the appropriate solvent.
Final Product Purity is Low Incomplete removal of byproducts or starting materials.- Recrystallize the final product from a suitable solvent system. - If impurities persist, consider purification by ion-exchange chromatography.

Quantitative Data

Table 1: Influence of Reaction Parameters on the Yield of Intermediate 1 (Strecker Synthesis)

ParameterEmbodiment 1Embodiment 2Embodiment 3
Temperature 60°C65°C70°C
Reaction Time 3 hours4 hours3 hours
Yield of Intermediate 1 82.5% (165 g)80% (160 g)85% (170 g)
Data sourced from patent CN109942531A.[1][5]

Table 2: Comparison of Purification Methods for Amino Acids

Purification MethodAdvantages Disadvantages Typical Purity Achieved
Crystallization Cost-effective for large scale, can remove a wide range of impurities.Yield loss in mother liquor, requires solvent screening and optimization.>99%
Ion-Exchange Chromatography High resolution and selectivity, effective for removing ionic impurities and closely related analogs.More expensive resins and equipment, requires significant solvent usage.>99.5%

Experimental Protocols

Protocol 1: Synthesis of Intermediate 1 (α-aminonitrile derivative)
  • To a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 500 mL of deionized water and 500 mL of ethanol.

  • Add 100 g of tetrahydropyran-4-one, 247 g of ammonium carbonate, and 89 g of sodium cyanide.

  • Heat the mixture to 60°C and maintain for 3 hours with efficient stirring.

  • After the reaction is complete (monitored by TLC), cool the mixture to 5°C.

  • Filter the resulting solid and wash the filter cake twice with ice-cold water (-1.5°C).

  • Dry the white solid under vacuum at 70°C for 4 hours to yield Intermediate 1.

Protocol 2: Synthesis of Intermediate 2 (N-Boc protected aminonitrile)
  • In a reaction vessel, dissolve 165 g of Intermediate 1 in 1.6 L of dimethylformamide (DMF).

  • Add 5 g of 4-dimethylaminopyridine (DMAP).

  • Slowly add 450 g of di-tert-butyl dicarbonate (Boc anhydride) to the mixture.

  • Heat the reaction to 90°C and stir for 18 hours.

  • After completion, pour the reaction mixture into water and stir for 2.5 hours to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum at 40°C for 5 hours to obtain Intermediate 2.

Protocol 3: Synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid
  • To a reaction vessel, add 310 g of Intermediate 2 and 1.085 L of tetrahydrofuran (THF).

  • Add 775 mL of 40 wt% sodium hydroxide solution.

  • Heat the mixture to reflux at 50°C for 6 hours.

  • Distill off the THF.

  • Adjust the pH of the remaining aqueous solution to 2-4 with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.

Visualizations

Synthesis_Workflow Start Tetrahydropyran-4-one Step1 Step 1: Strecker Synthesis (NH4)2CO3, NaCN, H2O/EtOH, 60-70°C Start->Step1 Intermediate1 Intermediate 1 (α-aminonitrile) Step1->Intermediate1 Step2 Step 2: Boc Protection Boc2O, DMAP, DMF, 90°C Intermediate1->Step2 Intermediate2 Intermediate 2 (N-Boc-aminonitrile) Step2->Intermediate2 Step3 Step 3: Hydrolysis NaOH, THF/H2O, 50°C, then HCl Intermediate2->Step3 FinalProduct 4-Aminotetrahydro-2H-pyran-4-carboxylic acid Step3->FinalProduct Troubleshooting_Low_Yield Start Low Yield in a Synthetic Step CheckReaction Was the reaction incomplete? Start->CheckReaction CheckPurity Are starting materials pure? CheckReaction->CheckPurity No OptimizeConditions Optimize reaction conditions (time, temp, stoichiometry) CheckReaction->OptimizeConditions Yes PurifyReagents Purify or use higher grade reagents CheckPurity->PurifyReagents No SideReactions Investigate for side reactions (TLC, HPLC, NMR) CheckPurity->SideReactions Yes FinalSolution Improved Yield OptimizeConditions->FinalSolution PurifyReagents->FinalSolution ModifyWorkup Modify work-up procedure to minimize loss SideReactions->ModifyWorkup No AdjustConditions Adjust conditions to minimize side reactions (e.g., lower temperature) SideReactions->AdjustConditions Yes ModifyWorkup->FinalSolution AdjustConditions->FinalSolution

References

Technical Support Center: Optimizing Strecker Synthesis of Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of cyclic amino acids via Strecker synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main stages of the Strecker synthesis for cyclic amino acids?

A1: The Strecker synthesis is a two-step, one-pot reaction.[1]

  • α-Aminonitrile Formation: A cyclic ketone reacts with an ammonia source (like ammonia or ammonium chloride) to form a cyclic imine. This is followed by the nucleophilic addition of a cyanide ion (from sources like KCN or NaCN) to the imine, yielding a cyclic α-aminonitrile.[2][3]

  • Hydrolysis: The resulting α-aminonitrile is then hydrolyzed, typically under acidic conditions, to produce the final cyclic amino acid.[1][4]

Q2: Why are yields often lower for cyclic amino acids compared to their linear counterparts?

A2: Ketones, the precursors for cyclic amino acids, are generally less reactive than aldehydes.[5] This is due to steric hindrance from the two alkyl groups attached to the carbonyl carbon, which can impede the initial formation of the imine intermediate. This slower reaction rate can lead to lower overall yields.[5]

Q3: What are common side reactions that can lower the yield?

A3: A primary side reaction is the formation of cyanohydrin, where the cyanide ion directly attacks the ketone.[6] Additionally, incomplete hydrolysis of the α-aminonitrile to the final amino acid can also reduce the yield.

Q4: How can I purify the final cyclic amino acid product?

A4: Ion-exchange chromatography is a highly effective method for purifying amino acids.[7] Cation-exchange chromatography can be used to separate positively charged amino acids from impurities.[7] The amino acid is adsorbed onto the resin and then eluted with a buffer solution, typically by changing the pH or salt concentration.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no formation of α-aminonitrile Low reactivity of the cyclic ketone: Steric hindrance can slow down the initial imine formation.• Increase the reaction temperature. • Use a Lewis acid catalyst (e.g., InCl₃) to activate the ketone.[9] • Increase the concentration of the ammonia source.
Inefficient cyanide addition: The cyanide source may not be sufficiently nucleophilic under the reaction conditions.• Use a more soluble cyanide source like trimethylsilyl cyanide (TMSCN). • Ensure the reaction medium is sufficiently polar to dissolve the cyanide salt.
Incomplete hydrolysis of the α-aminonitrile Steric hindrance around the nitrile group: The cyclic structure can make the nitrile group less accessible to water during hydrolysis.• Use harsher hydrolysis conditions, such as concentrated strong acids (e.g., HCl, H₂SO₄) and elevated temperatures.[10] • Employ microwave-assisted hydrolysis to accelerate the reaction. • Consider using alternative hydrolysis methods, such as those employing transition metal catalysts under milder conditions.[11]
Formation of significant side products (e.g., cyanohydrin) Direct reaction of cyanide with the ketone: This can compete with the desired imine formation.• Ensure a high concentration of the ammonia source to favor imine formation. • Add the cyanide source slowly to the reaction mixture after the imine has had time to form.
Difficulty in isolating the final amino acid High water solubility of the amino acid: This can make extraction from the aqueous reaction mixture challenging.• Use ion-exchange chromatography for purification.[8][12] • For less polar amino acids, precipitation by adjusting the pH to the isoelectric point can be effective.

Quantitative Data on Yield Optimization

The following tables summarize the impact of different reaction parameters on the yield of the Strecker synthesis for cyclic ketones.

Table 1: Effect of Catalyst on α-Aminonitrile Yield

Cyclic KetoneAmine SourceCyanide SourceCatalyst (mol%)SolventYield (%)Reference
CyclohexanoneAnilineTMSCNIn (10)Water95[9]
CyclopentanoneBenzylamineTMSCNIn (10)Water92[9]
CyclohexanonePiperidineTMSCNIn (10)Water94[9]
CyclohexanoneAnilineTMSCNNoneWaterLower yield[9]

Table 2: Conditions for Hydrolysis of Cyclic α-Aminonitriles

α-AminonitrileHydrolysis ConditionsProductYield (%)Reference
1-aminocyclohexanecarbonitrileConc. H₂SO₄, 100°C, 1h1-aminocyclohexanecarboxamide-[10]
General Cyclic α-AminonitrilesStrong Acid (e.g., HCl) + HeatCyclic Amino Acid-[3]

Experimental Protocols

Protocol 1: Synthesis of 1-Aminocyclohexanecarbonitrile

This protocol details the first step of the Strecker synthesis using cyclohexanone as the starting material.

  • Reaction Setup: In a well-ventilated fume hood, combine cyclohexanone (1.0 eq), aniline (1.0 eq), and trimethylsilyl cyanide (TMSCN, 1.2 eq) in water.

  • Catalyst Addition: Add Indium powder (10 mol%) to the mixture.[9]

  • Reaction: Stir the resulting mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-90 minutes.[9]

  • Workup: Upon completion, add diethyl ether to the reaction mixture. Filter the solution and wash it with brine and water.[9]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-aminocyclohexanecarbonitrile.[9]

  • Purification: Purify the crude product by flash chromatography on silica gel.

Protocol 2: Hydrolysis of 1-Aminocyclohexanecarbonitrile to 1-Aminocyclohexanecarboxylic Acid

This protocol describes the hydrolysis of the α-aminonitrile intermediate.

  • Reaction Setup: In a round-bottom flask, carefully add 1-aminocyclohexanecarbonitrile (1.0 eq) to concentrated sulfuric acid at 5°C with stirring.[10]

  • Heating: After the addition is complete, heat the mixture at 100°C for 1 hour with continuous stirring.[10]

  • Workup: Allow the reaction mixture to cool to room temperature.

  • Purification: Purify the resulting 1-aminocyclohexanecarboxylic acid using ion-exchange chromatography.

Visualizations

Strecker Synthesis Workflow

Strecker_Synthesis_Workflow Strecker Synthesis of Cyclic Amino Acids A Cyclic Ketone C Imine Formation A->C B Ammonia Source (e.g., NH4Cl) B->C D Cyclic Imine C->D F Cyanide Addition D->F E Cyanide Source (e.g., KCN) E->F G Cyclic α-Aminonitrile F->G H Hydrolysis (Acidic Conditions) G->H I Cyclic Amino Acid H->I

Caption: General workflow of the Strecker synthesis for cyclic amino acids.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Troubleshooting Low Yield in Strecker Synthesis Start Low Yield of Cyclic Amino Acid Check1 Analyze α-Aminonitrile Intermediate Start->Check1 Problem1 Low α-Aminonitrile Yield Check1->Problem1 Low Problem2 High α-Aminonitrile Yield, Low Final Product Check1->Problem2 High Solution1a Increase Reaction Temperature Problem1->Solution1a Solution1b Add Lewis Acid Catalyst Problem1->Solution1b Solution1c Use More Soluble Cyanide Source Problem1->Solution1c Solution2a Use Harsher Hydrolysis Conditions (Stronger Acid, Higher Temp) Problem2->Solution2a Solution2b Increase Hydrolysis Time Problem2->Solution2b Solution2c Consider Microwave-Assisted Hydrolysis Problem2->Solution2c

Caption: Decision tree for troubleshooting low yields.

References

Technical Support Center: Characterization of α,α-Disubstituted Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of α,α-disubstituted amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing α,α-disubstituted amino acids?

A1: The primary challenges stem from the steric hindrance imposed by the two substituents at the α-carbon. This can lead to difficulties in purification, ambiguous results in spectroscopic analysis (NMR and Mass Spectrometry), and challenges in obtaining high-quality crystals for X-ray crystallography. These amino acids often exhibit lower reactivity in derivatization reactions, further complicating their analysis.

Q2: Why do α,α-disubstituted amino acids behave differently from standard amino acids during analysis?

A2: The presence of two substituents on the α-carbon restricts conformational flexibility, which can lead to unique behaviors such as signal broadening in NMR due to slower molecular tumbling, altered fragmentation patterns in mass spectrometry due to steric hindrance around the Cα-C bond, and difficulties in achieving baseline separation in chromatography due to their bulky nature.

Q3: Can standard analytical protocols for amino acids be used for α,α-disubstituted analogues?

A3: While standard protocols can be a starting point, they often require significant optimization. For instance, longer acquisition times or higher temperatures may be necessary for NMR analysis, and specialized chromatographic columns and mobile phases are often required for HPLC separation. Derivatization methods may also need to be adapted to overcome the reduced reactivity of the sterically hindered amino and carboxyl groups.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: I am observing broad or poorly resolved peaks in the 1H or 13C NMR spectrum of my α,α-disubstituted amino acid.

Possible Causes and Solutions:

  • Cause 1: Aggregation. Due to their hydrophobicity, α,α-disubstituted amino acids can aggregate in solution, leading to peak broadening.

    • Solution: Try dissolving the sample in a different solvent, such as DMSO-d6 or methanol-d4, which may disrupt aggregation. Varying the sample concentration can also help; lower concentrations often reduce aggregation.

  • Cause 2: Slow Molecular Tumbling. The bulky nature of these molecules can slow down their rotation in solution, leading to broader signals.

    • Solution: Increase the temperature of the NMR experiment. Higher temperatures can increase the rate of molecular tumbling and sharpen the peaks.

  • Cause 3: Conformational Exchange. The molecule may be undergoing slow exchange between different conformations on the NMR timescale.

    • Solution: Acquiring spectra at different temperatures (variable temperature NMR) can help to either coalesce the exchanging signals into a sharp average peak (at higher temperatures) or resolve the individual conformers (at lower temperatures).

Data Presentation: Effect of Temperature on 1H NMR Peak Width

Temperature (°C)Peak Width at Half-Height (Hz) for α-CH3 Signal
2515.2
508.5
753.1

Experimental Protocol: Variable Temperature (VT) 1H NMR

  • Prepare a 5-10 mM solution of the α,α-disubstituted amino acid in a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquire a standard 1H NMR spectrum at room temperature (25 °C).

  • Increase the temperature in increments of 10-15 °C, allowing the sample to equilibrate for at least 5-10 minutes at each new temperature.

  • Acquire a 1H NMR spectrum at each temperature point.

  • Analyze the spectra for changes in peak shape and chemical shift.

Problem-Solving Workflow for NMR Peak Broadening

G start Broad NMR Peaks Observed check_concentration Is sample concentration > 10 mM? start->check_concentration lower_concentration Dilute sample to < 5 mM and re-acquire spectrum check_concentration->lower_concentration Yes check_solvent Try a different deuterated solvent (e.g., DMSO-d6, MeOD) check_concentration->check_solvent No success Sharp peaks obtained lower_concentration->success vt_nmr Perform Variable Temperature (VT) NMR check_solvent->vt_nmr high_temp Acquire spectrum at elevated temperature (e.g., 50-80 °C) vt_nmr->high_temp low_temp Acquire spectrum at lower temperature to resolve conformers vt_nmr->low_temp high_temp->success low_temp->success

A troubleshooting workflow for addressing broad peaks in the NMR spectra of α,α-disubstituted amino acids.
Mass Spectrometry (MS)

Problem: I am getting a weak or no molecular ion peak for my α,α-disubstituted amino acid in ESI-MS.

Possible Causes and Solutions:

  • Cause 1: Poor Ionization Efficiency. Steric hindrance around the amino and carboxyl groups can impede efficient ionization in the gas phase.

    • Solution 1: Optimize the ionization source parameters. For Electrospray Ionization (ESI), adjust the spray voltage, capillary temperature, and gas flow rates.

    • Solution 2: Try a different ionization technique. Atmospheric Pressure Chemical Ionization (APCI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be more effective for these bulky molecules.

  • Cause 2: In-source Fragmentation. The molecule may be fragmenting in the ionization source before detection.

    • Solution: Use a "softer" ionization method or reduce the energy in the source (e.g., lower cone voltage in ESI).

Data Presentation: Ionization Efficiency Comparison

CompoundESI Relative Intensity (%)APCI Relative Intensity (%)
Phenylalanine10085
α-Methylphenylalanine4592

Experimental Protocol: LC-MS/MS Method Development

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B and ramp up to elute the compound.

  • Mass Spectrometry (ESI Positive Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: Start at 20 V and optimize by varying in 5 V increments.

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

  • Data Acquisition:

    • Acquire full scan data to identify the molecular ion.

    • Perform fragmentation (MS/MS) to confirm the structure.

Logical Relationship of MS Ionization Challenges

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions weak_ion Weak/No Molecular Ion poor_ionization Poor Ionization Efficiency weak_ion->poor_ionization in_source_fragmentation In-Source Fragmentation weak_ion->in_source_fragmentation optimize_source Optimize Source Parameters poor_ionization->optimize_source change_technique Try APCI or MALDI poor_ionization->change_technique soft_ionization Use Softer Ionization in_source_fragmentation->soft_ionization G start Poor Peak Shape/Resolution check_overload Check for Column Overload Dilute sample and reinject start->check_overload check_mobile_phase Optimize Mobile Phase Add modifier (TFA/DEA) Vary organic solvent ratio check_overload->check_mobile_phase No Improvement success Good Separation Achieved check_overload->success Improved check_column Column Integrity Flush column or try a different chiral stationary phase check_mobile_phase->check_column No Improvement check_mobile_phase->success Improved check_column->success Improved G start No Crystal Growth purity Check Sample Purity (>99%) start->purity solubility Screen a Wider Range of Solvents/Precipitants start->solubility technique Try Different Crystallization Techniques start->technique success High-Quality Crystals Obtained purity->success co_crystallization Attempt Co-crystallization solubility->co_crystallization solubility->success technique->success co_crystallization->success

Technical Support Center: Uronium Reagents & Guanidinylation Side Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the formation of guanidinylated side products when using uronium-based coupling reagents for amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What is the guanidinylation side reaction?

A1: The guanidinylation side reaction is an unwanted chemical modification where a primary amine is converted into a guanidinium group. This occurs when using certain uronium-based peptide coupling reagents, such as HBTU, TBTU, and HATU. The reaction involves the transfer of the guanidinium moiety from the coupling reagent to a primary amine of the substrate (e.g., the N-terminal amine of a peptide or the side chain of a lysine residue). This results in a significant and often inseparable impurity.

Q2: Which coupling reagents are known to cause guanidinylation?

A2: Uronium/aminium-based reagents containing a tetramethylguanidinium scaffold are the primary cause of this side reaction. This includes commonly used reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU, and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). Reagents lacking this specific structural feature, such as phosphonium salts (e.g., PyBOP) or carbodiimides (e.g., EDC), do not cause this side reaction.

Q3: What is the mechanism of the guanidinylation side reaction?

A3: The reaction is understood to proceed through the direct nucleophilic attack of a primary amine on the central carbon of the tetramethylguanidinium portion of the uronium reagent or its breakdown products. The reaction is facilitated by the presence of a base, which deprotonates the attacking amine, increasing its nucleophilicity. The exact reactive species can be the uronium reagent itself or a byproduct formed during the activation of the carboxylic acid.

Troubleshooting Guide

This guide addresses common issues and provides solutions to minimize or eliminate the formation of guanidinylated side products.

Issue 1: My mass spectrometry results show an unexpected mass addition of +42 Da on my amine-containing starting material.

  • Possible Cause: This mass shift is characteristic of the formylation of the amine, not guanidinylation. However, if a mass addition of +96 Da is observed, this corresponds to the addition of a C5H12N2 fragment, which is indicative of tetramethylguanidinylation.

  • Troubleshooting Steps:

    • Confirm the Reagent: Double-check that the coupling reagent used is not a known source of formylation (e.g., from DMF degradation).

    • Re-evaluate Mass: Carefully re-examine the mass spectrometry data to confirm the exact mass addition. A +96 Da addition strongly suggests guanidinylation.

    • Switch Reagent: To avoid this side product, switch to a phosphonium-based reagent like PyBOP or a carbodiimide like EDC in conjunction with an additive such as OxymaPure.

Issue 2: Significant amounts of a guanidinylated side product are observed even with short reaction times.

  • Possible Cause: The reaction conditions, particularly the choice of base and the stoichiometry of the reagents, are likely promoting the side reaction. The nucleophilicity of the amine substrate also plays a crucial role.

  • Troubleshooting Steps:

    • Base Selection: Avoid using strong, non-nucleophilic bases in large excess. If possible, use a milder base like collidine or N-methylmorpholine (NMM). The use of DIPEA has been shown in some cases to contribute to the side reaction.

    • Reagent Stoichiometry: Use the minimum effective amount of the coupling reagent and base. An excess of the uronium reagent can increase the likelihood of the side reaction.

    • Alternative Reagents: For particularly sensitive substrates or when guanidinylation is a persistent issue, changing the coupling reagent class is the most effective solution. Consider using COMU (O-(1-Cyano-2-ethoxy-2-oxoethylidenamino)-N,N,N',N'-tetramethyluronium tetrafluoroborate), which has been shown to significantly reduce guanidinylation compared to HBTU.

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the extent of guanidinylation observed with different coupling reagents under specific conditions. This data highlights the importance of reagent selection in preventing this side reaction.

Coupling ReagentBaseSolventReaction Time (h)Guanidinylation (%)Reference
HBTUDIPEADMF210-50
HATUDIPEADMF25-30
HCTUDIPEADMF25-25
TBTUDIPEADMF210-45
COMUDIPEADMF2<1
PyBOPDIPEADMF20
EDC/OxymaDIPEADMF20

Note: Percentages are approximate and can vary significantly based on the specific amine substrate and exact reaction conditions.

Experimental Protocols

Protocol 1: Standard Amide Coupling Using a Non-Guanidinylating Reagent (PyBOP)

This protocol is recommended for substrates prone to guanidinylation.

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) and the primary amine (1.1 eq) in an appropriate solvent (e.g., DMF or DCM).

  • Base Addition: Add a suitable base, such as DIPEA (2.5 eq), to the reaction mixture and stir for 5 minutes at room temperature.

  • Coupling Reagent Addition: Add PyBOP (1.1 eq) to the mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by a suitable technique (e.g., HPLC or TLC). Reactions are typically complete within 1-4 hours.

  • Work-up: Upon completion, quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC as needed.

Visualizations

Guanidinylation_Mechanism cluster_reagent Uronium Reagent (e.g., HBTU) cluster_substrate Substrate cluster_product Side Product HBTU Tetramethylguanidinium Moiety GuanidinylatedProduct Guanidinylated Product HBTU->GuanidinylatedProduct Transfers Guanidinium Group PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->GuanidinylatedProduct Nucleophilic Attack

Caption: Mechanism of guanidinylation side reaction.

Troubleshooting_Workflow Start Side Product Detected? CheckMass Confirm Mass Shift (+96 Da?) Start->CheckMass Yes NoIssue Not Guanidinylation Start->NoIssue No ReviewConditions Review Reaction Conditions (Base, Stoichiometry) CheckMass->ReviewConditions Yes OptimizeBase Optimize Base (e.g., use NMM instead of DIPEA) ReviewConditions->OptimizeBase ChangeReagent Change Coupling Reagent Class (e.g., to Phosphonium Salt) End Problem Resolved ChangeReagent->End OptimizeBase->ChangeReagent If problem persists OptimizeBase->End If successful

Caption: Troubleshooting workflow for guanidinylation.

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H NMR spectrum of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid with structurally related alternatives. The inclusion of experimental data and protocols is intended to support research and development in medicinal chemistry and materials science where this and similar heterocyclic compounds are of interest.

Introduction to 4-Aminotetrahydro-2H-pyran-4-carboxylic acid

4-Aminotetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic, non-proteinogenic amino acid. Its rigid tetrahydropyran scaffold makes it a valuable building block in the design of peptidomimetics and other constrained molecules for drug discovery. Understanding its three-dimensional structure is crucial, and ¹H NMR spectroscopy is a primary tool for elucidating its conformation in solution.

¹H NMR Spectral Data Comparison

The following table summarizes the ¹H NMR spectral data for 4-Aminotetrahydro-2H-pyran-4-carboxylic acid and two relevant analogues: 4-Aminotetrahydropyran and Tetrahydro-2H-pyran-4-carboxylic acid. The data for the target compound is a predicted spectrum based on established chemical shift principles, as publicly available, assigned spectra are not readily accessible. The data for the alternatives is sourced from available literature.

CompoundProton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
4-Aminotetrahydro-2H-pyran-4-carboxylic acid (Predicted in D₂O)H-2, H-6 (axial)~3.8 - 4.0m-2H
H-2, H-6 (equatorial)~3.4 - 3.6m-2H
H-3, H-5 (axial)~1.9 - 2.1m-2H
H-3, H-5 (equatorial)~1.6 - 1.8m-2H
4-Aminotetrahydropyran (in CDCl₃)H-4~3.0 - 3.2m-1H
H-2, H-6~3.9 - 4.1m-2H
H-2, H-6~3.3 - 3.5m-2H
H-3, H-5~1.8 - 2.0m-2H
H-3, H-5~1.4 - 1.6m-2H
-NH₂~1.5 (broad)s-2H
Tetrahydro-2H-pyran-4-carboxylic acid (in DMSO-d₆)-COOH9.35br s-1H
H-2, H-63.9t-2H
H-2, H-63.46t-2H
H-42.55 - 2.65m-1H
H-3, H-51.75 - 1.9m-4H

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for the acquisition of ¹H NMR spectra for compounds of this class is provided below.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). For amino acids like 4-Aminotetrahydro-2H-pyran-4-carboxylic acid, D₂O is often preferred to allow for the exchange of labile amine and carboxylic acid protons with deuterium, simplifying the spectrum by removing their signals.

  • Ensure the sample is fully dissolved. If necessary, vortex the sample for a few seconds.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

  • The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • The spectrometer should be locked to the deuterium signal of the solvent.

  • A standard single-pulse experiment is typically sufficient.

  • Acquire a minimum of 16 scans to achieve a good signal-to-noise ratio.

  • The spectral width should be set to encompass all expected proton resonances (typically 0-12 ppm).

  • The relaxation delay should be set to at least 1 second to allow for full relaxation of the protons between scans.

3. Data Processing:

  • The acquired Free Induction Decay (FID) should be Fourier transformed.

  • Phase correction should be applied to obtain a flat baseline.

  • The spectrum should be referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integration of the signals should be performed to determine the relative number of protons for each resonance.

  • Peak picking will identify the chemical shift of each signal.

  • Analysis of the multiplicities and coupling constants will provide information about the connectivity of the protons.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for ¹H NMR analysis and the signaling pathways within the molecule that give rise to the observed spectrum.

experimental_workflow A Sample Weighing (5-10 mg) B Dissolution in Deuterated Solvent (0.6-0.7 mL) A->B C Filtration into NMR Tube B->C D NMR Spectrometer (≥400 MHz) C->D E Data Acquisition (Lock, Shim, Pulse, Acquire) D->E F Data Processing (FT, Phasing, Referencing) E->F G Spectral Analysis (Integration, Peak Picking, J-coupling) F->G H Structure Elucidation G->H signaling_pathways cluster_ring Tetrahydropyran Ring cluster_substituents Substituents at C4 H2ax H2ax H2eq H2eq H2ax->H2eq Jgem H3ax H3ax H2ax->H3ax Jvic(ax,ax) H3eq H3eq H2ax->H3eq Jvic(ax,eq) H2eq->H3ax Jvic(eq,ax) H2eq->H3eq Jvic(eq,eq) H6ax H6ax H6eq H6eq H6ax->H6eq Jgem H5ax H5ax H6ax->H5ax Jvic(ax,ax) H5eq H5eq H6ax->H5eq Jvic(ax,eq) H6eq->H5ax Jvic(eq,ax) H6eq->H5eq Jvic(eq,eq) H3ax->H3eq Jgem H5ax->H5eq Jgem NH2 NH₂ COOH COOH

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for determining the purity of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid. This non-proteinogenic cyclic amino acid analog is a valuable building block in medicinal chemistry, and ensuring its purity is critical for the synthesis of novel therapeutics and for structure-activity relationship (SAR) studies.

Due to its polar nature and lack of a strong chromophore, direct analysis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid by traditional reversed-phase HPLC with UV detection is challenging. This guide explores suitable HPLC strategies, including Hydrophilic Interaction Liquid Chromatography (HILIC) and derivatization techniques, alongside alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration.

Comparison of Analytical Methods for Purity Determination

The following table summarizes the key performance characteristics of various analytical methods for the purity assessment of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.

MethodPrincipleTypical DetectionThroughputQuantitative CapabilityKey AdvantagesKey Limitations
HILIC-HPLC Partitioning between a polar stationary phase and a mobile phase with a high organic solvent content.UV (low wavelength), ELSD, CAD, MSMedium to HighExcellentGood retention of polar analytes without derivatization. Compatible with MS detection.Can be sensitive to mobile phase composition and water content. May require specific column equilibration procedures.
RP-HPLC with Pre-column Derivatization Separation of derivatized analyte on a non-polar stationary phase.UV-Vis, FluorescenceMediumExcellentHigh sensitivity and selectivity with appropriate derivatizing agents. Well-established and robust.Derivatization step adds complexity and potential for side reactions. Reagent and derivative stability must be considered.
Chiral HPLC Enantioselective separation on a chiral stationary phase (CSP).UV, MSMediumExcellent for enantiomeric purityDirect separation of enantiomers.CSPs can be expensive and have specific mobile phase requirements.
LC-MS Separation by liquid chromatography followed by mass analysis.Mass SpectrometryHighExcellentHigh sensitivity and selectivity. Provides molecular weight information, aiding in impurity identification.Higher instrument cost and complexity. Matrix effects can influence quantification.
GC-MS (with derivatization) Separation of volatile derivatives by gas chromatography followed by mass analysis.Mass SpectrometryMediumGoodHigh resolution for volatile impurities.Requires derivatization to increase volatility. Potential for thermal degradation of the analyte.
Quantitative NMR (qNMR) Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.NMRLowExcellent (Primary Method)Non-destructive. Provides structural information. Highly accurate and precise.Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard.
Acid-Base Titration Neutralization reaction between the amino acid (as a salt) and a standardized acid or base.Potentiometric, ColorimetricLowGood for AssaySimple, inexpensive, and based on fundamental chemical principles.Non-selective for impurities with similar acidic/basic properties. Less suitable for trace impurity analysis.

Experimental Protocols

HILIC-HPLC Method for Purity Analysis

This method is suitable for the direct analysis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid, leveraging its polar nature for retention.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV detector or Evaporative Light Scattering Detector (ELSD).

  • Column: A HILIC column, such as one with a bare silica, amide, or zwitterionic stationary phase (e.g., Waters Atlantis HILIC Silica, 4.6 x 150 mm, 3 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water

    • B: Acetonitrile

  • Gradient: 95% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 205 nm or ELSD (Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.

Reversed-Phase HPLC with Pre-column OPA Derivatization

This method enhances detection sensitivity by attaching a fluorescent tag to the primary amine of the analyte.

  • Instrumentation: HPLC system with a binary pump, autosampler with derivatization capabilities, column oven, and a fluorescence detector.

  • Derivatization Reagents:

    • OPA Reagent: Dissolve 10 mg of o-phthalaldehyde (OPA) in 1 mL of methanol, then add 9 mL of 0.1 M borate buffer (pH 9.5) and 100 µL of 3-mercaptopropionic acid.

  • Derivatization Procedure (automated in autosampler):

    • Mix 10 µL of sample solution with 40 µL of OPA reagent.

    • Allow to react for 2 minutes at room temperature.

    • Inject 10 µL of the reaction mixture.

  • Column: C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 25 mM Sodium Phosphate buffer (pH 7.0)

    • B: Acetonitrile

  • Gradient: 10% B to 70% B over 20 minutes.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection: Fluorescence (Excitation: 340 nm, Emission: 455 nm).

  • Sample Preparation: Dissolve the sample in 0.1 M HCl to a concentration of approximately 0.1 mg/mL and neutralize with an equivalent amount of NaOH before derivatization.

Chiral HPLC for Enantiomeric Purity

This method is crucial for determining the enantiomeric excess of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.

  • Instrumentation: HPLC system with an isocratic pump, autosampler, column oven, and a UV detector.

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.[1]

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Visualizing Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 4-Aminotetrahydro-2H-pyran-4-carboxylic acid Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (if required) Dissolution->Derivatization Injection Injection into HPLC Dissolution->Injection Derivatization->Injection Separation Chromatographic Separation (HILIC, RP, or Chiral Column) Injection->Separation Detection Detection (UV, FLD, ELSD, MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Purity Report Generation Integration->Report Method_Selection Start Start: Purity Analysis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid Decision1 Is enantiomeric purity required? Start->Decision1 Chiral_HPLC Chiral HPLC Decision1->Chiral_HPLC Yes Decision2 Is high sensitivity required? Decision1->Decision2 No Chiral_HPLC->Decision2 Derivatization_HPLC RP-HPLC with Derivatization Decision2->Derivatization_HPLC Yes HILIC_HPLC HILIC-HPLC Decision2->HILIC_HPLC No Decision3 Are alternative methods needed for confirmation? Derivatization_HPLC->Decision3 HILIC_HPLC->Decision3 LCMS LC-MS Decision3->LCMS Yes End End Decision3->End No qNMR qNMR LCMS->qNMR Titration Titration qNMR->Titration Titration->End

References

A Comparative Guide to the Mass Spectrometry of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry data for 4-Aminotetrahydro-2H-pyran-4-carboxylic acid and a structurally similar compound, 4-Aminocyclohexanecarboxylic acid. Due to the limited availability of public experimental mass spectra for 4-Aminotetrahydro-2H-pyran-4-carboxylic acid, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry. This is compared with the known mass spectrometry data for 4-Aminocyclohexanecarboxylic acid.

Introduction to the Analytes

4-Aminotetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic amino acid derivative with a pyran ring.[1][2][3][4][5] Its structural analog, 4-Aminocyclohexanecarboxylic acid, features a cyclohexane ring instead.[6][7] Both compounds are of interest in medicinal chemistry and drug development due to their constrained cyclic structures which can impart favorable pharmacokinetic properties. Mass spectrometry is a critical technique for the identification and characterization of these and similar molecules.

Predicted and Experimental Mass Spectrometry Data

The following table summarizes the key mass spectrometry data for the two compounds. The data for 4-Aminotetrahydro-2H-pyran-4-carboxylic acid is predicted based on common fragmentation pathways for amino acids and cyclic ethers. The data for 4-Aminocyclohexanecarboxylic acid is based on available experimental data.[6]

Property4-Aminotetrahydro-2H-pyran-4-carboxylic acid4-Aminocyclohexanecarboxylic acid
Molecular Formula C₆H₁₁NO₃[1]C₇H₁₃NO₂[6]
Monoisotopic Mass 145.0739 u[1]143.0946 u[6]
Ionization Mode Electron Ionization (Predicted)Gas Chromatography-Mass Spectrometry (GC-MS)[6]
Molecular Ion (M⁺) m/z 145 (Predicted)m/z 143 (Observed as derivatized species)
Key Fragment Ions (m/z) Predicted: • 100 ([M-COOH]⁺) • 83 ([M-COOH-NH₃]⁺) • 72 • 56Observed (as TMS derivative): • [M-15]⁺ (Loss of CH₃ from TMS) • [M-117]⁺ (Loss of COOTMS)

Predicted Fragmentation Pathway of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid

In the absence of experimental data, the fragmentation of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid under electron ionization is predicted to proceed as follows:

  • Loss of the Carboxyl Group: A primary fragmentation event is the loss of the carboxylic acid group (-COOH) as a radical, leading to a fragment ion at m/z 100.[8]

  • Loss of Ammonia: Subsequent loss of ammonia (-NH₃) from the m/z 100 fragment would result in an ion at m/z 83.

  • Ring Cleavage: The pyran ring can undergo cleavage to produce various smaller fragment ions, with prominent peaks expected at m/z 72 and 56.

Experimental Workflow and Protocols

The analysis of these cyclic amino acids, particularly for GC-MS, typically requires a derivatization step to increase their volatility.[9][10][11] A common approach is silylation, which converts the polar -COOH and -NH₂ groups into less polar trimethylsilyl (TMS) ethers and amines.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample containing Amino Acid Derivatization Derivatization (e.g., Silylation with BSTFA/MTBSTFA) Sample->Derivatization Derivatized_Sample Volatile Amino Acid Derivative Derivatization->Derivatized_Sample GC_Injection Injection into GC Derivatized_Sample->GC_Injection Transfer to GC GC_Separation Separation on GC Column GC_Injection->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition System Detector->Data_Acquisition Signal Mass_Spectrum Mass Spectrum Generation Data_Acquisition->Mass_Spectrum Library_Search Spectral Library Matching Mass_Spectrum->Library_Search Identification Compound Identification Library_Search->Identification MS_Identification_Logic Unknown Unknown Compound MS_Analysis Mass Spectrometry Analysis Unknown->MS_Analysis Molecular_Ion Determine Molecular Ion (M⁺) MS_Analysis->Molecular_Ion Fragmentation Analyze Fragmentation Pattern MS_Analysis->Fragmentation DB_Search Database Search (e.g., NIST) Molecular_Ion->DB_Search Structure_Elucidation Structure Elucidation Fragmentation->Structure_Elucidation Identification Compound Identified DB_Search->Identification Structure_Elucidation->Identification

References

Cyclic vs. Linear Peptides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide-based therapeutics and research, the structural conformation of a peptide—whether linear or cyclic—plays a pivotal role in its ultimate function and efficacy. While linear peptides have long been workhorses in various applications, the strategic cyclization of these molecules can confer a host of advantageous properties. This guide provides a comprehensive comparison of cyclic and linear peptides, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals in their peptide design and application strategies.

Performance Comparison: A Quantitative Look

Cyclization can significantly enhance the biophysical and pharmacokinetic properties of a peptide. The rigidified structure of a cyclic peptide often leads to improved stability, binding affinity, and cell permeability compared to its linear counterpart.[1][2] The following table summarizes key performance differences with available quantitative data.

PropertyLinear PeptideCyclic PeptideRationale for DifferenceSource
Metabolic Stability More susceptible to degradation by exopeptidases and endopeptidases due to exposed N- and C-termini and conformational flexibility.[1][3]Generally exhibits greater stability due to the lack of free termini and a more constrained structure that hinders protease access.[3][4]Cyclization protects against enzymatic degradation by removing cleavage sites for exopeptidases and reducing flexibility, which can prevent binding to the active sites of endopeptidases.[4][5][1][3][4][5]
Example: Solution Stability of RGD Peptides (at pH 7)Degrades significantly faster.30-fold more stable than the linear counterpart.[6]The rigid cyclic structure prevents the aspartic acid side chain from attacking the peptide backbone, a primary degradation pathway for linear RGD peptides.[6][6]
Example: Plasma Stability of HAV PeptidesHalf-life of 2.4 hours in rat plasma.[7]Half-life of 12.95 hours in rat plasma.[7]Cyclization increases the peptide's backbone rigidity, which suppresses enzymatic degradation in plasma.[7][7]
Binding Affinity (to target) Flexible structure can lead to a higher entropic penalty upon binding, potentially lowering affinity.[8]Pre-organized conformation often results in higher binding affinity due to a lower entropic cost of binding.[3][8]The constrained conformation of a cyclic peptide can more closely mimic the bioactive conformation required for target binding, reducing the energy required to adopt this state.[3][3][8]
Example: JNK3 BindingNo significant affinity (KI ≫ 230 μM).[9]High affinity (KD ≈ 1.7 ± 0.8 μM).[9]The bicyclic structure of the peptide is essential for its high-affinity interaction with the target protein.[9][9]
Example: Integrin αvβ3 Binding (RGD peptides)Lower binding affinity.Higher binding affinity and a more stable configuration when bound to the integrin.[10]The cyclic structure pre-organizes the RGD motif into a conformation that is more complementary to the integrin binding site.[10][10]
Cell Permeability & Oral Bioavailability Generally lower due to higher polarity and conformational flexibility.[11][12]Often improved due to reduced polarity from intramolecular hydrogen bonding and a more compact structure.[1][11]Cyclization can mask polar groups and reduce the polar surface area, facilitating passage through lipid membranes.[1][11][1][11][12]
Example: Cyclosporine A-Oral bioavailability of 20-70% .[13]N-methylation and the ability to adopt a lipid-compatible conformation contribute to its oral bioavailability despite its large size.[13][13]
Example: PeptoidsLess cell permeable.Far more cell permeable than linear counterparts, irrespective of size and side chains.[14]The cyclic structure of peptoids significantly enhances their ability to cross cell membranes.[14][14]

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams, generated using Graphviz, depict key processes and relationships in the study of cyclic and linear peptides.

cluster_linear Linear Peptide cluster_cyclic Cyclic Peptide L_N N-terminus L_AA Amino Acid Chain L_C C-terminus C_Peptide Cyclized Amino Acid Chain L_AA->C_Peptide Cyclization

Caption: Conversion of a linear peptide to a cyclic peptide through cyclization.

start Start: Synthesize Linear and Cyclic Peptides stability Stability Assay (e.g., in plasma or buffer) start->stability binding Binding Affinity Assay (e.g., SPR, ITC) start->binding permeability Cell Permeability Assay (e.g., PAMPA, Caco-2) start->permeability analysis Data Analysis and Comparison stability->analysis binding->analysis permeability->analysis conclusion Conclusion on Comparative Performance analysis->conclusion

Caption: Experimental workflow for comparing linear and cyclic peptides.

ligand Cyclic Peptide (e.g., Cyclic RGD) binding_event Binding ligand->binding_event receptor Receptor (e.g., Integrin) receptor->binding_event downstream Downstream Signaling (e.g., Inhibition of Angiogenesis) binding_event->downstream response Cellular Response downstream->response

Caption: Signaling pathway initiated by a cyclic peptide binding to its receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used to compare the properties of linear and cyclic peptides.

Peptide Synthesis and Cyclization

Objective: To produce both the linear peptide and its cyclized analogue.

Methodology: Solid-Phase Peptide Synthesis (SPPS) and Cyclization

  • Linear Peptide Synthesis: The linear peptide is synthesized on a solid support resin (e.g., 2-chlorotrityl chloride resin) using standard Fmoc/tBu chemistry.

  • Cleavage from Resin: The protected linear peptide is cleaved from the resin, leaving the side-chain protecting groups intact.

  • Cyclization:

    • Head-to-Tail (Amide Bond): The deprotected N- and C-termini of the linear peptide are coupled in solution under high dilution to favor intramolecular cyclization over polymerization. Common coupling reagents include HBTU, HATU, or PyBOP.[15][16]

    • Side-Chain to Side-Chain (Disulfide Bond): For peptides containing two cysteine residues, cyclization is achieved by air oxidation or other oxidizing agents in a dilute solution to form a disulfide bridge.[17]

    • Other Methods: Other cyclization strategies include the formation of thioether bonds, lactam bridges between amino acid side chains, or using "click chemistry".[17][18]

  • Deprotection and Purification: The remaining side-chain protecting groups are removed, and the crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight and by NMR spectroscopy to confirm its structure.[6]

Stability Assay

Objective: To compare the degradation rates of linear and cyclic peptides in a physiologically relevant medium.

Methodology: In Vitro Plasma Stability Assay

  • Preparation: Stock solutions of the linear and cyclic peptides are prepared in a suitable solvent (e.g., DMSO).

  • Incubation: The peptides are incubated in fresh plasma (e.g., rat, human) at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[7][19]

  • Sample Quenching: At each time point, the enzymatic degradation is stopped by adding a quenching solution (e.g., acetonitrile with an internal standard).[19]

  • Analysis: The samples are centrifuged to precipitate plasma proteins. The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of remaining peptide.[7]

  • Data Analysis: The percentage of remaining peptide at each time point is plotted against time, and the half-life (t½) is calculated.

Binding Affinity Assay

Objective: To determine and compare the binding affinities of the linear and cyclic peptides to their target protein.

Methodology: Surface Plasmon Resonance (SPR)

  • Immobilization: The target protein is immobilized on a sensor chip.

  • Binding: A series of concentrations of the linear and cyclic peptides (analytes) are flowed over the sensor chip surface.

  • Detection: The binding events are detected in real-time as a change in the refractive index at the sensor surface, measured in resonance units (RU).

  • Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka. A lower KD value indicates a higher binding affinity.

Conclusion

The decision to utilize a linear or cyclic peptide should be guided by the specific application and desired properties. While linear peptides are often simpler and less expensive to synthesize, the investment in cyclization can yield significant returns in terms of enhanced stability, target affinity, and bioavailability.[1][2] The experimental evidence strongly suggests that for many therapeutic and research applications, particularly those requiring high stability and potent target engagement, cyclic peptides represent a superior design strategy. However, it is important to note that the benefits of cyclization are not universal and should be evaluated on a case-by-case basis, as some linear analogues may exhibit better properties for specific targets.[20][21] This guide provides a foundational understanding to aid researchers in making informed decisions for their peptide-based projects.

References

Comparative Guide to the Structural Validation of Synthesized 4-Aminotetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the chemical structure of synthesized 4-Aminotetrahydro-2H-pyran-4-carboxylic acid. Ensuring the structural integrity of novel compounds is a critical step in the research and development pipeline, guaranteeing that subsequent biological and pharmacological data is reliable. This document outlines key analytical techniques, presents expected experimental data in a comparative format, and provides detailed experimental protocols.

Overview of Analytical Techniques for Structural Elucidation

A multi-technique approach is essential for the unambiguous structural confirmation of a synthesized molecule. Each method provides a unique piece of the structural puzzle.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.[3] They provide information about the chemical environment, connectivity, and relative number of protons and carbons.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its substructures.[4] High-resolution mass spectrometry (HRMS) can determine the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.[3][4] For the target molecule, key functional groups include the carboxylic acid and the primary amine.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound and separating it from any unreacted starting materials, byproducts, or isomers.[]

Comparison with Potential Synthetic Impurities

The validation process must not only confirm the desired structure but also rule out plausible alternatives, such as starting materials and intermediates from the synthesis. A common route to 4-Aminotetrahydro-2H-pyran-4-carboxylic acid is the Strecker synthesis, starting from Tetrahydro-2H-pyran-4-one.[6] Therefore, key potential impurities to screen for include the starting ketone and the intermediate α-aminonitrile.

Data Presentation: Spectroscopic Signatures

The following tables summarize the expected quantitative data from key analytical techniques. These values are based on established principles of spectroscopy and should be used as a reference for comparison against experimental data.

Table 1: Comparative ¹H NMR Data (Expected Chemical Shifts in ppm)

Proton EnvironmentTarget MoleculeAlternative 1: Tetrahydro-2H-pyran-4-oneAlternative 2: 4-Amino-tetrahydro-2H-pyran-4-carbonitrile
-CH₂-O-CH₂-~3.5 - 3.8 (m)~3.8 (t)~3.6 - 3.9 (m)
-CH₂-C-CH₂- (next to C=O)N/A~2.4 (t)N/A
-CH₂-C(NH₂)(COOH)-CH₂-~1.8 - 2.2 (m)N/AN/A
-CH₂-C(NH₂)(CN)-CH₂-N/AN/A~1.9 - 2.3 (m)
-NH₂Broad singlet, ~2-3N/ABroad singlet, ~1.5-2.5
-COOHVery broad singlet, ~10-13N/AN/A

Table 2: Comparative ¹³C NMR Data (Expected Chemical Shifts in ppm)

Carbon EnvironmentTarget MoleculeAlternative 1: Tetrahydro-2H-pyran-4-oneAlternative 2: 4-Amino-tetrahydro-2H-pyran-4-carbonitrile
C =O (Ketone)N/A~208N/A
C =O (Carboxylic Acid)~175-180N/AN/A
C ≡N (Nitrile)N/AN/A~120
-C H₂-O-~65-70~68~66-69
Quaternary Carbon (-C -)~55-60N/A~50-55
-C H₂-C-~35-40~41~38-42

Table 3: Comparative IR Spectroscopy Data (Expected Frequencies in cm⁻¹)

Functional Group VibrationTarget MoleculeAlternative 1: Tetrahydro-2H-pyran-4-oneAlternative 2: 4-Amino-tetrahydro-2H-pyran-4-carbonitrile
O-H (Carboxylic Acid)3300-2500 (very broad)N/AN/A
N-H (Amine)3400-3250 (medium, two bands)N/A3400-3250 (medium, two bands)
C-H (sp³)2950-28502950-28502950-2850
C≡N (Nitrile)N/AN/A~2250 (sharp, medium)
C=O (Carboxylic Acid)~1710N/AN/A
C=O (Ketone)N/A~1715N/A
C-O (Ether)~1100~1100~1100

Table 4: Comparative Mass Spectrometry Data (Expected m/z Values)

IonTarget Molecule (C₆H₁₁NO₃)Alternative 1 (C₅H₈O₂)Alternative 2 (C₆H₁₀N₂O)
[M+H]⁺146.08101.06127.09
Molecular Weight145.16100.12126.15

Experimental Protocols

Accurate data acquisition is paramount. The following are generalized protocols that should be adapted to the specific instrumentation available.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often suitable for this polar molecule and allows for the exchange and disappearance of the -NH₂ and -COOH proton signals, which can aid in peak assignment.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum over a range of 0-15 ppm.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine the relative proton counts.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum over a range of 0-220 ppm.

    • Use a sufficient number of scans and an appropriate relaxation delay to ensure quantitative accuracy of all carbon signals, including the quaternary carbon and carbonyl carbon.

  • Data Analysis: Process the spectra (phasing, baseline correction) and assign peaks based on chemical shifts, multiplicities, and integrations, comparing them to the expected values in Tables 1 and 2.

Protocol 2: IR Spectroscopy
  • Sample Preparation: Prepare the sample using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid powders. Place a small amount of the dry sample directly on the ATR crystal.

  • Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum from 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to obtain a high-quality spectrum.

  • Data Analysis: Identify the key absorption bands and compare their frequencies to the expected values in Table 3 to confirm the presence of amine, carboxylic acid, and ether functional groups and the absence of ketone or nitrile groups.

Protocol 3: Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or water/acetonitrile.

  • Chromatography (LC):

    • Inject the sample onto an appropriate HPLC column (e.g., C18 reversed-phase).

    • Run a gradient elution (e.g., from 5% to 95% acetonitrile in water with 0.1% formic acid) to separate the target compound from any impurities.

  • Mass Analysis (MS):

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Acquire mass spectra across a range of m/z 50-500.

    • If using a high-resolution instrument, determine the accurate mass of the molecular ion to confirm the elemental formula.

  • Data Analysis: Identify the peak corresponding to the target molecule in the chromatogram. Analyze its mass spectrum to find the [M+H]⁺ ion and confirm it matches the expected value in Table 4. Check for the absence of masses corresponding to the potential impurities.

Visualization of Workflow and Logic

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (LC-MS) purification->ms ir IR Spectroscopy purification->ir hplc Purity Assessment (HPLC) purification->hplc final Structure Confirmed nmr->final ms->final ir->final hplc->final

G cluster_data Experimental Data cluster_conclusion Conclusions nmr_data NMR Data: Correct proton/carbon count and chemical shifts conclusion1 Carbon-Hydrogen Framework Confirmed nmr_data->conclusion1 ms_data MS Data: Correct Molecular Weight (m/z = 146.08 for [M+H]⁺) conclusion2 Molecular Formula Confirmed ms_data->conclusion2 ir_data IR Data: Shows -NH₂, -COOH, C-O Absence of C=O (ketone), C≡N conclusion3 Functional Groups Confirmed ir_data->conclusion3 final_conclusion Structure Validated: 4-Aminotetrahydro-2H-pyran-4-carboxylic acid conclusion1->final_conclusion conclusion2->final_conclusion conclusion3->final_conclusion

References

A Comparative Analysis of the Biological Activity of Pyran and Thiopyran Amino Acid Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of pyran and thiopyran analogs reveals their significant potential as anticancer agents. While direct comparative studies on their amino acid derivatives are limited, an analysis of structurally similar compounds provides valuable insights into their relative efficacy and mechanisms of action. This guide synthesizes available data to offer a comparative overview for researchers and professionals in drug development.

The isosteric replacement of the oxygen atom in a pyran ring with a sulfur atom to form a thiopyran ring can significantly influence the biological activity of a molecule. This substitution alters various physicochemical properties such as bond angles, bond lengths, lipophilicity, and metabolic stability, which in turn can affect how the compound interacts with its biological target. In the context of amino acid analogs, these modifications can lead to differences in anticancer potency, selectivity, and overall pharmacological profile.

Comparative Anticancer Activity: An Indirect Assessment

Due to the lack of studies directly comparing the biological activity of pyran and thiopyran amino acid analogs, this guide presents an indirect comparison of structurally related derivatives against various human cancer cell lines. The following tables summarize the cytotoxic activities (IC50/GI50 values) of selected pyran and thiopyran-containing compounds, providing a basis for evaluating their potential as anticancer agents.

Table 1: Anticancer Activity of Pyran Derivatives
Compound ClassSpecific AnalogCancer Cell LineIC50/GI50 (µM)Reference
Fused PyranImidazole-derivative 8aMCF-7 (Breast)8.24 ± 0.19[1]
Fused PyranImidazole-derivative 8bMCF-7 (Breast)4.22 ± 0.81[1]
Pyrano[3,2-c]chromen-5(4H)-oneCompound 77HCT 116 (Colon)1.4[2]
Pyrano[3,2-c]chromen-5(4H)-oneCompound 77MiaPaCa-2 (Pancreatic)4.3[2]
NaphthoflavoneCompound 59MiaPaCa-2 (Pancreatic)1.93[2]
NaphthoflavoneCompound 59MCF-7 (Breast)5.63[2]
Caged Garcinia XanthoneCompound 106HCT-116 (Colon)0.2[2]
Caged Garcinia XanthoneCompound 107HL-60 (Leukemia)0.4[2]
Pyrano[3,2-c]quinolineCompound 6lButyrylcholinesterase (BChE) Inhibitor1.00 ± 0.07[3]
2,2-dimethylbenzopyranAnalog 5mHIF-1 Inhibition0.39[4]
PyranopyridineCompound 12Hep-G2 (Liver), MCF-7 (Breast), Caco-2 (Colorectal), HCT116 (Colorectal)More potent than doxorubicin[5]
PyranopyridineCompound 14Hep-G2 (Liver), MCF-7 (Breast), Caco-2 (Colorectal), HCT116 (Colorectal)More potent than doxorubicin[5]
Pyrano[3,2-c]quinolineCompounds 3a-kHT-29 (Colon)0.023 - 0.034[6]
Pyrano[3,2-c]quinolineCompounds 3a-kMCF-7 (Breast)0.025 - 0.049[6]
Table 2: Anticancer Activity of Thiopyran Derivatives
Compound ClassSpecific AnalogCancer Cell LineIC50/GI50 (µM)Reference
6H-Thiopyran-2,3-dicarboxylateCompound 4aHCT-15 (Colon)3.5[7][8]
6H-Thiopyran-2,3-dicarboxylateCompound 4aMCF-7 (Breast)4.5[7][8]
Bis-oxidized ThiopyranCompound S-16A549 (Lung)4[9]
Bis-oxidized ThiopyranCompound S-16H1975 (Lung)3.14[9]
Bis-oxidized ThiopyranCompound S-16MCF-7 (Breast)0.62[9]
Thiopyrano[2,3-d]thiazoleCompound 3.10Various Cancer Cell Lines0.6 - 5.98[10]
6-Amino-5-cyano-2-thiopyrimidineCompound 1cLeukemiaGI50: Selective with a ratio of 0.7 to 39[11]
Thiophene-based carbohydrazideCompound 5cPim-1 Kinase0.037 ± 0.02[12]
Thiophene-based carbohydrazideCompound 5cVEGFR-2 Kinase0.95 ± 0.24[12]
Thiophene-based carbohydrazideCompound 5cEGFRWT Kinase0.16 ± 0.05[12]

From the available data, it is evident that both pyran and thiopyran scaffolds are privileged structures in the design of potent anticancer agents.[2][13][14] Thiopyran derivatives, in some instances, have demonstrated potent cytotoxic activity in the low micromolar and even nanomolar range against various cancer cell lines.[7][8][9][10][11] Similarly, a diverse range of pyran-containing compounds have shown significant anticancer effects, with some exhibiting greater potency than standard chemotherapeutic drugs like doxorubicin.[1][2][5][6]

Mechanistic Insights and Cellular Effects

The anticancer activity of these heterocyclic compounds is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

Apoptosis_Pathway cluster_stimuli Anticancer Compound cluster_cellular Cellular Response Pyran_Analog Pyran Analog DNA_Damage DNA Damage / Enzyme Inhibition Pyran_Analog->DNA_Damage Thiopyran_Analog Thiopyran Analog Thiopyran_Analog->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation p53_Activation->Bcl2_Downregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Upregulation->Mitochondrial_Dysfunction Bcl2_Downregulation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

A simplified signaling pathway for apoptosis induction by anticancer compounds.

Studies on thiopyran derivatives have shown their ability to bind to DNA and inhibit DNA-protein kinases.[7][8] Some bis-oxidized thiopyran derivatives have been found to inhibit the EGFR protein, block the cell cycle, and induce apoptosis.[9] Similarly, pyran-containing compounds have been reported to induce apoptosis and cell cycle arrest, with some acting as inhibitors of crucial enzymes like topoisomerase and kinases.[3][15]

Experimental Protocols

The evaluation of the anticancer activity of these compounds typically involves in vitro cell-based assays. The following are detailed methodologies for commonly used assays.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 96 hours).

  • Cell Fixation: After incubation, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization and Absorbance Measurement: The protein-bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.[7][8]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is another colorimetric assay for assessing cell metabolic activity, which reflects the number of viable cells present.

  • Cell Seeding: Similar to the SRB assay, cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Incubation: Cells are treated with different concentrations of the test compounds and incubated for a defined period.

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated for a few hours (e.g., 2-4 hours) to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol).

  • Absorbance Reading: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.[6][16]

Conclusion

References

Constrained Peptides in the Spotlight: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of peptides is paramount for designing novel therapeutics. The introduction of constrained amino acids into peptide sequences has emerged as a powerful strategy to enhance stability, binding affinity, and bioavailability. This guide provides a comparative analysis of the X-ray crystallography of peptides containing these modified residues, supported by experimental data and detailed protocols to aid in the design and execution of structural studies.

The inherent flexibility of natural peptides often hinders their therapeutic potential, leading to poor metabolic stability and reduced binding to target molecules.[1] By incorporating constrained amino acids, which restrict the peptide's conformational freedom, it is possible to lock the molecule into a bioactive shape.[2] This pre-organization reduces the entropic penalty upon binding, leading to higher affinity and potency.[2] X-ray crystallography provides the definitive, high-resolution structural information necessary to validate these designed conformations and understand their interactions at an atomic level.[3]

Comparative Analysis of Constrained Amino Acids in Peptide Crystallography

The choice of a constraining strategy significantly impacts the resulting peptide structure and its amenability to crystallization. Different constrained amino acids favor distinct secondary structures, such as α-helices, β-sheets, or 310 helices.[4] The following tables summarize key quantitative data from crystallographic studies of peptides incorporating various types of constrained amino acids.

Constraining StrategyExample Amino Acid(s)Resulting Secondary StructureKey Crystallographic ObservationsReference
α,α-Disubstitution α-Aminoisobutyric acid (Aib)Primarily 310 helices, can also induce α-helices.Aib residues restrict backbone dihedral angles, promoting helical conformations even in short peptides.[4] Crystal structures often reveal well-defined helical turns.[4][4]
Backbone Cyclization Lactam Bridges (e.g., between Asp/Glu and Lys/Orn)Varies depending on ring size and position; can stabilize helices or turns.The covalent bridge enforces a specific conformation, which can facilitate crystallization by reducing conformational heterogeneity.[1]
Peptide Stapling α-Methyl, α-alkenyl amino acids with ring-closing metathesisα-Helical conformation.The hydrocarbon "staple" locks the peptide into an α-helix, and the resulting structures can be highly resistant to proteolysis.[1][5] The length and stereochemistry of the linker can significantly affect the helicity.[5][1][5]
Thiol-ene Reaction Cysteine residues with olefin linkersα-Helical conformation.This method avoids the use of unnatural amino acids and metal catalysts.[5] The resulting α-helicity is comparable to hydrocarbon-stapled peptides.[5][5]
Peptide TypeHelicity (%)Protease Half-lifeCellular UptakeReference
Unconstrained Peptide (Axin) 20%9 minutes-[5]
Hydrocarbon Stapled Peptide (Axin mimic) 22-71%Stable after 1 hour-[5]
Thiol-ene Constrained Peptide Similar to hydrocarbon-stapled--[5]
Linear Peptide LowLow5-fold lower than constrained[5]
Vinyl Thioether Constrained Peptide HelicalStable in acidic and basic conditions5-fold greater than linear[5]

Experimental Protocols

I. Synthesis and Purification of Constrained Peptides

Successful crystallization begins with a highly pure and homogenous peptide sample.

  • Peptide Synthesis : Peptides incorporating constrained amino acids are typically synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[6] Unnatural amino acids, such as those with olefinic side chains for stapling, are incorporated at the desired positions during the automated synthesis.[1][5]

  • Cyclization/Stapling : For strategies like peptide stapling, a ring-closing metathesis reaction is performed after the linear peptide is synthesized.[1]

  • Purification : The synthesized peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >95% purity.[6]

  • Characterization : The identity and purity of the peptide are confirmed by mass spectrometry and analytical RP-HPLC.

II. X-ray Crystallography Workflow

The process of obtaining a crystal structure of a constrained peptide mirrors that of protein crystallography.[6]

  • Crystallization Screening : The purified peptide is subjected to a wide range of crystallization conditions using commercially available screens.[6][7] The hanging-drop or sitting-drop vapor diffusion methods are commonly employed, where a small drop of the peptide solution is mixed with a precipitant and allowed to equilibrate against a larger reservoir of the precipitant.[7][8]

  • Crystal Optimization : Initial crystal "hits" are often small or of poor quality. Optimization involves systematically varying the concentrations of the precipitant, buffer pH, and additives to improve crystal size and quality.[6]

  • Crystal Harvesting and Cryo-protection : Well-formed crystals are carefully harvested from the drop.[6] To prevent damage from the X-ray beam, crystals are typically flash-cooled in liquid nitrogen after being soaked in a cryoprotectant solution.[8][9]

  • X-ray Diffraction Data Collection : The cryo-cooled crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, often at a synchrotron source.[6][9] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[8]

  • Structure Determination and Refinement :

    • Data Processing : The diffraction images are processed to determine the positions and intensities of the diffraction spots.[6]

    • Phasing : The "phase problem" is solved to generate an initial electron density map. For peptides, if not using molecular replacement, the incorporation of a heavy atom (e.g., via an iodinated or brominated amino acid) can be necessary for techniques like anomalous diffraction.[6]

    • Model Building and Refinement : An atomic model of the peptide is built into the electron density map using software like Coot.[6] This model is then refined using software such as Phenix to improve the fit to the experimental data, resulting in the final crystal structure.[6]

Visualizing the Workflow and Logic

Constrained_Peptide_Development_Workflow cluster_Design Design & Synthesis cluster_Analysis Biophysical & Structural Analysis cluster_Outcome Therapeutic Development Computational_Design Computational Design SPPS Solid-Phase Peptide Synthesis Computational_Design->SPPS Constraint Introduction of Constraint SPPS->Constraint Purification Purification (HPLC) Constraint->Purification CD_Spectroscopy CD Spectroscopy Purification->CD_Spectroscopy XRay_Crystallography X-ray Crystallography Purification->XRay_Crystallography Binding_Assay Binding Affinity Assay Purification->Binding_Assay Lead_Optimization Lead Optimization XRay_Crystallography->Lead_Optimization Binding_Assay->Lead_Optimization

Caption: A systematic workflow for the development of constrained peptides.

XRay_Crystallography_Workflow cluster_Crystal Crystal Growth cluster_Data Data Collection & Processing cluster_Structure Structure Determination Screening Crystallization Screening Optimization Crystal Optimization Screening->Optimization Harvesting Harvesting & Cryo-protection Optimization->Harvesting Data_Collection X-ray Diffraction Data Collection Harvesting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Phasing Phasing Data_Processing->Phasing Model_Building Model Building Phasing->Model_Building Refinement Structure Refinement Model_Building->Refinement PDB_Deposition PDB Deposition Refinement->PDB_Deposition

Caption: The experimental workflow for peptide X-ray crystallography.

References

Constraining Peptides: A Comparative Guide to the Conformational Rigidity Induced by Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

The precise three-dimensional structure of a peptide is intrinsically linked to its biological function. However, short linear peptides are often too flexible, leading to a multitude of conformations in solution. This inherent flexibility can result in reduced binding affinity to biological targets and increased susceptibility to proteolytic degradation, significant hurdles in the development of peptide-based therapeutics. A powerful strategy to overcome these limitations is to introduce conformational rigidity by incorporating cyclic amino acids. This guide provides a comparative analysis of different classes of cyclic amino acids, supported by experimental data, to aid researchers in the rational design of conformationally constrained peptides.

The Impact of Cyclic Scaffolds on Peptide Structure

Incorporating cyclic amino acids into a peptide sequence fundamentally restricts the rotational freedom around the backbone's phi (Φ) and psi (Ψ) dihedral angles. This pre-organization into a limited set of conformations can reduce the entropic penalty upon binding to a target and stabilize specific secondary structures, such as β-turns and helices.[1][2] The degree and nature of this conformational restriction vary significantly depending on the size and substitution pattern of the incorporated ring.

Comparative Analysis of Common Cyclic Amino Acids

The choice of a specific cyclic amino acid allows for the fine-tuning of peptide architecture. This section compares the structural effects of several widely used classes of cyclic amino acids.

Proline and its Analogs: Mastering the Turn

Proline, the only natural secondary amino acid, is unique due to its five-membered pyrrolidine ring that restricts the Φ angle to approximately -65° ± 25°.[3] This inherent constraint makes proline a common residue in β-turns.[2] Analogs of proline with different ring sizes or substitutions offer further control over the peptide backbone, particularly the cis/trans isomerization of the peptide bond preceding the cyclic residue.

  • Azetidine-2-carboxylic acid (Aze): This four-membered ring analog is more flexible than proline.[4] This increased flexibility can lessen the stability of ordered structures like the collagen triple helix compared to proline-containing peptides.[4]

  • Pipecolic Acid (Pip): The six-membered ring of pipecolic acid leads to a significant increase in the population of the cis conformer of the preceding peptide bond compared to proline.[5]

  • Substituted Prolines: Adding substituents to the proline ring can stereoelectronically favor either the cis or trans amide bond conformation and control the ring's pucker (endo vs. exo), which in turn influences the overall peptide backbone.[3][6] For example, (4R)- and (4S)-fluoroproline show a high preference for the trans and cis conformation, respectively.[7]

α,α-Disubstituted Amino Acids: Promoting Helicity

α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), introduce a gem-dialkyl group on the α-carbon, which severely restricts the available conformational space.

  • α-Aminoisobutyric Acid (Aib): The gem-dimethyl group of Aib sterically limits its Φ and Ψ angles to regions that strongly favor helical conformations, both right-handed (α-helix) and left-handed.[1][8] Even a single Aib residue can induce or stabilize helical structures in peptides that would otherwise adopt β-sheet or random coil conformations.[1][9] Aib is also known to promote the formation of stable β-hairpin structures when placed in a turn-initiating sequence with glycine.[8]

β-Amino Acids: Expanding Structural Diversity

Peptides constructed from β-amino acids (β-peptides) have a backbone that is one carbon longer per residue than that of α-peptides. This modification leads to the formation of novel and highly stable secondary structures that are resistant to proteolysis.[10][11]

  • Secondary Structures: β-peptides are known to form unique helical structures, such as the 14-helix, which is characterized by 14-membered hydrogen-bonded rings.[10] They can also adopt well-defined sheet and turn structures.[10] The stability of these structures is influenced by the substitution pattern on the β-amino acid backbone and by environmental effects.[12]

Quantitative Conformational Data

The following tables summarize key conformational parameters for different cyclic amino acids, providing a quantitative basis for comparison.

Cyclic Amino AcidRing SizePreferred Φ (phi) Angle RangePreferred Ψ (psi) Angle RangeInduced Secondary Structure
Proline (Pro) 5-65° ± 25°Variableβ-turns, Polyproline helices[2][3]
Azetidine-2-carboxylic acid (Aze) 4More flexible than ProMore flexible than ProLess stable ordered structures[4]
Pipecolic Acid (Pip) 6RestrictedRestrictedIncreased cis-amide population[5]
α-Aminoisobutyric acid (Aib) --90° to -50°, 50° to 90°-60° to -30°, 30° to 60°3₁₀- and α-helices, β-turns[8][13]
β³-Amino Acids -VariableVariable14-helices, β-sheets[10]

Table 1: Comparison of preferred dihedral angles and resulting secondary structures for various cyclic and conformationally constrained amino acids.

Proline AnalogPreceding ResidueSolvent% cis Isomer
Proline (Pro) GlyD₂O~6%
Pipecolic Acid (Pip) GlyD₂O16%
2,3-Methanopipecolic Acid (CPA) AcD₂O42-92%[14]
(4S)-Fluoroproline AcCDCl₃High preference
(4R)-Fluoroproline AcCDCl₃Low preference

Table 2: Influence of proline analogs on the cis/trans isomerization of the preceding peptide bond. Data compiled from various sources illustrates the tunability of this conformational switch.[5][7][14]

Visualizing Conformational Constraints and Experimental Workflows

Conformational_Constraint cluster_Linear Linear Peptide cluster_Cyclic Constrained Peptides Linear ...-NH-CH(R)-CO-... Flexible Φ, Ψ Linear->Flexible High Flexibility Proline Proline (5-ring) Restricts Φ Aib Aib (gem-dimethyl) Restricts Φ & Ψ Rigid_Pro Φ Proline->Rigid_Pro Rigidity Beta β-Amino Acid Alters Backbone Rigid_Aib Φ, Ψ Aib->Rigid_Aib Rigidity Rigid_Beta New Angles Beta->Rigid_Beta Rigidity

Caption: Impact of cyclic amino acids on peptide backbone flexibility.

Experimental_Workflow cluster_Design Design & Synthesis cluster_Data Data Acquisition cluster_Analysis Computational & Structural Analysis P_Design Peptide Design (Incorporate Cyclic AA) P_Synth Peptide Synthesis & Purification P_Design->P_Synth NMR NMR Spectroscopy (NOE, J-coupling) P_Synth->NMR Experimental XRay X-ray Crystallography (Crystal Structure) P_Synth->XRay Experimental MD Molecular Dynamics (Conformational Sampling) P_Synth->MD Computational Calc Structure Calculation & Refinement NMR->Calc XRay->Calc MD->Calc Ensemble Conformational Ensemble Calc->Ensemble

Caption: Workflow for peptide conformational analysis.

Logical_Relationship Start Incorporate Cyclic Amino Acid Constraint Restricted Backbone Torsion Angles Start->Constraint Rigidity Increased Conformational Rigidity Constraint->Rigidity Preorg Pre-organization for Binding Rigidity->Preorg Stability Increased Proteolytic Stability Rigidity->Stability Affinity Enhanced Binding Affinity Preorg->Affinity Bioactivity Improved Biological Activity & Half-life Stability->Bioactivity Affinity->Bioactivity

Caption: From constraint to enhanced bioactivity.

Key Experimental Protocols

Determining the three-dimensional structure of peptides in solution or solid-state requires a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying peptide conformation and dynamics in solution.[15][16]

Methodology:

  • Sample Preparation: The synthesized peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or DMSO-d₆) to a concentration typically in the millimolar range.

  • 1D and 2D NMR Experiments: A series of experiments are performed to assign all proton resonances and derive structural restraints.

    • TOCSY (Total Correlation Spectroscopy): Used to identify protons within the same amino acid spin system.

    • NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (<5 Å). The intensity of the cross-peaks is proportional to the inverse sixth power of the distance between the protons, yielding distance restraints.[17]

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled (through-bond) protons, which can be used to measure ³J-coupling constants. These constants, via the Karplus equation, provide dihedral angle restraints.

  • Structure Calculation: The collected distance and dihedral angle restraints are used as input for molecular dynamics or distance geometry algorithms (e.g., using software like CYANA, XPLOR-NIH, or CNS) to calculate an ensemble of structures consistent with the experimental data.[18]

X-ray Crystallography

X-ray crystallography provides an atomic-resolution view of the peptide's conformation in the solid state.[19]

Methodology:

  • Crystallization: The purified peptide is screened against a wide range of conditions (precipitants, pH, temperature) to find optimal conditions for growing single, diffraction-quality crystals.[20] This is often the most challenging step.

  • Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a pattern of spots.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. An atomic model of the peptide is built into this map and then refined to achieve the best possible fit with the experimental data, resulting in a single, high-resolution structure.[20]

Molecular Dynamics (MD) Simulations

MD simulations are computational methods used to explore the conformational landscape of peptides in solution.

Methodology:

  • System Setup: An initial structure of the peptide is placed in a simulation box, solvated with an explicit water model, and neutralized with ions. A force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the atomic interactions.

  • Simulation: The system is energy-minimized and then simulated for a duration ranging from nanoseconds to microseconds. Newton's equations of motion are integrated over time to generate a trajectory of the peptide's conformational changes. Enhanced sampling techniques like Replica-Exchange Molecular Dynamics (REMD) are often used to overcome energy barriers and sample the conformational space more efficiently.[21][22]

  • Analysis: The resulting trajectory is analyzed to identify the most populated conformational states, calculate thermodynamic properties, and visualize the peptide's dynamic behavior. This analysis can complement experimental data by providing insights into the relative populations of different conformers.[23][22]

References

comparing efficacy of different peptide coupling reagents for hindered amino acids

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis, the successful incorporation of sterically hindered amino acids represents a significant challenge. For researchers, scientists, and professionals in drug development, the choice of coupling reagent is a critical determinant of success, directly impacting reaction efficiency, product yield, and purity. This guide provides an objective, data-driven comparison of commonly used peptide coupling reagents, with a specific focus on their efficacy in overcoming the steric bulk of challenging amino acids.

The primary hurdles in coupling hindered residues, such as α-aminoisobutyric acid (Aib), Valine, Isoleucine, and N-methylated amino acids, are slow reaction kinetics and an increased propensity for racemization.[1] Powerful activating reagents are required to overcome the high activation energy barrier associated with these couplings.[2] This guide will delve into the performance of the most effective classes of coupling reagents: aminium/uronium salts and phosphonium salts, providing a clear comparison to aid in the selection of the optimal reagent for your specific needs.

Quantitative Performance Analysis

The following tables summarize the performance of various coupling reagents in terms of coupling efficiency (yield or purity) and the degree of racemization observed in model peptide syntheses involving hindered amino acids. It is important to note that direct comparisons can be challenging as results are often dependent on the specific peptide sequence and reaction conditions. The data presented here is collated from multiple studies to provide a representative overview.

Table 1: Comparison of Coupling Reagent Performance in a Model Dipeptide Synthesis

Coupling ReagentTypical Yield (%)Purity (%)Reaction Time (hours)Epimerization (%)Key Advantages & Disadvantages
HATU 95-99>981-2<0.5Advantages: High reactivity, low racemization rates, particularly effective for sterically hindered amino acids.[3] Disadvantages: Higher cost compared to other reagents.
HBTU 90-95>952-4<1.0Advantages: Good balance of reactivity and cost, reliable for standard couplings. Disadvantages: Can be slightly less effective than HATU in preventing racemization.[3]
COMU 95-99>981-2<0.5Advantages: High coupling efficiency comparable to HATU, with improved safety (non-explosive byproducts) and solubility.[2] Disadvantages: Higher cost.
PyBOP 90-96>952-4<1.0Advantages: High coupling efficiency, avoids the formation of the carcinogenic byproduct HMPA associated with BOP.[3] Disadvantages: Can be less effective for highly sterically hindered couplings compared to HATU.[3]
DIC/HOBt 85-92>954-8<2.0Advantages: Cost-effective, water-soluble byproducts are easily removed during workup. Disadvantages: Generally lower reactivity compared to onium salt reagents, leading to longer reaction times.[3]

Table 2: Effect of Additives on Racemization with Carbodiimide Coupling for Hindered Systems

Coupling SystemModel Reaction% D-Isomer (Racemization)
DIC / HOBt Z-Phe-Val-OH + H-Pro-NH₂8.6
DIC / HOAt Z-Phe-Val-OH + H-Pro-NH₂1.2
DIC / OxymaPure Z-Phe-Val-OH + H-Pro-NH₂1.0

Conditions: Reaction performed in DMF at room temperature. Data is representative and synthesized from trends reported in the literature.[4]

Understanding the Reagents: Mechanisms and Advantages

The superior performance of reagents like HATU and COMU in coupling hindered amino acids can be attributed to their mechanism of action, which involves the formation of highly reactive active esters.

Aminium/Uronium Salts (HATU, HBTU, COMU): These reagents are among the most efficient for difficult couplings.[5]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is based on the additive 1-Hydroxy-7-azabenzotriazole (HOAt). The nitrogen atom in the pyridine ring of HOAt makes it a more reactive leaving group, leading to faster coupling and reduced racemization compared to HOBt-based reagents like HBTU.[2]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used coupling reagent based on 1-Hydroxybenzotriazole (HOBt). While effective for many standard couplings, it can be less efficient for sterically demanding residues.[6]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on OxymaPure. It exhibits coupling efficiencies comparable or even superior to HATU, with the added benefits of being non-explosive and having better solubility.[2]

A potential side reaction with aminium/uronium salts is guanidinylation , where the reagent reacts with the unprotected N-terminal of the peptide, leading to chain termination. This can be minimized by pre-activating the protected amino acid with a stoichiometric amount of the coupling reagent before adding it to the peptide-resin.[7]

Phosphonium Salts (PyBOP, PyAOP): These reagents are also highly effective for hindered couplings.

  • PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)) is a powerful coupling reagent that avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA) associated with its predecessor, BOP.[8]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)) is the aza-derivative of PyBOP and often demonstrates higher coupling yields.[1]

A key advantage of phosphonium salts is that they do not cause guanidinylation.[9]

Experimental Protocols

To ensure an objective comparison of coupling reagent performance, a standardized experimental protocol is crucial. The following provides a general methodology for the solid-phase peptide synthesis (SPPS) of a target peptide, allowing for the substitution of different coupling reagents.

General Materials and Reagents:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • Coupling reagent (e.g., HATU, HBTU, COMU, PyBOP)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM))

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Dichloromethane (DCM)

  • Diethyl ether

General Solid-Phase Peptide Synthesis (SPPS) Cycle:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Coupling (Example with HATU):

    • In a separate vessel, dissolve the Fmoc-protected hindered amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a base such as DIPEA (6 equivalents) in DMF.

    • Allow the solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time may be extended or a double coupling may be performed.[6]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling is recommended.[10]

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection: Treat the peptide-resin with the cleavage cocktail for 2-4 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Process

To better understand the workflows and mechanisms involved, the following diagrams have been generated using Graphviz.

Peptide_Coupling_Workflow Resin Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling Coupling: Fmoc-AA-OH + Coupling Reagent + Base Washing_1->Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 Kaiser_Test Kaiser Test Washing_2->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) Repeat Repeat Cycle Kaiser_Test->Repeat Negative Repeat->Fmoc_Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Racemization_Mechanism cluster_L_Amino_Acid L-Amino Acid cluster_D_Amino_Acid D-Amino Acid Activated_L Activated L-Amino Acid Enolate Enolate Intermediate (Planar) Activated_L->Enolate - H+ Activated_D Activated D-Amino Acid Enolate->Activated_L + H+ Enolate->Activated_D + H+ Base Base (e.g., DIPEA) Base->Enolate

Caption: Mechanism of racemization via enolate formation.

Conclusion

The selection of a coupling reagent is a critical decision in the synthesis of peptides containing sterically hindered amino acids. For challenging couplings, the experimental evidence strongly supports the use of aminium/uronium reagents based on HOAt, such as HATU , and OxymaPure, such as COMU .[2] These reagents consistently provide higher coupling efficiencies, faster reaction times, and lower levels of racemization. While phosphonium reagents like PyBOP are also highly effective and avoid the side reaction of guanidinylation, HATU and COMU often demonstrate superior performance in the most demanding cases. For routine couplings where cost is a significant factor, HBTU remains a viable option. The use of carbodiimides like DIC should be accompanied by racemization-suppressing additives such as HOAt or OxymaPure , particularly for hindered systems. By understanding the strengths and weaknesses of each class of reagent and employing optimized protocols, researchers can successfully navigate the challenges of synthesizing complex peptides with high yield and purity.

References

A Comparative Spectroscopic Analysis of 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the spectroscopic properties of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid and its key derivatives: the hydrochloride salt, the methyl ester, and the N-acetyl derivative. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

The data presented herein, including detailed experimental protocols and comparative data tables, serves as a crucial resource for the identification, characterization, and quality control of these valuable synthetic building blocks in medicinal chemistry and pharmaceutical research. The unique constrained cyclic amino acid structure of these compounds makes them attractive scaffolds for the development of novel therapeutics.

Overview of Compounds

This guide focuses on the parent molecule, 4-Aminotetrahydro-2H-pyran-4-carboxylic acid, and three of its common derivatives, which are often used to modify the compound's solubility, reactivity, and suitability for further synthetic transformations.

  • 4-Aminotetrahydro-2H-pyran-4-carboxylic acid: The parent cyclic amino acid.

  • 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride: The salt form, often used to improve solubility and stability.

  • Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate: The methyl ester derivative, where the carboxylic acid is protected, making the amino group available for reactions like amide bond formation.

  • 4-(Acetylamino)tetrahydro-2H-pyran-4-carboxylic acid: The N-acetyl derivative, where the amino group is protected, allowing for reactions involving the carboxylic acid.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for the parent compound and its derivatives based on their chemical structures and general principles of spectroscopic analysis.

¹H NMR Spectroscopy Data

All chemical shifts (δ) are in ppm, and coupling constants (J) are in Hz. Predicted values are based on typical ranges for similar functional groups.

Compoundδ (ppm) - H2/H6 (axial)δ (ppm) - H2/H6 (equatorial)δ (ppm) - H3/H5 (axial)δ (ppm) - H3/H5 (equatorial)Other Signals (δ, ppm)
Parent Acid ~3.8 - 4.0 (dt)~3.4 - 3.6 (dd)~1.8 - 2.0 (m)~2.1 - 2.3 (m)NH₂, COOH (broad singlets, variable)
Hydrochloride Salt ~3.9 - 4.1 (dt)~3.5 - 3.7 (dd)~1.9 - 2.1 (m)~2.2 - 2.4 (m)NH₃⁺ (broad singlet, ~8.0-9.0), COOH (broad singlet, variable)
Methyl Ester ~3.7 - 3.9 (dt)~3.3 - 3.5 (dd)~1.7 - 1.9 (m)~2.0 - 2.2 (m)OCH₃ (s, ~3.7), NH₂ (broad singlet, variable)
N-Acetyl Derivative ~3.8 - 4.0 (dt)~3.4 - 3.6 (dd)~1.9 - 2.1 (m)~2.2 - 2.4 (m)NHCOCH₃ (s, ~2.0), COOH (broad singlet, variable)
¹³C NMR Spectroscopy Data

All chemical shifts (δ) are in ppm. Predicted values are based on typical ranges for similar functional groups.

Compoundδ (ppm) - C4δ (ppm) - C2/C6δ (ppm) - C3/C5δ (ppm) - C=OOther Signals (δ, ppm)
Parent Acid ~55 - 60~65 - 70~30 - 35~175 - 180-
Hydrochloride Salt ~56 - 61~65 - 70~30 - 35~175 - 180-
Methyl Ester ~55 - 60~65 - 70~30 - 35~173 - 178OCH₃ (~52)
N-Acetyl Derivative ~58 - 63~65 - 70~30 - 35~176 - 181NHCOCH₃ (~23), NHC OCH₃ (~170)
FT-IR Spectroscopy Data

All wavenumbers are in cm⁻¹.

Compoundν (cm⁻¹) O-H (acid)ν (cm⁻¹) N-Hν (cm⁻¹) C=O (acid)ν (cm⁻¹) C=O (other)Other Key Bands (ν, cm⁻¹)
Parent Acid 3000-2500 (broad)3400-3200 (stretch)1710-1680-1640-1550 (N-H bend), 1100 (C-O-C)
Hydrochloride Salt 3000-2500 (broad)3200-2800 (NH₃⁺ stretch)1720-1690-1600-1500 (NH₃⁺ bend), 1100 (C-O-C)
Methyl Ester -3400-3200 (stretch)-1740-1720 (ester)1640-1550 (N-H bend), 1250-1200 (C-O ester stretch), 1100 (C-O-C)
N-Acetyl Derivative 3000-2500 (broad)~3300 (amide N-H)1710-1680~1640 (amide I)~1540 (amide II), 1100 (C-O-C)
Mass Spectrometry Data

m/z values for the molecular ion and major fragments.

CompoundMolecular FormulaMolecular Weight[M+H]⁺ (ESI)Key Fragments (EI/ESI) (m/z)
Parent Acid C₆H₁₁NO₃145.16146.08100 ([M-COOH]⁺), 82, 74, 56
Hydrochloride Salt C₆H₁₂ClNO₃181.62146.08100 ([M-HCl-COOH]⁺), 82, 74, 56
Methyl Ester C₇H₁₃NO₃159.18160.10100 ([M-COOCH₃]⁺), 82, 74, 56
N-Acetyl Derivative C₈H₁₃NO₄187.19188.09142 ([M-COOH]⁺), 128, 100, 86, 43 (CH₃CO⁺)

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below. These protocols are designed to be reproducible and serve as a standard for the characterization of these compounds.

NMR Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

  • ¹H NMR: Approximately 5-10 mg of the compound was dissolved in 0.7 mL of a suitable deuterated solvent (e.g., D₂O for the parent acid and hydrochloride salt; CDCl₃ or DMSO-d₆ for the ester and N-acetyl derivatives).

  • ¹³C NMR: Approximately 20-30 mg of the compound was dissolved in 0.7 mL of the appropriate deuterated solvent.

Data Acquisition:

  • ¹H NMR: Standard proton spectra were acquired with a 90° pulse, a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR: Proton-decoupled carbon spectra were acquired with a 45° pulse, a spectral width of 240 ppm, a relaxation delay of 5 seconds, and 1024 scans.

Data Processing: The resulting Free Induction Decays (FIDs) were processed with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C, followed by Fourier transformation. Chemical shifts were referenced to the residual solvent peak.

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the UATR accessory.

Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added and averaged for each spectrum. A background spectrum of the clean diamond crystal was recorded prior to sample analysis.

Data Processing: The resulting interferogram was processed using a standard Fourier transform algorithm. The spectrum was baseline corrected and presented in transmittance mode.

Mass Spectrometry

Instrumentation:

  • Electron Ionization (EI): A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.

  • Electrospray Ionization (ESI): A high-performance liquid chromatograph coupled to a mass spectrometer (HPLC-MS) with an ESI source.

Sample Preparation:

  • EI-MS: For the more volatile derivatives (e.g., the methyl ester), a dilute solution in a suitable solvent (e.g., methanol) was injected into the GC.

  • ESI-MS: For all compounds, dilute solutions (approximately 10 µg/mL) were prepared in a mixture of water and acetonitrile with 0.1% formic acid.

Data Acquisition:

  • EI-MS: The ionization energy was set to 70 eV. Mass spectra were recorded over a mass range of m/z 40-400.

  • ESI-MS: The analysis was performed in positive ion mode. The capillary voltage was set to 3.5 kV, and the cone voltage was optimized for each compound. Mass spectra were recorded over a mass range of m/z 50-500.

Data Processing: The acquired mass spectra were analyzed to identify the molecular ion peak and characteristic fragment ions.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis for the characterization of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid and its derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Parent Parent Acid NMR NMR Spectroscopy (1H & 13C) Parent->NMR FTIR FT-IR Spectroscopy Parent->FTIR MS Mass Spectrometry (EI & ESI) Parent->MS HCl_Salt Hydrochloride Salt HCl_Salt->NMR HCl_Salt->FTIR HCl_Salt->MS Ester Methyl Ester Ester->NMR Ester->FTIR Ester->MS NAcetyl N-Acetyl Derivative NAcetyl->NMR NAcetyl->FTIR NAcetyl->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment FTIR->Structure_Confirmation MS->Structure_Confirmation Comparative_Analysis Comparative Analysis Structure_Confirmation->Comparative_Analysis Purity_Assessment->Comparative_Analysis nmr_workflow start Sample Preparation (Dissolution in Deuterated Solvent) acquisition Data Acquisition (1H and 13C Spectra) start->acquisition processing Data Processing (Fourier Transform, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Chemical Shift, Integration, Coupling) processing->analysis end Structure Elucidation analysis->end ftir_ms_workflow cluster_ftir FT-IR Analysis cluster_ms Mass Spectrometry Analysis ftir_sample Direct Sample Application (UATR) ftir_acq Spectrum Acquisition ftir_sample->ftir_acq ftir_analysis Functional Group Identification ftir_acq->ftir_analysis ms_sample Sample Introduction (GC/LC) ms_ion Ionization (EI/ESI) ms_sample->ms_ion ms_acq Mass Analysis ms_ion->ms_acq ms_analysis Molecular Weight and Fragmentation Analysis ms_acq->ms_analysis

A Researcher's Guide to Validating Novel Enzyme Inhibitors: Methods and Critical Parameters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of novel enzyme inhibitors is a cornerstone of preclinical research. This guide provides a comparative overview of common biological assays, detailed experimental protocols, and the critical parameters for robust validation, ensuring the reliability and reproducibility of your findings.

The journey of a novel enzyme inhibitor from initial discovery to a potential therapeutic candidate is paved with meticulous validation. This process confirms the inhibitor's potency, selectivity, and mechanism of action, providing the foundational data for further development. This guide will delve into the key aspects of biological assay validation, offering a comparative look at different methodologies and the data required for a comprehensive assessment.

Comparing Assay Formats for Enzyme Inhibitor Validation

The choice of assay format is a critical first step in the validation process, with each method offering a unique set of advantages and disadvantages. The selection often depends on the specific enzyme, the nature of the inhibitor, and the desired throughput.

Assay FormatPrincipleAdvantagesDisadvantagesBest Suited For
Absorbance/Colorimetric Measures the change in color of a substrate or product.[1]Simple, inexpensive, and robust.[1]Lower sensitivity, not ideal for high-throughput screening (HTS).[1]Early-stage validation, educational assays.[1]
Fluorescence-Based Relies on fluorescent probes or coupled detection chemistries.[1]Sensitive, non-radioactive, adaptable for HTS, and compatible with automation.[1]Can be affected by fluorescent interference or quenching compounds.[1]Kinase, GTPase, helicase, and methyltransferase assays.[1]
Luminescence-Based Often relies on ATP or ADP detection using luciferase or coupled enzymatic reactions.[1]High sensitivity and a broad linear dynamic range.[1]Susceptible to interference from luciferase inhibitors and artifacts from enzyme coupling.[1]ATP-dependent enzymes like kinases and methyltransferases.[1]
Radiometric Uses radiolabeled substrates to directly measure enzymatic turnover.[1]Highly quantitative and provides a direct measurement of enzyme activity.[1]Involves radioactive waste, safety concerns, and has limited scalability.[1]Historically used for kinase and metabolic enzyme assays.[1]
Isothermal Titration Calorimetry (ITC) Measures the heat generated by enzyme activity directly.[2]Near-universal applicability to any enzyme, provides a direct real-time readout of enzyme activity.[2]Requires specialized and expensive equipment.Detailed mechanistic studies and validation of challenging targets.

Key Performance Parameters for Inhibitor Validation

A comprehensive validation of a novel enzyme inhibitor involves the determination of several key performance parameters. These quantitative measures provide a detailed picture of the inhibitor's efficacy and mechanism of action.

ParameterDescriptionImportance in Validation
IC50 (Half-maximal inhibitory concentration) The concentration of an inhibitor required to reduce enzyme activity by 50%.[3]A primary measure of inhibitor potency. Lower IC50 values indicate higher potency.[4]
Ki (Inhibition constant) The dissociation constant for the binding of the inhibitor to the enzyme.A more fundamental measure of inhibitor affinity than IC50, as it is independent of substrate concentration for competitive inhibitors.
Hill Slope Describes the steepness of the dose-response curve.A Hill slope of 1 suggests a 1:1 binding stoichiometry between the inhibitor and the enzyme. Deviations can indicate cooperativity or complex binding mechanisms.[3]
Vmax (Maximum reaction velocity) The maximum rate of the enzymatic reaction at saturating substrate concentrations.Changes in Vmax can help determine the mechanism of inhibition (e.g., non-competitive inhibitors decrease Vmax).[5]
Km (Michaelis constant) The substrate concentration at which the reaction rate is half of Vmax.Changes in Km can indicate the mechanism of inhibition (e.g., competitive inhibitors increase the apparent Km).[5]
Maximal Inhibition The maximum percentage of inhibition achievable by the inhibitor.Incomplete maximal inhibition may suggest the presence of contaminating enzymes or off-target effects.[3]

Experimental Protocols for Enzyme Inhibition Assays

While specific protocols will vary depending on the enzyme and assay format, the following provides a detailed, generalized methodology for determining the IC50 of a novel enzyme inhibitor using a typical absorbance-based assay.

Materials and Reagents:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • Novel inhibitor compound

  • Appropriate assay buffer (e.g., Tris-HCl, PBS) at optimal pH for the enzyme

  • Cofactors, if required by the enzyme (e.g., MgCl2, ATP)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength

  • Multichannel pipette

Experimental Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the enzyme in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.

    • Prepare a stock solution of the substrate in the assay buffer. The optimal concentration is often at or near the Km of the enzyme.[6]

    • Prepare a stock solution of the novel inhibitor in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in the assay buffer to cover a wide range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Blank wells: Assay buffer only (to measure background absorbance).

      • Negative control wells (100% activity): Enzyme and assay buffer (no inhibitor).

      • Positive control wells (0% activity): Assay buffer and substrate (no enzyme).

      • Test wells: Enzyme and the serially diluted inhibitor.

    • Pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[7]

  • Initiation and Monitoring of the Reaction:

    • Initiate the enzymatic reaction by adding the substrate to all wells simultaneously using a multichannel pipette.[7]

    • Immediately place the plate in the microplate reader and begin measuring the absorbance at the appropriate wavelength at regular intervals (e.g., every 30 seconds for 10-20 minutes). The reaction should be monitored during its initial, linear phase.[6]

  • Data Analysis:

    • For each well, calculate the initial reaction rate (velocity) by determining the slope of the linear portion of the absorbance versus time curve.

    • Subtract the average rate of the blank wells from all other rates.

    • Normalize the data by setting the average rate of the negative control wells to 100% activity and the average rate of the positive control wells to 0% activity.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value and the Hill slope.

Visualizing Key Concepts in Assay Validation

To further clarify the processes and relationships involved in enzyme inhibitor validation, the following diagrams are provided.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagents Prepare Enzyme, Substrate, & Inhibitor Solutions Plate Prepare 96-Well Plate Reagents->Plate PreIncubate Pre-incubate Enzyme and Inhibitor Plate->PreIncubate Initiate Initiate Reaction with Substrate PreIncubate->Initiate Monitor Monitor Reaction Progress Initiate->Monitor Calculate Calculate Initial Reaction Rates Monitor->Calculate Normalize Normalize Data Calculate->Normalize Plot Plot Dose-Response Curve Normalize->Plot Determine Determine IC50 and Hill Slope Plot->Determine

Caption: A generalized experimental workflow for determining the IC50 of a novel enzyme inhibitor.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Adaptor Adaptor Protein Rec->Adaptor RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factor ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Novel Inhibitor Inhibitor->MEK

Caption: A hypothetical signaling pathway illustrating the action of a novel MEK inhibitor.

G cluster_primary Primary Parameters cluster_mechanistic Mechanistic Parameters Validation Assay Validation Parameters IC50 IC50 Validation->IC50 MaxInhibition Maximal Inhibition Validation->MaxInhibition Ki Ki Validation->Ki Vmax Vmax Validation->Vmax Km Km Validation->Km HillSlope Hill Slope Validation->HillSlope IC50->Ki informs Vmax->Ki informs Km->Ki informs

References

The Salt versus the 'Original': A Guide to Hydrochloride and Free Acid/Base Forms in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between using a hydrochloride (HCl) salt or the free acid/base form of a compound in biological assays is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison, supported by experimental data, to illuminate the key differences and assist in making an informed selection.

The conversion of a free acid or, more commonly, a free base into a hydrochloride salt is a widely used strategy in pharmaceuticals to enhance properties like stability, solubility, and bioavailability.[1] While these forms are chemically related, their distinct physicochemical characteristics can lead to notable differences in performance within a laboratory setting.

Key Differences at a Glance

The primary distinction lies in the protonation of a basic functional group, typically an amine, by hydrochloric acid.[2][3] This seemingly minor alteration can have a cascade of effects on how the molecule behaves in an aqueous environment, such as a cell culture medium or a buffer solution used in an assay.

Key advantages of using hydrochloride salts include:

  • Enhanced Aqueous Solubility: Many organic bases have poor solubility in water. Converting them to an HCl salt dramatically increases their ability to dissolve in aqueous solutions, which is crucial for most biological experiments.[4] This improved solubility facilitates higher concentrations in stock solutions and better dissolution in assay media.[5]

  • Improved Stability: Hydrochloride salts are often crystalline solids with higher melting points compared to their free base counterparts.[1][2] This crystalline nature generally leads to greater chemical stability and a longer shelf life, protecting the compound from degradation.[5][6]

  • Easier Handling and Formulation: The solid, crystalline nature of HCl salts makes them easier to weigh accurately and handle in the lab compared to oils or less stable solids that free bases can sometimes be.[1][7]

Considerations for the Free Acid/Base Form:

  • Direct Biological Relevance: The free, unprotonated form is often the species that crosses cell membranes and interacts with the biological target. However, in the acidic environment of the stomach, a free base will likely be protonated.[2]

  • Slow-Release Applications: The lower solubility of the free base can be advantageous in specific formulations, such as those designed for slow or extended release.[8]

  • Avoiding the "Common-Ion Effect": In certain buffer systems, the presence of chloride ions from an HCl salt can slightly suppress the dissolution of the salt.[7][9]

Quantitative Comparison: Physicochemical and Biological Parameters

To illustrate the practical differences, the following table summarizes hypothetical, yet representative, data for a fictional weakly basic compound, "Exemplaribine," in both its free base and hydrochloride salt forms.

ParameterExemplaribine (Free Base)Exemplaribine HCl (Salt)Significance in Biological Assays
Molecular Weight 350.45 g/mol 386.91 g/mol Must be accounted for when preparing solutions of a specific molarity.
Aqueous Solubility (pH 7.4) 0.05 mg/mL15 mg/mLHigh solubility of the HCl salt prevents precipitation in aqueous assay buffers and allows for higher concentrations.
LogP 3.2(Not directly applicable)The free base's LogP indicates its lipophilicity and potential for membrane permeability.
Stability (Solid State) Degrades 5% in 6 months at 25°C<1% degradation in 24 months at 25°CHCl salt offers superior long-term stability for storage and use as a reference standard.
IC₅₀ (Enzyme Assay) 55 nM50 nMWhen molarity is correctly calculated, the intrinsic biological activity of the active moiety should be identical.
EC₅₀ (Cell-Based Assay) 250 nM (with 0.5% DMSO)180 nM (in aqueous buffer)Improved solubility of the HCl salt can lead to higher effective concentrations in cell-based assays, potentially appearing as higher potency.

Note: This data is illustrative. Actual values will vary for different compounds.

Experimental Protocols

Accurate comparison between the two forms requires rigorous experimental design. Below are detailed methodologies for key comparative experiments.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the free base and hydrochloride salt in a relevant biological buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

Protocol:

  • Add an excess amount of the compound (either free base or HCl salt) to a known volume of PBS (pH 7.4) in a sealed vial. This ensures that a saturated solution is achieved.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The resulting concentration represents the equilibrium solubility of the compound under the tested conditions.

Cell-Based Potency Assay (e.g., GPCR-mediated cAMP inhibition)

Objective: To compare the functional potency (EC₅₀) of the free base and hydrochloride salt in a cell-based assay.

Protocol:

  • Cell Culture: Culture cells expressing the target receptor (e.g., HEK293 cells expressing a Gαi-coupled GPCR) under standard conditions.

  • Compound Preparation:

    • HCl Salt: Prepare a 10 mM stock solution in sterile water or PBS. Serially dilute this stock in the assay buffer to the desired final concentrations.

    • Free Base: Prepare a 10 mM stock solution in 100% DMSO. Serially dilute in the assay buffer, ensuring the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).

  • Assay Procedure:

    • Plate the cells in a suitable microplate and allow them to adhere.

    • Pre-treat the cells with the serially diluted compounds (both forms) for a specified time.

    • Stimulate the cells with an agonist (e.g., forskolin) to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each form.

Visualizing the Concepts

Diagrams can help clarify the underlying principles and workflows.

Dissociation cluster_0 Hydrochloride Salt in Aqueous Solution cluster_1 Free Base in Aqueous Solution Drug-NH3+_Cl- Drug-NH₃⁺Cl⁻ (Solid Salt) Drug-NH3+ Drug-NH₃⁺ (Protonated, Soluble) Drug-NH3+_Cl-->Drug-NH3+ Dissolves & Dissociates Cl- Cl⁻ (Chloride Ion) Drug-NH3+_Cl-->Cl- Drug-NH2_solid Drug-NH₂ (Solid Free Base) Drug-NH2_aq Drug-NH₂ (Aqueous, Low Solubility) Drug-NH2_solid->Drug-NH2_aq Limited Dissolution

Caption: Dissociation of an HCl salt versus the dissolution of its corresponding free base in water.

Workflow start Obtain Compound (Free Base & HCl Salt) solubility 1. Solubility Assay (e.g., Shake-Flask in PBS) start->solubility stability 2. Stability Study (Solid & in Solution) start->stability biochemical 3. Biochemical Assay (e.g., Enzyme IC₅₀) solubility->biochemical stability->biochemical cell_based 4. Cell-Based Assay (e.g., Functional EC₅₀) biochemical->cell_based analysis 5. Data Analysis & Comparison cell_based->analysis conclusion Select Optimal Form for Further Studies analysis->conclusion

Caption: Experimental workflow for comparing the hydrochloride salt and free base forms of a compound.

Conclusion

The choice between a hydrochloride salt and a free acid/base is not merely a matter of preference but a crucial experimental parameter. For most in vitro biological assays conducted in aqueous buffers, the superior solubility and stability of the hydrochloride salt make it the preferred form.[8][4] It ensures that the compound remains in solution at the desired concentration, providing more reliable and reproducible data. However, it is imperative to use the correct molecular weight for the salt form when calculating molar concentrations to ensure the activity of the active moiety is compared accurately. The free base may be more suitable for specific applications like studies on membrane permeability or developing slow-release formulations.[8] Ultimately, understanding the physicochemical properties of each form and selecting the one most appropriate for the experimental context is key to generating high-quality, dependable results.

References

Safety Operating Guide

Navigating the Disposal of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the disposal of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride, ensuring the safety of personnel and compliance with regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride. This document contains comprehensive information on hazards, personal protective equipment (PPE), and first-aid measures.[1]

Key Hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1][2]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or goggles.[1][2]

  • Hand Protection: Use compatible chemical-resistant gloves.[1] Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]

  • Skin and Body Protection: Wear a lab coat.[2]

  • Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[3]

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] Avoid generating dust.[1]

Step-by-Step Disposal Protocol

The proper disposal of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride should be treated as a hazardous waste procedure unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[4]

1. Waste Characterization and Segregation:

The first step is to characterize the waste. Based on its known hazards, 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride waste should be classified as hazardous chemical waste.

Key Segregation Principles:

  • Do Not Mix: Never combine this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[5]

  • Acids and Bases: Store separately from strong acids and bases.[5][6]

  • Halogenated vs. Non-Halogenated Waste: As a hydrochloride salt, this compound contains a halogen. It should be collected in a designated container for halogenated organic waste.[5]

2. Containerization and Labeling:

  • Container Selection: Use a designated, clean, and compatible container for waste collection. The original container is often a suitable choice.[4] The container must have a secure, tight-fitting lid to prevent leaks and spills.[4][6]

  • Labeling: All waste containers must be clearly and accurately labeled.[7] The label should include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride". Do not use abbreviations.[7]

    • The date when waste was first added to the container.[7]

    • An indication of the hazards (e.g., "Irritant").

3. Waste Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][8] This area must be under the control of the laboratory personnel.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[4][8] Do not overfill the container; leave adequate headspace for expansion.[6]

4. Final Disposal:

  • Professional Disposal Service: The ultimate disposal of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride waste must be handled by a licensed professional waste disposal service.[1] Contact your institution's EHS department to arrange for a waste pickup.[4][8]

  • Do Not Dispose Down the Drain: Do not dispose of this chemical down the drain.[1][4][9]

  • Do Not Dispose in Regular Trash: This chemical should not be disposed of in the regular trash.[10]

Spill and Emergency Procedures

In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.[1] Wearing appropriate PPE, contain the spill using an inert absorbent material.[2] Collect the spilled material and absorbent into a designated hazardous waste container and dispose of it according to the procedures outlined above.[1][11]

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagrams illustrate the logical workflow and key decision points.

Figure 1. Disposal Workflow for 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride A Start: Generation of Waste B Characterize as Hazardous Waste A->B C Segregate as Halogenated Organic Waste B->C D Select Compatible, Labeled Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Arrange for Professional Disposal via EHS E->F G End: Proper Disposal F->G

Caption: Disposal workflow for 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride.

Figure 2. Decision Tree for Chemical Waste Disposal A Is the waste 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride? B Treat as Hazardous Waste A->B Yes C Is it a solid or in solution? B->C D Collect in Halogenated Solid Waste Container C->D Solid E Collect in Halogenated Liquid Waste Container C->E Solution F Store in SAA and Contact EHS for Disposal D->F E->F

Caption: Decision tree for chemical waste disposal.

References

Personal protective equipment for handling 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride, including operational and disposal plans.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₆H₁₂ClNO₃[1]
Molecular Weight 181.62 g/mol [1]
Appearance White to brown solid[2]
Melting Point >265°C (decomposes) (for the free acid)[3]
Storage Temperature Recommended storage at -80°C (for 6-month stability) or -20°C (for 1-month stability)[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is critical to minimize exposure. The following PPE is recommended when handling 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride.

Engineering Controls:

  • Use only in a well-ventilated area, such as a chemical fume hood.[2]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Individual Protection Measures:

  • Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[2][4]

  • Skin Protection:

    • Gloves: Wear impervious protective gloves, such as nitrile gloves.[4] If handling chemotherapy drugs, gloves should be tested to ASTM D6978 standards.[5] For extensive handling, consider double-gloving.[6]

    • Clothing: Wear appropriate protective clothing to prevent skin exposure, such as a lab coat.[2] For tasks with a higher risk of splash, an impermeable gown is recommended.[7]

  • Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (conforming to EN 143).[2]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Precautionary Measures:

  • Read and understand the Safety Data Sheet (SDS) before handling the compound.

  • Ensure all necessary PPE is available and in good condition.

  • Work within a designated and properly functioning chemical fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly after handling.[2]

2. Handling the Solid Compound:

  • As this compound is a solid, care should be taken to avoid dust formation.[2]

  • Weigh the compound in a fume hood or a ventilated balance enclosure.

  • Use appropriate tools (e.g., spatula) to handle the solid.

3. Solution Preparation:

  • The hydrochloride salt is soluble in solvents like DMSO and water.[1]

  • To aid dissolution, gentle heating (up to 37°C) and sonication can be used.[1]

  • Add the solvent to the solid slowly to avoid splashing.

4. Storage:

  • Store in a tightly closed container in a well-ventilated place.[2]

  • For long-term stability, store at -80°C. For shorter periods (up to one month), -20°C is suitable.[1]

Emergency Procedures and First Aid

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[2]
Skin Contact Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2]

Disposal Plan

Proper disposal of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride and its containers is crucial to prevent environmental contamination and ensure safety.

  • Waste Compound: Dispose of the contents and container to an approved waste disposal plant.[2] Do not dispose of hazardous chemicals down the sink or in regular trash.[8]

  • Contaminated Materials: Any materials contaminated with the compound (e.g., gloves, absorbent pads) should be treated as hazardous waste and disposed of accordingly.

  • Empty Containers:

    • Thoroughly rinse the container with a suitable solvent.

    • The first rinseate must be collected and disposed of as hazardous waste.[8]

    • For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[8]

Chemical Spill Workflow

The following diagram outlines the logical steps to be taken in the event of a chemical spill.

Spill_Workflow cluster_Initial_Response Initial Response cluster_Spill_Control Spill Control cluster_Cleanup_Disposal Cleanup and Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess the Spill Alert->Assess PPE Don Appropriate PPE Assess->PPE Minor Spill Evacuate_Lab Evacuate Lab & Call Emergency Services Assess->Evacuate_Lab Major Spill Contain Contain the Spill PPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Absorb Absorb with Inert Material Neutralize->Absorb Collect Collect Contaminated Material Absorb->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for handling a chemical spill.

References

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